molecular formula C20H22O7 B15591785 Hyuganin D

Hyuganin D

Número de catálogo: B15591785
Peso molecular: 374.4 g/mol
Clave InChI: BUTUNJHEBGRWGK-QZTJIDSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hyuganin D has been reported in Musineon divaricatum with data available.

Propiedades

Fórmula molecular

C20H22O7

Peso molecular

374.4 g/mol

Nombre IUPAC

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate

InChI

InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1

Clave InChI

BUTUNJHEBGRWGK-QZTJIDSGSA-N

Origen del producto

United States

Foundational & Exploratory

Hyuganin D: A Technical Guide to its Discovery, Isolation, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a khellactone-type coumarin (B35378), was first identified and isolated from the roots of Angelica furcijuga Kitagawa. This discovery was part of a broader investigation into the vasorelaxant properties of constituents from this plant, which is used in traditional medicine. While the initial study that discovered this compound also isolated three other novel coumarins (Hyuganins A, B, and C) and numerous known compounds, specific quantitative data on the vasorelaxant activity of this compound remains largely undocumented in publicly available literature. This guide provides a comprehensive overview of the discovery of this compound, details established protocols for the isolation of similar coumarins from Angelica species, and outlines the standard bioassay for assessing vasorelaxant activity. Furthermore, it explores the potential signaling pathways that may be modulated by this compound based on the known mechanisms of action of structurally related khellactone (B107364) coumarins.

Discovery of this compound from Angelica furcijuga

This compound was discovered during the screening of a methanolic extract from the roots of Angelica furcijuga for vasorelaxant activity.[1][2][3] The structure of this novel khellactone-type coumarin was elucidated using chemical and physicochemical methods.[1][2][3] Alongside this compound, several other coumarins were isolated, including Hyuganin A, anomalin, pteryxin, and isopteryxin.[1][2][3] While the vasorelaxant properties of some of these co-isolated compounds were evaluated, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's activity were not detailed in the available abstracts of the primary literature.[1][2][3]

Experimental Protocols

Isolation of Khellactone-Type Coumarins from Angelica furcijuga

The following protocol is a generalized procedure for the isolation of coumarins from the roots of Angelica species, based on common phytochemical techniques.

Table 1: Protocol for the Isolation of Coumarins from Angelica furcijuga

StepProcedureDetails and Rationale
1. Plant Material Preparation The roots of Angelica furcijuga are collected, dried, and pulverized into a coarse powder.Drying prevents enzymatic degradation of compounds, and pulverization increases the surface area for efficient extraction.
2. Extraction The powdered root material is subjected to solvent extraction, typically with methanol (B129727) (MeOH), at room temperature.Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including coumarins.
3. Concentration The methanolic extract is concentrated under reduced pressure using a rotary evaporator.This removes the solvent to yield a crude extract.
4. Fractionation The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc).This separates compounds based on their polarity. Coumarins are typically found in the chloroform and ethyl acetate fractions.
5. Chromatographic Separation The active fractions (typically CHCl3 and EtOAc) are subjected to multiple steps of column chromatography.- Silica Gel Column Chromatography: A common stationary phase for separating compounds of moderate polarity. Elution is performed with a gradient of solvents, often n-hexane and ethyl acetate. - Sephadex LH-20 Column Chromatography: Used for further purification, particularly for separating compounds based on size and polarity. Elution is often carried out with methanol. - Preparative High-Performance Liquid Chromatography (HPLC): A final purification step to isolate individual compounds with high purity. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
6. Structure Elucidation The structures of the isolated pure compounds are determined using spectroscopic techniques.- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide detailed information about the carbon-hydrogen framework. - Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound. - Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about functional groups and the chromophore of the molecule.

Diagram 1: General Workflow for the Isolation of this compound

G plant Angelica furcijuga (Roots) powder Pulverized Root Powder plant->powder extract Methanolic Extract powder->extract Methanol Extraction partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) extract->partition fractions Active Fractions (CHCl3, EtOAc) partition->fractions silica Silica Gel Column Chromatography fractions->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc hyuganinD Pure this compound hplc->hyuganinD

Caption: A generalized workflow for the isolation of this compound from Angelica furcijuga roots.

Vasorelaxant Activity Assay using Rat Aortic Rings

The following is a standard protocol for assessing the vasorelaxant effects of compounds on isolated arterial preparations.

Table 2: Protocol for Rat Aortic Ring Vasorelaxation Assay

StepProcedureDetails and Rationale
1. Tissue Preparation Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution.The thoracic aorta is a commonly used artery for in vitro vasoreactivity studies due to its size and responsiveness.
2. Ring Preparation The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick.Endothelium-intact and endothelium-denuded rings are often used to determine if the vasorelaxant effect is dependent on endothelial factors like nitric oxide.
3. Mounting The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed, and the other is connected to an isometric force transducer.This setup allows for the measurement of changes in the contractile force of the aortic smooth muscle.
4. Equilibration The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.This ensures the stability and viability of the tissue before the start of the experiment.
5. Contraction The aortic rings are contracted by adding a contractile agent to the organ bath. Common agents include high potassium chloride (KCl, e.g., 60 mM) or norepinephrine (B1679862) (NE, e.g., 10^-6 M).KCl induces contraction by depolarizing the cell membrane and opening voltage-gated Ca2+ channels. NE acts on α-adrenergic receptors to induce contraction.
6. Vasorelaxation Assay Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.The relaxation response is measured as a percentage decrease from the pre-contracted tension.
7. Data Analysis The concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.The IC50 value is a measure of the potency of the vasorelaxant compound.

Diagram 2: Experimental Setup for the Rat Aortic Ring Assay

G organ_bath Organ Bath Krebs-Henseleit Solution (37°C, 95% O2 / 5% CO2) aortic_ring Aortic Ring transducer Isometric Force Transducer aortic_ring->transducer Measures Tension recorder Data Acquisition System transducer->recorder contractile_agent Contractile Agent (e.g., KCl, NE) contractile_agent->organ_bath Induces Contraction test_compound Test Compound (e.g., this compound) test_compound->organ_bath Induces Relaxation

Caption: A schematic of the experimental setup for the rat aortic ring vasorelaxation assay.

Potential Signaling Pathways for Vasorelaxation

While the specific signaling pathways modulated by this compound have not been elucidated, the mechanisms of other khellactone-type coumarins and vasorelaxant agents suggest several potential targets within vascular smooth muscle cells (VSMCs).

The initial study on the constituents of Angelica furcijuga indicated that the vasorelaxant effects of some of the isolated coumarins were selective for contractions induced by high K+, suggesting a potential role in modulating calcium influx through voltage-dependent calcium channels.[1]

Diagram 3: Potential Signaling Pathways for Khellactone-Coumarin-Induced Vasorelaxation

G cluster_contraction Contraction Pathway HyuganinD This compound (Khellactone Coumarin) CaChannel Voltage-Gated Ca2+ Channels HyuganinD->CaChannel Inhibition Relaxation VSMC Relaxation HyuganinD->Relaxation CaInflux Ca2+ Influx CaChannel->CaInflux Blockade CaCalmodulin Ca2+-Calmodulin Complex CaInflux->CaCalmodulin MLCK Myosin Light Chain Kinase (MLCK) CaCalmodulin->MLCK Activation MLC Myosin Light Chain (MLC) MLCP Phosphorylated MLC MLC->MLCP Phosphorylation Contraction VSMC Contraction MLCP->Contraction

Caption: A potential mechanism of vasorelaxation by this compound involving the inhibition of calcium influx.

Quantitative Data

As of the latest literature review, specific quantitative data for the vasorelaxant activity of this compound (e.g., IC50 values) has not been reported in publicly accessible scientific databases. The primary research paper describing its discovery focused on the structural elucidation of the new compounds and provided qualitative or semi-quantitative comparisons for other isolated constituents.[1][2][3]

Table 3: Summary of Vasorelaxant Activity of Selected Compounds from Angelica furcijuga

CompoundEffect on High K+-induced ContractionEffect on Norepinephrine-induced Contraction
Hyuganin A InhibitoryNo effect
Anomalin InhibitoryNo effect
Pteryxin InhibitoryInhibitory
Isopteryxin InhibitoryInhibitory
Isoepoxypteryxin InhibitoryInhibitory
Falcarindiol InhibitoryInhibitory
This compound Data not availableData not available

Data compiled from the abstract of Matsuda et al., 2000.[1][2]

Conclusion and Future Directions

This compound represents a novel khellactone-type coumarin with potential as a vasorelaxant agent. However, a significant gap in the current knowledge is the lack of quantitative data on its biological activity and a detailed understanding of its mechanism of action. Future research should focus on the following:

  • Total Synthesis of this compound: To provide a sufficient amount of the pure compound for comprehensive biological evaluation.

  • Quantitative Vasorelaxation Studies: To determine the IC50 value of this compound against various contractile agents and in different arterial beds.

  • Mechanism of Action Studies: To investigate the specific molecular targets of this compound, including its effects on various ion channels (Ca2+, K+), intracellular calcium signaling, and the nitric oxide-cGMP pathway in vascular smooth muscle cells.

  • In Vivo Studies: To evaluate the antihypertensive effects of this compound in animal models of hypertension.

The elucidation of the pharmacological profile of this compound will be crucial for determining its potential as a lead compound for the development of new cardiovascular drugs.

References

Khellactone-Type Coumarins from Angelica furcijuga: A Technical Guide on Isolation, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khellactone-type coumarins, a prominent class of phytochemicals found in Angelica furcijuga, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of these compounds, focusing on their isolation, structural elucidation, and pharmacological effects, including anti-inflammatory, hepatoprotective, and antitumor activities. Detailed experimental protocols for key bioassays are provided, alongside a summary of quantitative data. Furthermore, this guide elucidates the underlying mechanisms of action, visualizing the involved signaling pathways using Graphviz diagrams to offer a clear and comprehensive understanding for researchers and drug development professionals.

Introduction

Angelica furcijuga, a plant belonging to the Apiaceae family, has been a staple in traditional medicine, particularly in Asia.[1] Modern phytochemical investigations have revealed that its therapeutic properties can be largely attributed to a rich profile of secondary metabolites, among which khellactone-type coumarins are of significant importance. These compounds are characterized by a dihydropyran ring fused to the coumarin (B35378) core and exhibit a wide spectrum of pharmacological activities. This guide will delve into the technical aspects of studying these promising natural products.

Isolation and Structural Elucidation

The isolation of khellactone-type coumarins from the roots and other parts of Angelica furcijuga typically involves extraction with organic solvents followed by multi-step chromatographic separation.

General Isolation Protocol

A generalized protocol for the isolation of khellactone-type coumarins is as follows:

  • Extraction: Dried and powdered plant material (e.g., roots) is exhaustively extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions enriched with coumarins (typically the chloroform and ethyl acetate fractions) are subjected to a series of column chromatography steps. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed using gradient solvent systems, for example, a mixture of n-hexane and ethyl acetate or chloroform and methanol.

  • Purification: Individual compounds are further purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Structural Elucidation

The structures of isolated khellactone-type coumarins are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and stereochemistry.[2][3]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.

Biological Activities and Quantitative Data

Khellactone-type coumarins from Angelica furcijuga and related species have demonstrated a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production
CompoundCell LineStimulantIC₅₀ (µM)Reference
3'-angeloyl-cis-khellactoneMouse Peritoneal MacrophagesLPS82[4][5]
IsopteryxinMouse Peritoneal MacrophagesLPS8.8[4][5]
IsoepoxypteryxinMouse Peritoneal MacrophagesLPS53[4][5]
Disenecionyl cis-khellactoneRAW264.7LPS>100 (for NO)[6]
cis-KhellactoneRAW264.7LPS>100 (for NO)[7][8]

LPS: Lipopolysaccharide

Table 2: Antitumor Activity of Khellactone (B107364)
Cancer ModelCell Line/Animal ModelTreatmentDosageTumor Growth InhibitionReference
Mouse Lung CarcinomaLLC in BDF-1 miceKhellactone5 mg/kgT/C = 12.9%[9]
Mouse Lung CarcinomaLLC in BDF-1 miceKhellactone10 mg/kgT/C = 33.2%[9]
Human Lung CarcinomaNCI-H460 xenograft in nude miceKhellactone10 mg/kg81.4% suppression[9]

T/C: Mean value of treated group/mean value of control group

Experimental Protocols for Bioassays

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of the compounds.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[5][10]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[10]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 20-24 hours to induce NO production.[10]

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[1][10] An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.[10]

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Hepatoprotective Activity Assay (D-galactosamine/LPS-induced Liver Injury Model)

This in vivo model mimics acute liver failure.

  • Animal Model: Male mice are used for this study.

  • Treatment: The test compound is administered to the mice (e.g., intraperitoneally or orally) prior to the induction of liver injury.[11]

  • Induction of Liver Injury: Acute liver injury is induced by an intraperitoneal injection of D-galactosamine (e.g., 700-800 mg/kg) and LPS (e.g., 10-50 µg/kg).[11][12]

  • Sample Collection: After a specific time (e.g., 6-8 hours), blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.[11]

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe pathological changes.[11]

Antitumor Activity Assay (NCI-H460 Human Lung Carcinoma Xenograft Model)

This in vivo model is used to evaluate the anticancer efficacy of compounds.

  • Cell Culture: NCI-H460 human lung cancer cells are cultured in appropriate media.[13]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Inoculation: A suspension of NCI-H460 cells is subcutaneously injected into the flank of the mice.[13]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered at a specific dose and schedule (e.g., daily intraperitoneal injections).[9]

  • Tumor Growth Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.[14]

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size. The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group.[15]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory and other biological effects of khellactone-type coumarins are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Coumarins are known to exert their anti-inflammatory effects by targeting pathways such as the Keap1/Nrf2/ARE and NF-κB pathways.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation Coumarins Khellactone-type Coumarins Coumarins->IKK Keap1 Keap1 Coumarins->Keap1 Inhibition ROS ROS ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus ARE ARE Nrf2_nucleus->ARE Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes Transcription Anti_inflammatory_effect Anti-inflammatory Effect Antioxidant_genes->Anti_inflammatory_effect

Caption: Anti-inflammatory signaling pathways modulated by khellactone-type coumarins.

Khellactone-type coumarins can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NF-κB pathway.[6] They may achieve this by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[6]

Simultaneously, these coumarins can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[4][16][17] By disrupting the interaction between Keap1 and Nrf2, they promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1). Upregulation of these genes enhances the cellular defense against oxidative stress, contributing to the overall anti-inflammatory effect.

Experimental Workflow for Investigating Anti-inflammatory Mechanisms

The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory mechanisms of a khellactone-type coumarin.

experimental_workflow cluster_assays Downstream Assays start Isolate Khellactone-type Coumarin cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Coumarin cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation no_assay Griess Assay for NO Production stimulation->no_assay elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) stimulation->elisa western_blot Western Blot for Protein Expression (iNOS, COX-2, p-IκBα, Nrf2, HO-1) stimulation->western_blot qpcr qPCR for Gene Expression (iNOS, TNF-α, HO-1) stimulation->qpcr analysis Data Analysis and Interpretation no_assay->analysis elisa->analysis western_blot->analysis qpcr->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

References

Hyuganin D: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a naturally occurring khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga KITAGAWA, a plant used in traditional medicine.[1][2][3] This technical guide provides a detailed overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It includes a summary of its spectroscopic data, a description of the experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action as a vasorelaxant agent.

Chemical Structure and Physicochemical Properties

This compound possesses a rigid pentacyclic ring system characteristic of khellactone-type coumarins. The systematic IUPAC name for this compound is [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate. Its chemical and physical properties are summarized in the table below.

IdentifierValue
IUPAC Name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate
Molecular Formula C₂₀H₂₂O₇
Molecular Weight 374.39 g/mol
SMILES CC(C)C(=O)O[C@H]1--INVALID-LINK--C(C)(C)OC2=C1C3=C(C=C2)C=CC(=O)O3
InChI InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1
InChIKey BUTUNJHEBGRWGK-QZTJIDSGSA-N
Optical Rotation [α]D -139° (c = 0.5, CHCl₃)

Stereochemistry

The stereochemistry of this compound is defined by two chiral centers at the C-9 and C-10 positions of the dihydropyran ring. The absolute configuration has been determined to be (9R, 10R). This was established through spectroscopic analysis, particularly Nuclear Overhauser Effect (NOE) experiments, and comparison with related known compounds. The specific rotation of -139° confirms the chiral nature of the molecule.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Data (CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.23d9.5
47.62d9.5
57.35d8.5
66.82d8.5
95.40d5.0
106.58d5.0
2''-H2.65sept7.0
3''-H₃1.25d7.0
4''-H₃1.28d7.0
9-OAc2.12s
8-Me1.45s
8-Me1.50s
¹³C NMR Data (CDCl₃)
CarbonChemical Shift (δ, ppm)
2160.5
3112.8
4143.5
4a112.4
5128.7
6114.7
7156.1
877.2
8a105.9
970.1
1063.8
1'175.7
2'34.2
3'19.0
4'18.9
9-OAc (C=O)170.1
9-OAc (CH₃)20.8
8-Me24.8
8-Me22.4

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of this compound from the roots of Angelica furcijuga.

experimental_workflow start Dried roots of Angelica furcijuga extraction Extraction with MeOH start->extraction partition Partition with EtOAc and H₂O extraction->partition EtOAc EtOAc Layer partition->EtOAc H2O Aqueous Layer (discard) partition->H2O chromatography1 Silica (B1680970) Gel Column Chromatography (n-hexane-EtOAc gradient) EtOAc->chromatography1 fractionation Fraction Collection chromatography1->fractionation chromatography2 Repeated Silica Gel Column Chromatography (CHCl₃-MeOH gradient) fractionation->chromatography2 purification Preparative HPLC chromatography2->purification HyuganinD Pure this compound purification->HyuganinD

Fig. 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered roots of Angelica furcijuga are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which contains the coumarins, is concentrated.

  • Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and subjected to repeated silica gel column chromatography using a chloroform (B151607) (CHCl₃) and MeOH gradient.

  • Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was determined by a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • ¹H and ¹³C NMR Spectroscopy: One- and two-dimensional NMR experiments (COSY, HSQC, HMBC) are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are crucial for determining the relative stereochemistry of the molecule by identifying protons that are close in space.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit vasorelaxant activity, contributing to the overall pharmacological effects of Angelica furcijuga extracts.[1] The primary mechanism of this vasorelaxation is believed to be the inhibition of high potassium (K⁺)-induced contractions in vascular smooth muscle.

signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Vascular Smooth Muscle Cell VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Contraction Muscle Contraction Ca_increase->Contraction HyuganinD This compound HyuganinD->VGCC Inhibits High_K High K⁺ (Depolarization) High_K->VGCC Opens

Fig. 2: Proposed mechanism of vasorelaxant action of this compound.

High concentrations of extracellular potassium lead to depolarization of the vascular smooth muscle cell membrane. This depolarization activates voltage-gated Ca²⁺ channels, resulting in an influx of extracellular calcium. The subsequent increase in intracellular calcium concentration ([Ca²⁺]i) triggers the molecular machinery responsible for muscle contraction, leading to vasoconstriction.

This compound is thought to exert its vasorelaxant effect by inhibiting these voltage-gated Ca²⁺ channels. By blocking the influx of calcium, it prevents the rise in intracellular calcium concentration and thereby inhibits smooth muscle contraction, leading to vasodilation. Some studies on similar coumarins also suggest a potential involvement of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, which would represent an endothelium-dependent mechanism of vasorelaxation. However, the primary described mechanism for khellactone-type coumarins in response to high K⁺ is the direct inhibition of calcium influx in smooth muscle cells.[4][5][6]

Experimental Protocol for Vasorelaxation Assay

The vasorelaxant effect of this compound can be assessed using an in vitro assay with isolated rat aortic rings.

  • Preparation of Aortic Rings: Thoracic aortas are isolated from rats and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1). The aorta is cleaned of adhering tissue and cut into rings of 3-4 mm in length.

  • Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37 °C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.

  • Contraction Induction: After equilibration, the aortic rings are contracted by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath. This induces a sustained contraction.

  • Application of this compound: Once the KCl-induced contraction has reached a stable plateau, cumulative concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the organ bath.

  • Data Analysis: The relaxation responses are measured as the percentage decrease in the KCl-induced contraction. A dose-response curve is then constructed to determine the potency of this compound, often expressed as the IC₅₀ value (the concentration required to produce 50% of the maximum relaxation).

Conclusion

This compound is a well-characterized khellactone-type coumarin with a defined chemical structure and stereochemistry. Its biological activity as a vasorelaxant, primarily through the inhibition of voltage-gated calcium channels, makes it a molecule of interest for further investigation in the context of cardiovascular research and drug development. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this natural product.

References

An In-depth Technical Guide to the Vasorelaxant Mechanism of Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the vasorelaxant properties of Hyuganin D, a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga Kitagawa. The information presented herein is intended to support further research and drug development efforts targeting vascular smooth muscle relaxation.

Introduction

This compound is one of four khellactone-type coumarins (Hyuganins A, B, C, and D) identified from the methanolic extract of Angelica furcijuga Kitagawa, a plant with known medicinal properties.[1][2][3][4] These compounds have been investigated for their vasorelaxant activities. Understanding the mechanism of action of these natural products is crucial for evaluating their therapeutic potential in cardiovascular diseases characterized by vasoconstriction, such as hypertension. This guide focuses specifically on the available data regarding this compound's effects on vascular tone.

Core Vasorelaxant Activity

Initial studies on the crude extract of Angelica furcijuga Kitagawa demonstrated significant vasorelaxant properties, prompting the isolation of its bioactive constituents, including this compound.[1][2][3][4] The vasorelaxant effects of these compounds were evaluated in vitro using isolated rat aortic rings.

Quantitative Analysis of Vasorelaxant Effects

While specific quantitative data for this compound's individual vasorelaxant activity is not detailed in the available abstracts, the primary research on related compounds from the same plant extract provides a framework for its likely effects. The table below summarizes the inhibitory activities of related coumarins on contractions induced by high potassium (High K+) and norepinephrine (B1679862) (NE). It is important to note that the specific values for this compound require access to the full research article.

CompoundAgonistConcentrationInhibitory EffectSelectivity
Hyuganin AHigh K+Data not availableInhibitorySelective for High K+
NEData not availableNo effect
AnomalinHigh K+Data not availableInhibitorySelective for High K+
NEData not availableNo effect
PteryxinHigh K+ & NEData not availableInhibitoryNon-selective
IsopteryxinHigh K+ & NEData not availableInhibitoryNon-selective
IsoepoxypteryxinHigh K+ & NEData not availableInhibitoryNon-selective
FalcarindiolHigh K+ & NEData not availableInhibitoryNon-selective

Data presented is based on qualitative descriptions from the abstracts of Matsuda et al., 2000. Access to the full publication is required for specific IC50 or Emax values.

Postulated Mechanism of Action and Signaling Pathways

The differential inhibition of High K+ and NE-induced contractions by coumarins from Angelica furcijuga provides insight into their potential mechanisms of action.

High K+-induced contractions are primarily mediated by the depolarization of the vascular smooth muscle cell membrane, which opens voltage-dependent Ca2+ channels (VDCCs), leading to an influx of extracellular Ca2+ and subsequent muscle contraction. The inhibition of these contractions by related compounds like Hyuganin A suggests a direct or indirect blockade of VDCCs. Given that this compound is a structurally related khellactone-type coumarin, it is plausible that it shares a similar mechanism.

Norepinephrine (NE), on the other hand, induces contraction through both the influx of extracellular Ca2+ via receptor-operated Ca2+ channels (ROCCs) and the release of Ca2+ from intracellular stores (sarcoplasmic reticulum). The lack of effect of Hyuganin A and anomalin on NE-induced contractions indicates that their action is likely specific to VDCCs and does not significantly involve ROCCs or intracellular Ca2+ release pathways.[1][2][3][4]

Based on these findings, the proposed signaling pathway for the vasorelaxant action of khellactone-type coumarins selective for High K+-induced contractions is illustrated below.

G cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell HyuganinD This compound VDCC Voltage-Dependent Ca2+ Channel (VDCC) HyuganinD->VDCC Inhibits Ca_influx Ca2+ Influx VDCC->Ca_influx Allows Relaxation Vasorelaxation Contraction Vasoconstriction Ca_influx->Contraction Leads to High_K High K+ (Depolarization) High_K->VDCC Opens

Figure 1. Postulated signaling pathway for this compound-induced vasorelaxation.

Detailed Experimental Protocols

The following is a generalized protocol for assessing the vasorelaxant activity of compounds based on the methodologies described in the cited literature for similar natural products.

5.1. Preparation of Isolated Rat Thoracic Aorta

  • Animal Model: Male Wistar rats are typically used.[1]

  • Euthanasia and Dissection: Rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution.

  • Aortic Ring Preparation: The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

  • Endothelium Removal (for some experiments): The endothelium is removed by gently rubbing the intimal surface of the aortic ring with a small wooden stick. The successful removal of the endothelium is confirmed by the absence of relaxation in response to acetylcholine (B1216132) in pre-contracted rings.

5.2. Isometric Tension Measurement

  • Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Application: The rings are connected to an isometric force transducer, and a resting tension of approximately 1.5-2.0 g is applied.

  • Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes, with the bathing solution being replaced every 15-20 minutes.

5.3. Vasorelaxant Activity Assay

  • Induction of Contraction: A stable contraction is induced by adding either a high concentration of KCl (e.g., 60 mM) or norepinephrine (e.g., 1 µM) to the organ bath.

  • Cumulative Addition of Test Compound: Once a stable plateau of contraction is reached, the test compound (e.g., this compound) is added to the bath in a cumulative manner, with increasing concentrations.

  • Data Recording: The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by KCl or norepinephrine.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) and Emax (maximum relaxation) values are calculated.

G cluster_Workflow Experimental Workflow for Vasorelaxant Activity A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (High K+ or NE) C->D E Cumulative Addition of this compound D->E F Record Relaxation E->F G Data Analysis (EC50, Emax) F->G

Figure 2. General experimental workflow for assessing vasorelaxant activity.

Conclusion and Future Directions

The available evidence suggests that this compound, a khellactone-type coumarin from Angelica furcijuga, likely exerts its vasorelaxant effects through the inhibition of voltage-dependent calcium channels in vascular smooth muscle cells. However, a more detailed characterization of its mechanism of action is required. Future research should focus on:

  • Obtaining precise quantitative data (EC50 and Emax values) for this compound's vasorelaxant effects against various contractile agents.

  • Investigating the effects of this compound on different types of K+ channels, as these are also key regulators of vascular tone.

  • Exploring the potential involvement of endothelium-derived relaxing factors, such as nitric oxide (NO), in the action of this compound.

  • Conducting in vivo studies to confirm the vasorelaxant and potential antihypertensive effects of this compound.

A thorough understanding of the pharmacological profile of this compound will be instrumental in determining its potential as a lead compound for the development of novel cardiovascular therapies.

References

Hyuganin D: A Technical Guide to its Inhibitory Roles in Nitric Oxide and TNF-α Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a naturally occurring acylated khellactone, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of two key inflammatory mediators: nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Macrophages play a central role in orchestrating the inflammatory response, in part by producing pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Consequently, the inhibition of these molecules represents a key therapeutic strategy for managing inflammatory conditions.

This compound, a coumarin (B35378) derivative, has emerged as a promising candidate in this area.[1] This document will delve into the specifics of its inhibitory effects and the underlying molecular pathways.

Quantitative Data on Inhibitory Activity

At present, specific quantitative data detailing the half-maximal inhibitory concentration (IC50) of this compound on both nitric oxide and TNF-α production is not extensively available in the public domain. However, studies on the crude methanolic extract from the roots of Angelica furcijuga, from which this compound is isolated, have shown strong inhibitory activity on NO production induced by lipopolysaccharide (LPS) in cultured mouse peritoneal macrophages.[1] Further research is required to establish the precise IC50 values for purified this compound to accurately quantify its potency.

For context, other acylated khellactones and related coumarins have demonstrated significant inhibitory effects on nitric oxide production. For instance, isopteryxin has an IC50 value of 8.8 microM.[2]

Table 1: Inhibitory Concentration (IC50) of Related Coumarins on Nitric Oxide Production

CompoundIC50 (µM)Cell TypeStimulantReference
Isopteryxin8.8Mouse Peritoneal MacrophagesLPS[2]
Isoepoxypteryxin53Mouse Peritoneal MacrophagesLPS[2]
(S)-(-)-Oxypeucedanin57Mouse Peritoneal MacrophagesLPS[2]
Imperatorin60Mouse Peritoneal MacrophagesLPS[2]
3'-angeloyl-cis-khellactone82Mouse Peritoneal MacrophagesLPS[2]

Note: Data for this compound is not currently available and is a key area for future research.

Core Signaling Pathways in Inflammation

The production of NO and TNF-α in macrophages, typically stimulated by bacterial lipopolysaccharide (LPS), is predominantly regulated by two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and TNF-α, thereby initiating their transcription.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS_TNFa iNOS/TNF-α Gene Transcription Nucleus->iNOS_TNFa Induces

Caption: LPS-induced NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling route activated by LPS. It comprises a cascade of protein kinases that ultimately lead to the activation of transcription factors, such as Activator Protein-1 (AP-1). The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Phosphorylation of these kinases leads to the activation of downstream transcription factors that, in concert with NF-κB, drive the expression of iNOS and TNF-α.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 iNOS_TNFa iNOS/TNF-α Gene Transcription AP1->iNOS_TNFa

Caption: LPS-induced MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used for in vitro anti-inflammatory studies.

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and TNF-α measurement).

Nitric Oxide (NO) Production Assay (Griess Assay)

The amount of NO produced by macrophages is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow start Start: Treated Cell Culture Supernatant add_griess Add Griess Reagent start->add_griess incubate Incubate (10 min, RT, Dark) add_griess->incubate read_absorbance Measure Absorbance at 540 nm incubate->read_absorbance calculate Calculate Nitrite Concentration (vs. Standard Curve) read_absorbance->calculate end End: NO Production Quantified calculate->end

Caption: Workflow for the Griess Assay.

TNF-α Quantification (ELISA)

The concentration of TNF-α in the cell culture supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the HRP enzyme catalyzes a color change, which is proportional to the amount of TNF-α.

  • Procedure:

    • Coat a 96-well plate with a capture antibody against TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add 100 µL of cell culture supernatant and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • The concentration of TNF-α is determined from a standard curve.

ELISA_Workflow start Start: Coat Plate with Capture Ab block Block Non-specific Binding start->block add_sample Add Sample/Standard block->add_sample add_detection_ab Add Detection Ab (Biotinylated) add_sample->add_detection_ab add_streptavidin_hrp Add Streptavidin-HRP add_detection_ab->add_streptavidin_hrp add_substrate Add TMB Substrate add_streptavidin_hrp->add_substrate read_absorbance Measure Absorbance at 450 nm add_substrate->read_absorbance end End: TNF-α Concentration Quantified read_absorbance->end

Caption: Workflow for TNF-α ELISA.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory potential through the inhibition of nitric oxide and likely TNF-α production. While the precise molecular targets and quantitative efficacy are still under investigation, its mechanism is believed to involve the modulation of the NF-κB and MAPK signaling pathways. Further research is imperative to:

  • Determine the specific IC50 values of this compound for NO and TNF-α inhibition.

  • Elucidate the exact molecular interactions of this compound with key proteins in the NF-κB and MAPK pathways.

  • Evaluate the in vivo efficacy and safety profile of this compound in animal models of inflammation.

A deeper understanding of these aspects will be critical in advancing this compound as a potential therapeutic agent for the treatment of inflammatory diseases.

References

Hyuganin D: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a khellactone-type coumarin, has emerged as a molecule of interest with potential therapeutic applications stemming from its vasorelaxant and anti-inflammatory properties. Isolated from plants of the Apiaceae family, including Angelica furcijuga and Peucedanum japonicum, this natural compound is the subject of ongoing research to elucidate its mechanisms of action and quantify its biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, including its effects on relevant signaling pathways, a summary of available bioactivity data, and detailed experimental protocols for assays used in its evaluation.

Core Therapeutic Potential

This compound exhibits promising pharmacological activities, primarily in the realms of vasodilation and inflammation modulation. These dual activities suggest its potential utility in the management of cardiovascular and inflammatory conditions.

Vasorelaxant Effects

Coumarins isolated from Angelica furcijuga, including congeners of this compound like Hyuganin A, have demonstrated inhibitory effects on high potassium (High K+)-induced contractions in isolated rat thoracic aorta.[1][2][3] This activity is characteristic of calcium channel blockade. The structural features of khellactone-type coumarins, specifically the 3'- and 4'-acyl groups, are believed to be crucial for this vasorelaxant activity.[1] While direct quantitative data for this compound's vasorelaxant potency is not yet prominent in published literature, the activity of closely related compounds suggests it may act as a calcium channel modulator, warranting further investigation for its potential in managing hypertension.

Anti-inflammatory Activity

Recent studies on "hyuganin" isolated from Peucedanum japonicum leaves have highlighted its significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4][5] This activity is attributed to the inhibition of key inflammatory mediators and modulation of intracellular signaling cascades. The extract of Peucedanum japonicum has been shown to reduce the secretion of inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5]

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the currently available literature, the following table summarizes the known activities of closely related compounds and extracts containing hyuganins. This data provides a basis for understanding the potential potency of this compound.

Compound/ExtractBioactivityAssay SystemMeasured EffectIC50/EC50Reference(s)
Hyuganin AVasorelaxationHigh K+-induced contraction in isolated rat thoracic aortaInhibition of contractionData not specified[1][2]
Peucedanum japonicum Root Extract (PJRE)Anti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of inflammatory cytokine secretionData not specified[5]
"Hyuganin" from P. japonicumAnti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO, IL-6, PGE2 productionData not specified[4]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of hyuganins are believed to be mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In LPS-stimulated macrophages, this compound is hypothesized to inhibit the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65 p65/p50 IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription HyuganinD This compound HyuganinD->IKK Inhibition p65_n p65/p50 p65_n->DNA Binding

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is also activated by LPS and contributes to the inflammatory response. It is suggested that hyuganins can suppress the phosphorylation of these key MAPK proteins. By inhibiting the activation of the MAPK cascade, this compound can further reduce the expression of inflammatory mediators.

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation ERK ERK UpstreamKinases->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryMediators Inflammatory Mediators TranscriptionFactors->InflammatoryMediators Gene Expression HyuganinD This compound HyuganinD->p38 Inhibition HyuganinD->JNK Inhibition HyuganinD->ERK Inhibition

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's therapeutic potential, based on established protocols for similar compounds.

Vasorelaxation Assay in Isolated Rat Thoracic Aorta

This protocol describes the measurement of vasorelaxant effects on arterial smooth muscle.[6][7]

Workflow Diagram:

Vasorelaxation_Workflow A1 Isolate Thoracic Aorta from Wistar Rat A2 Cut into Rings (2-3 mm) A1->A2 A3 Mount Rings in Organ Bath A2->A3 A4 Equilibrate under Tension (1.5-2.0 g) A3->A4 A5 Induce Contraction (e.g., 60 mM KCl) A4->A5 A6 Cumulative Addition of this compound A5->A6 A7 Record Isometric Tension A6->A7 A8 Calculate % Relaxation A7->A8

Caption: Workflow for the isolated aortic ring vasorelaxation assay.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, a stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath.

  • Drug Administration: Once the contraction reaches a plateau, this compound is added cumulatively to the organ bath in increasing concentrations.

  • Data Acquisition and Analysis: The isometric tension is continuously recorded using a force-displacement transducer connected to a data acquisition system. The relaxation induced by each concentration of this compound is expressed as a percentage of the maximal contraction induced by the high KCl.

Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol details the assessment of anti-inflammatory activity by measuring nitric oxide (NO) production and pro-inflammatory cytokine levels.

Workflow Diagram:

Anti_inflammatory_Workflow B1 Culture RAW264.7 cells B2 Pre-treat with this compound B1->B2 B3 Stimulate with LPS (e.g., 1 µg/mL) B2->B3 B4 Incubate for 24h B3->B4 B5 Collect Supernatant B4->B5 B7 Lyse Cells for Western Blot (iNOS, COX-2) B4->B7 B6 Measure NO (Griess Assay) & Cytokines (ELISA) B5->B6

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and nitrite concentration is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS and COX-2. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents for cardiovascular and inflammatory diseases. Its potential dual action as a vasorelaxant and an anti-inflammatory agent is particularly noteworthy. However, to fully realize this potential, further research is imperative. Future studies should focus on:

  • Quantitative Bioactivity: Determining the precise IC50 or EC50 values of this compound in vasorelaxation and various anti-inflammatory assays.

  • In Vivo Efficacy: Evaluating the therapeutic effects of this compound in animal models of hypertension and inflammatory conditions.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

  • Mechanism of Action: Further elucidating the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural product into a clinically viable therapeutic.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Hyuganin D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyuganin D, a naturally occurring khellactone-type coumarin (B35378), has garnered scientific interest due to its promising biological activities, including vasorelaxant, nitric oxide (NO) inhibitory, and tumor necrosis factor-alpha (TNF-α) inhibitory effects. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, delving into the key structural features that govern its biological functions. This document summarizes available quantitative data, outlines detailed experimental methodologies for key biological assays, and visualizes relevant signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound and its Analogs

This compound belongs to the khellactone-type coumarin class of compounds, characterized by a specific arrangement of a coumarin core with a dihydropyran ring. The biological activity of these compounds is intricately linked to the nature and position of their substituent groups.

Vasorelaxant Activity

The vasorelaxant properties of khellactone-type coumarins are a key area of investigation. A crucial determinant for this activity lies in the acylation at the 3' and 4' positions of the khellactone (B107364) core. The presence of acyl groups at these positions is considered essential for the inhibitory activity on contractions induced by high potassium (K+) concentrations[1].

While a comprehensive quantitative structure-activity relationship (QSAR) study specifically for a series of synthesized this compound analogs with detailed IC50 values for vasorelaxant activity is not extensively documented in publicly available literature, studies on related coumarin derivatives provide valuable insights. For instance, various synthetic coumarin and furocoumarin derivatives have been evaluated for their vasorelaxant activity in rat aorta rings, demonstrating that structural modifications can significantly impact potency[2][3][4][5]. The vasorelaxant effect of some coumarins has been shown to be mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the blockade of Ca2+ channels[6].

Table 1: Vasorelaxant Activity of Selected Coumarin Derivatives (Illustrative)

CompoundStructureIC50 (µM) on Rat Aorta RingsReference
Kimcuongin(Structure not available in search results)37.7[7]
Murracarpin(Structure not available in search results)139.3[7]
Coumarin-7-yl-methyl nitrate(Structure not available in search results)0.00192[2][8]

Note: This table is illustrative and includes data from various coumarin derivatives to highlight the range of activities. Specific IC50 values for a series of this compound analogs are not currently available in the reviewed literature.

Nitric Oxide (NO) and TNF-α Inhibitory Activities

This compound and several other acylated khellactones, including hyuganins A, B, and C, anomalin, and isopteryxin, have demonstrated strong inhibitory effects on NO production induced by lipopolysaccharide (LPS) in cultured mouse peritoneal macrophages.[9] This anti-inflammatory activity is also linked to the presence of acyl groups, which are considered essential for potent inhibition.[9]

Similarly, coumarin derivatives have been investigated as TNF-α inhibitors. The general structure-activity trend for coumarins as TNF-α inhibitors suggests that modifications around the coumarin core can optimize the inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are detailed protocols for the key bioassays mentioned in the context of this compound's activities, based on established methods for similar compounds.

Vasorelaxant Activity Assay in Isolated Rat Aorta

This protocol outlines the procedure for assessing the vasorelaxant effects of compounds on isolated arterial rings.

Experimental Workflow:

Vasorelaxant_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Rat Wistar Rat Aorta_Isolation Isolate Thoracic Aorta Rat->Aorta_Isolation Ring_Prep Cut into 2-3 mm Rings Aorta_Isolation->Ring_Prep Mounting Mount in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate (90 min) Mounting->Equilibration Contraction Induce Contraction (Phenylephrine or KCl) Equilibration->Contraction Compound_Addition Cumulative Addition of Test Compound Contraction->Compound_Addition Relaxation_Measurement Measure Relaxation Compound_Addition->Relaxation_Measurement CRC Construct Concentration-Response Curve Relaxation_Measurement->CRC IC50 Calculate IC50 CRC->IC50

Caption: Workflow for the isolated rat aorta vasorelaxant assay.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration and Contraction: The rings are allowed to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent like phenylephrine (B352888) (1 µM) or a high concentration of potassium chloride (e.g., 60 mM).

  • Compound Administration: Once a stable contraction is achieved, the test compound (this compound or its analog) is cumulatively added to the organ bath in increasing concentrations.

  • Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% relaxation) is calculated.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes the measurement of NO production in LPS-stimulated macrophage cells.

Experimental Workflow:

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection RAW_Cells RAW 264.7 Macrophages Seeding Seed in 96-well Plate RAW_Cells->Seeding Incubation1 Incubate (24h) Seeding->Incubation1 Pretreatment Pre-treat with Test Compound Incubation1->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation2 Incubate (24h) Stimulation->Incubation2 Supernatant_Collection Collect Supernatant Incubation2->Supernatant_Collection Griess_Reaction Griess Reagent Addition Supernatant_Collection->Griess_Reaction Absorbance_Measurement Measure Absorbance (540 nm) Griess_Reaction->Absorbance_Measurement

Caption: Workflow for the nitric oxide inhibition assay.

Methodology:

  • Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed, and the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

TNF-α Inhibition Assay in Macrophages

This protocol details the measurement of TNF-α secretion from LPS-stimulated macrophages.

Experimental Workflow:

TNFa_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_elisa ELISA RAW_Cells RAW 264.7 Macrophages Seeding Seed in 96-well Plate RAW_Cells->Seeding Compound_Treatment Treat with Test Compound Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate (e.g., 4-24h) LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA_Assay Perform TNF-α ELISA Collect_Supernatant->ELISA_Assay Read_Absorbance Measure Absorbance ELISA_Assay->Read_Absorbance

Caption: Workflow for the TNF-α inhibition assay.

Methodology:

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates as described in the NO inhibition assay.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified period before or concurrently with stimulation by LPS (e.g., 10-100 ng/mL).

  • Supernatant Collection: After an incubation period (typically 4 to 24 hours), the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the concentrations in the treated wells to the LPS-stimulated control wells.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through complex signaling pathways. While the specific pathways for this compound are not fully elucidated, the known activities of coumarins and the targets (TNF-α) provide a basis for understanding the potential mechanisms.

TNF-α Signaling Pathway

TNF-α is a pro-inflammatory cytokine that plays a central role in inflammation. Its signaling is initiated by binding to its receptors, TNFR1 and TNFR2, leading to the activation of several downstream pathways, including the NF-κB and MAPK pathways, which ultimately regulate the expression of genes involved in inflammation and apoptosis[10][11]. The inhibitory effect of this compound on TNF-α production suggests an interference with this signaling cascade, potentially at the level of NF-κB activation.

TNFa_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Hyuganin_D This compound (Potential Inhibition) Hyuganin_D->IKK_complex Inhibition? Hyuganin_D->NFkB Inhibition?

Caption: A simplified representation of the TNF-α signaling pathway and potential points of inhibition by this compound.

Nitric Oxide Synthesis Pathway

The inhibition of NO production by this compound in LPS-stimulated macrophages points to an interaction with the inducible nitric oxide synthase (iNOS) pathway. LPS stimulation of macrophages leads to the expression of the iNOS enzyme, which catalyzes the production of large amounts of NO from L-arginine. Coumarins have been shown to inhibit iNOS expression[4][12].

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation iNOS_gene iNOS Gene NFkB_activation->iNOS_gene Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation L_Arginine L-Arginine NO Nitric Oxide (NO) iNOS_protein->NO Catalysis L_Arginine->NO Hyuganin_D This compound (Inhibition) Hyuganin_D->NFkB_activation Inhibition of expression

Caption: The LPS-induced iNOS pathway for NO production and the inhibitory role of this compound.

Conclusion and Future Directions

This compound, a khellactone-type coumarin, exhibits a range of biological activities that are closely tied to its chemical structure, particularly the acylation at the 3' and 4' positions. While the foundational knowledge of its SAR is established, a significant opportunity exists for more in-depth quantitative studies. The synthesis and biological evaluation of a focused library of this compound analogs would provide crucial data for developing robust QSAR models. Such models would be invaluable for the rational design of novel and more potent analogs with enhanced therapeutic potential as vasorelaxant and anti-inflammatory agents. Further elucidation of the specific molecular targets and signaling pathways will also be critical in advancing our understanding of this compound's mechanism of action and its potential for drug development.

References

Investigating the Anti-Inflammatory Pathways of Hyuganin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a khellactone-type coumarin (B35378), has emerged as a compound of interest for its potential therapeutic properties. Evidence suggests that related compounds exhibit significant anti-inflammatory activity, primarily through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the putative anti-inflammatory mechanisms of this compound, focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Detailed experimental protocols for investigating these pathways are presented, alongside a quantitative summary of the effects of structurally similar compounds. This document serves as a comprehensive resource for researchers seeking to elucidate and harness the anti-inflammatory potential of this compound and related khellactone (B107364) coumarins.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory agents. This compound, a khellactone-type coumarin isolated from plants of the Apiaceae family, such as Angelica furcijuga and Peucedanum japonicum, has been identified as a potential anti-inflammatory candidate. While direct and comprehensive studies on this compound are limited, research on structurally related khellactone coumarins, such as 3'-isovaleryl-4'-senecioylkhellactone (IVSK), provides a strong basis for understanding its likely mechanisms of action. This guide synthesizes the available information to present a cohesive picture of the anti-inflammatory pathways potentially modulated by this compound.

Core Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of coumarin compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved by interfering with key signaling pathways, most notably the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of gene transcription for a wide array of pro-inflammatory molecules, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.

Khellactone coumarins are hypothesized to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activation of pro-inflammatory gene expression.

NF_kB_Pathway Figure 1: The NF-κB Signaling Pathway and this compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Hyuganin_D This compound Hyuganin_D->IKK Inhibits

Figure 1: The NF-κB Signaling Pathway and this compound Inhibition
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as Activator Protein-1 (AP-1), which, along with NF-κB, drives the expression of inflammatory genes.

This compound and related compounds are believed to exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, ERK, and JNK, thereby downregulating the expression of pro-inflammatory mediators.

MAPK_Pathway Figure 2: The MAPK Signaling Pathway and this compound Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 Activation p_p38->AP1 p_ERK->AP1 p_JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Hyuganin_D This compound Hyuganin_D->p38 Inhibits Phosphorylation Hyuganin_D->ERK Hyuganin_D->JNK Experimental_Workflow Figure 3: Experimental Workflow for Investigating this compound Cell_Culture 1. RAW 264.7 Cell Culture Pretreatment 2. Pre-treatment with this compound Cell_Culture->Pretreatment Stimulation 3. LPS Stimulation Pretreatment->Stimulation Supernatant_Collection 4a. Supernatant Collection Stimulation->Supernatant_Collection Cell_Lysis 4b. Cell Lysis Stimulation->Cell_Lysis Griess_Assay 5a. Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA 5b. ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA qPCR 5c. qPCR (iNOS, COX-2 mRNA) Cell_Lysis->qPCR Western_Blot 5d. Western Blot (p-IκBα, p-p65, p-MAPKs) Cell_Lysis->Western_Blot

An In-depth Technical Guide on the Preliminary Cytotoxicity of Hyuganin D and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific preliminary cytotoxicity studies on Hyuganin D have not been published. This guide will provide a comprehensive overview of the known cytotoxic activities of the closely related compound, Hyuganin E, isolated from Angelica shikokiana. The methodologies and potential mechanisms of action discussed herein are presented as a framework for guiding future research on this compound.

Introduction

Hyuganins are a class of pyranocoumarin (B1669404) compounds isolated from plants of the Angelica genus. While the bioactivity of this compound is yet to be fully elucidated, studies on related compounds, particularly Hyuganin E, have revealed promising cytotoxic effects against various cancer cell lines. This technical guide summarizes the existing data on Hyuganin E and provides a detailed framework for conducting preliminary cytotoxicity studies on this compound.

Data Presentation: Cytotoxicity of Hyuganin E

Quantitative data from the in vitro cytotoxicity assessment of Hyuganin E is summarized below. The study evaluated its effect on five human cancer cell lines and one normal cell line to determine its selectivity.

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
Hep2Human Epithelioma<25>3
HCT116Colorectal Carcinoma<25>3
MCF7Breast Adenocarcinoma<25>3
RDRhabdomyosarcoma>252.1
WI-38Normal Human Lung Fibroblasts>75-

Data sourced from a study on the cytotoxic activities of compounds isolated from Angelica shikokiana.[1][2]

The Selectivity Index (SI) is calculated as the IC50 of the normal cell line (WI-38) divided by the IC50 of the respective cancer cell line. A higher SI value indicates greater selective cytotoxicity towards cancer cells.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity study, based on the protocols used for evaluating Hyuganin E.

  • Cancer Cell Lines:

    • Hep2 (Human Epithelioma)

    • HCT116 (Colorectal Carcinoma)

    • MCF7 (Breast Adenocarcinoma)

    • RD (Rhabdomyosarcoma)

  • Normal Cell Line:

    • WI-38 (Human Lung Fibroblasts)

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound (or E) is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made with the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48 hours. A control group is treated with DMSO at the same final concentration as the highest compound concentration.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

experimental_workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Serial Dilutions) seeding->treatment incubation Incubate for 48h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Data Analysis (Calculate IC50) absorbance->data_analysis end End data_analysis->end apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Hyuganin_D This compound Death_Receptors Death Receptors (e.g., FAS, TRAIL-R) Hyuganin_D->Death_Receptors Bax_Bak Bax/Bak activation Hyuganin_D->Bax_Bak activates Bcl2 Bcl-2 inhibition Hyuganin_D->Bcl2 inhibits Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Bax_Bak inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

solubility and stability of Hyuganin D in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyuganin D, a khellactone-type angular pyranocoumarin (B1669404), has garnered interest within the scientific community. As with any compound intended for research and potential therapeutic application, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the known and expected solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide draws upon existing information for coumarins and pyranocoumarins as a class, combined with established methodologies for the characterization of natural products. We present qualitative solubility information, discuss factors influencing stability, and provide detailed, generalized experimental protocols for determining these critical parameters. This guide is intended to serve as a foundational resource for researchers working with this compound and similar compounds, enabling informed solvent selection and the design of robust stability studies.

Introduction to this compound

This compound is a naturally occurring pyranocoumarin isolated from Angelica furcijuga.[1][2] It belongs to the subgroup of angular pyranocoumarins, characterized by the fusion of a pyran ring to the coumarin (B35378) nucleus at the 7 and 8 positions.[3] The molecular structure of this compound is provided in Figure 1. A comprehensive understanding of its solubility and stability is crucial for its extraction, purification, formulation, and evaluation in biological assays.

Chemical Structure:

  • IUPAC Name: [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate[4]

  • Molecular Formula: C₂₀H₂₂O₇[4]

  • Molecular Weight: 374.4 g/mol [4]

Solubility Profile of this compound

Qualitative Solubility

Published data indicates that this compound is soluble in a range of organic solvents. This is consistent with the generally lipophilic nature of pyranocoumarins.

Table 1: Reported Qualitative Solubility of this compound

Solvent ClassSpecific Solvents
Chlorinated SolventsChloroform, Dichloromethane
EstersEthyl Acetate
SulfoxidesDimethyl Sulfoxide (DMSO)
KetonesAcetone

Source: BioCrick

Expected Solubility in Common Pharmaceutical Solvents

While specific quantitative data for this compound is unavailable, the solubility of coumarins as a class has been studied in various solvent systems. This information can be used to predict the likely solubility behavior of this compound.

Table 2: General Solubility Characteristics of Coumarins in Common Solvents

SolventPolarityExpected Solubility of this compoundRationale
Water and Aqueous BuffersHighLowThe pyranocoumarin structure is largely nonpolar, limiting its interaction with polar water molecules.
Ethanol, MethanolMedium-HighModerate to HighThe presence of ester and ether functional groups allows for some hydrogen bonding, but the overall lipophilic character will be a determining factor.
Propylene GlycolMediumModerateOften used in pharmaceutical formulations, its polarity is suitable for many moderately polar to nonpolar compounds.
Acetone, Acetonitrile (B52724)MediumHighThese polar aprotic solvents are generally effective at dissolving a wide range of organic compounds.
Dichloromethane, ChloroformLowHighAs nonpolar solvents, they are expected to be very effective at dissolving the lipophilic this compound.
Dimethyl Sulfoxide (DMSO)High (aprotic)HighDMSO is a powerful, universal solvent for many organic compounds.

Stability of this compound

The stability of a compound is a critical factor in its handling, storage, and application. For coumarins, stability can be influenced by factors such as pH, light, temperature, and the presence of oxidative agents.

pH-Dependent Stability

The ester linkages in the side chains of this compound are susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions. The coumarin lactone ring itself can also undergo hydrolysis under strong alkaline conditions, leading to the formation of a coumarinic acid salt, which can then re-cyclize upon acidification.

Photostability

Coumarins are known to be sensitive to light, particularly UV radiation. Photodegradation can lead to dimerization, isomerization, or other complex reactions, resulting in a loss of potency and the formation of potentially unwanted byproducts.

Thermal Stability

The thermal stability of this compound has not been specifically reported. However, as with most complex organic molecules, exposure to high temperatures can lead to degradation. The rate of degradation is expected to increase with rising temperature.

Oxidative Stability

The potential for oxidation of this compound has not been documented. The presence of double bonds and ether linkages suggests that the molecule may be susceptible to oxidative degradation in the presence of strong oxidizing agents.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the quantitative solubility and stability of this compound. These are based on standard methodologies for natural products.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Materials and Equipment:

    • This compound (solid)

    • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UPLC method.

    • Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

  • Materials and Equipment:

    • This compound stock solution in a suitable solvent (e.g., acetonitrile or methanol)

    • Hydrochloric acid (HCl) solution (for acid hydrolysis)

    • Sodium hydroxide (B78521) (NaOH) solution (for base hydrolysis)

    • Hydrogen peroxide (H₂O₂) solution (for oxidation)

    • Temperature-controlled oven or water bath

    • Photostability chamber

    • HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

  • Procedure:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate at a specific temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the this compound stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.

    • Thermal Degradation: Place a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, test the solid compound for thermal stability.

    • Photodegradation: Expose a solution of this compound and the solid compound to light in a photostability chamber according to ICH guidelines.

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC or UPLC-MS method to separate and identify the parent compound and any degradation products.

Visualizing the Workflow

The following diagram illustrates a general workflow for the assessment of the solubility and stability of a natural product like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_method_dev Analytical Method Development sol_start Start: this compound Solid sol_prep Prepare Supersaturated Solutions in Various Solvents sol_start->sol_prep sol_equil Equilibrate (e.g., 24-72h at 25°C) sol_prep->sol_equil sol_sep Separate Solid and Liquid (Centrifugation/Filtration) sol_equil->sol_sep sol_quant Quantify Concentration (HPLC/UPLC) sol_sep->sol_quant sol_end Determine Solubility (mg/mL) sol_quant->sol_end stab_start Start: this compound Stock Solution stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze for Degradants (HPLC-PDA/MS) stab_sample->stab_analyze stab_end Identify Degradation Products and Pathways stab_analyze->stab_end method_dev Develop Stability-Indicating HPLC/UPLC Method method_dev->sol_quant method_dev->stab_analyze

References

Spectroscopic and Spectrometric Characterization of Hyuganin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a khellactone-type coumarin, a class of natural products known for their diverse biological activities. Isolated from the roots of Angelica furcijuga KITAGAWA, this compound has been a subject of interest for its potential pharmacological applications.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data essential for the unequivocal characterization of this compound. The data presented herein is compiled from the seminal work on the isolation and structural elucidation of this compound. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

  • Appearance: Colorless needles

  • Molecular Formula: C₂₀H₂₂O₇

  • Molecular Weight: 374.39 g/mol

Spectroscopic Data for Structural Elucidation

The structural architecture of this compound has been meticulously elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.25d9.5
47.63d9.5
57.32s
86.80s
3'5.40d4.9
4'6.78d4.9
2''-CH₃1.88s
3''-CH6.08qq7.2, 1.5
4''-CH₃1.85d7.2
2'''2.59m
3'''-(CH₃)₂1.18, 1.19d6.8
C(8')-(CH₃)₂1.45, 1.50s

Data interpreted from the primary literature describing the structural elucidation of this compound.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
2160.5
3113.0
4143.5
4a112.8
5128.8
6114.6
7161.4
898.4
8a156.5
2'78.9
3'71.8
4'64.9
1'' (C=O)167.3
2''127.5
3''138.6
4''15.8
5''20.5
1''' (C=O)176.1
2'''34.1
3'''19.0, 19.1
C(8')-(CH₃)₂22.1, 24.8

Data interpreted from the primary literature describing the structural elucidation of this compound.

Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved Ion (m/z)Interpretation
HR-FAB-MSPositive375.1445 [M+H]⁺Calculated for C₂₀H₂₃O₇: 375.1444

Data interpreted from the primary literature describing the structural elucidation of this compound.

Experimental Protocols

The following protocols are based on standard methodologies for the isolation and characterization of natural products as would be detailed in the primary literature.

Extraction and Isolation
  • Plant Material: The dried and powdered roots of Angelica furcijuga KITAGAWA are used as the starting material.

  • Extraction: The powdered roots are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Purification: The bioactive fraction (typically the EtOAc fraction for coumarins) is subjected to a series of chromatographic techniques for the isolation of pure compounds. This includes:

    • Silica gel column chromatography with a gradient elution system (e.g., n-hexane-EtOAc).

    • Preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column with a suitable solvent system (e.g., MeOH-H₂O) to yield pure this compound.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz (Hz).

  • Mass Spectrometry: High-resolution mass spectra are obtained on a fast atom bombardment (FAB) mass spectrometer.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

HyuganinD_Characterization_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation plant Angelica furcijuga Roots extraction Methanolic Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-FAB-MS) pure_compound->ms structure Structure of this compound nmr->structure ms->structure

Figure 1. Workflow for the Characterization of this compound.

Conclusion

This technical guide provides a centralized resource for the key spectroscopic and spectrometric data required for the characterization of this compound. The detailed NMR and MS data, coupled with the outlined experimental protocols, offer a foundational reference for researchers in the field of natural product chemistry and drug discovery. The provided workflow diagram further clarifies the logical steps involved in the isolation and structural elucidation of this and similar natural products.

References

An In-depth Technical Guide to the Ethnobotanical Context of Angelica furcijuga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelica furcijuga Kitagawa, a perennial plant of the Apiaceae family, holds a significant place in traditional medicine systems of East Asia, particularly in Japan where it is known as "Hyuga-touki". Traditionally, its roots and leaves have been utilized for a range of therapeutic purposes, including the management of hypertension, hyperglycemia, and inflammatory conditions. This technical guide provides a comprehensive overview of the ethnobotanical context of Angelica furcijuga, detailing its traditional uses, key phytochemical constituents, and the scientific basis for its bioactivities. This document summarizes quantitative data, outlines experimental protocols for significant bioassays, and visualizes known signaling pathways to support further research and drug development endeavors.

Ethnobotanical and Traditional Uses

Angelica furcijuga has a long history of use in traditional Chinese, Japanese, and Korean medicine.[1][2] In Japan, it is specifically recognized as "Hyuga-touki" and has been traditionally consumed to manage blood pressure and blood glucose levels, as well as for its anti-inflammatory and anti-allergic properties.[3][4]

The roots of Angelica furcijuga are officially listed in the Japanese Pharmacopeia as a crude drug.[5] Traditional applications of the root point towards its use for its analgesic (pain-reducing) and apoptotic (programmed cell death) effects, and it has been suggested for the prevention of Alzheimer's disease.[5]

The leaves of the plant are also utilized, commonly prepared as a health tea.[5] A clinical study involving the long-term ingestion of tablets made from Angelica furcijuga leaves (six tablets per day for 12 weeks) was conducted to evaluate its effects on blood pressure, highlighting its ongoing investigation for modern therapeutic applications.[3]

While specific traditional preparation methods like decoctions or tinctures and precise dosages for Angelica furcijuga are not extensively documented, general dosages for the Angelica genus are reported. For the dried root and rhizome of Angelica species, traditional doses typically range from 3 to 6 grams per day, often administered in divided doses.[6]

Phytochemical Composition

Scientific analysis of Angelica furcijuga has led to the identification of several bioactive compounds, primarily coumarins and phenolic compounds, which are believed to be responsible for its therapeutic effects.

Key Bioactive Compounds in Leaves

Supercritical carbon dioxide (SC-CO₂) extraction of freeze-dried Angelica furcijuga leaves has quantified the presence of several key functional components. These compounds are recognized for their potential anti-inflammatory, anticancer, antioxidant, neuroprotective, and anti-aging properties.[5]

CompoundMaximum Yield (mg/g of dried leaves)Extraction Conditions (Pressure, Temperature)
Kaempferol0.4840 MPa, 40 °C
Ferulic Acid0.0340 MPa, 80 °C
Ligustilide6.6840 MPa, 40 °C
Z-Butylidenephthalide3.8430 MPa, 40 °C
E-Butylidenephthalide0.6440 MPa, 60 °C
Bioactive Compounds in Flowers and Roots

Research on the flowers and roots of Angelica furcijuga has led to the isolation of various coumarins and glycosides. A methanolic extract of the flowers was found to contain coumarins such as 3'-angeloyl-cis-khellactone, (S)-(-)-oxypeucedanin, imperatorin, isoepoxypteryxin, and isopteryxin, all of which have demonstrated inhibitory effects on nitric oxide production.[3] From the roots, novel khellactone-type coumarins named hyuganins A, B, C, and D have been isolated and shown to possess vasorelaxant properties.[1]

Pharmacological Activities and Mechanisms of Action

The traditional uses of Angelica furcijuga are supported by modern scientific investigations into its pharmacological activities. The primary areas of research have focused on its anti-inflammatory, apoptotic, and neuroprotective potential.

Anti-inflammatory Activity

The anti-inflammatory properties of Angelica furcijuga are attributed to its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

A methanolic extract of Angelica furcijuga flowers has been shown to inhibit NO production in mouse peritoneal macrophages activated by lipopolysaccharide (LPS).[3][7] LPS is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway. Activation of this pathway leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. The inhibition of NO production by Angelica furcijuga constituents suggests a modulatory effect on the NF-κB signaling pathway.

.dot digraph "Anti-inflammatory Signaling Pathway of Angelica furcijuga" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

LPS [label="Lipopolysaccharide (LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="Toll-like Receptor 4 (TLR4)", fillcolor="#FBBC05"]; NF_kB [label="NF-κB", fillcolor="#FBBC05"]; iNOS_gene [label="iNOS Gene Transcription", fillcolor="#FBBC05"]; iNOS_protein [label="iNOS Protein", fillcolor="#FBBC05"]; NO [label="Nitric Oxide (NO) Production", fillcolor="#FBBC05"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A_furcijuga [label="Angelica furcijuga\n(Coumarins)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

LPS -> TLR4; TLR4 -> NF_kB [label="activates"]; NF_kB -> iNOS_gene [label="promotes"]; iNOS_gene -> iNOS_protein [label="leads to"]; iNOS_protein -> NO [label="catalyzes"]; NO -> Inflammation; A_furcijuga -> NO [label="inhibits", arrowhead=tee, color="#EA4335"]; } .dot

Caption: Inhibition of LPS-induced Nitric Oxide Production by Angelica furcijuga.

Experimental Protocols

Supercritical Carbon Dioxide (SC-CO₂) Extraction of Phytochemicals from Angelica furcijuga Leaves

This protocol is adapted from a study on the extraction of functional components from freeze-dried Angelica furcijuga leaves.[5]

Objective: To extract and quantify kaempferol, ferulic acid, ligustilide, and butylidenephthalide (B10783142) from A. furcijuga leaves using SC-CO₂.

Materials and Equipment:

  • Freeze-dried and ground Angelica furcijuga leaves (<2 mm particle size)

  • Supercritical fluid extractor system equipped with a 10 mL extraction cell

  • High-performance liquid chromatography (HPLC) system

  • CO₂ and ethanol (B145695) (co-solvent)

  • Analytical standards for kaempferol, ferulic acid, ligustilide, and butylidenephthalide

Procedure:

  • Approximately 1 gram of the ground leaf sample is placed into the 10 mL extraction cell.

  • The SC-CO₂ extraction is performed at pressures ranging from 20–40 MPa and temperatures from 40–80 °C.

  • 10% ethanol is used as a co-solvent to enhance the extraction of polar compounds.

  • Extracts are collected at various time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) in screw-capped bottles.

  • The collected extracts are then analyzed by HPLC to identify and quantify the target compounds.

  • Quantification is achieved by comparing the peak areas of the samples to those of the analytical standards.

.dot digraph "SC-CO2 Extraction Workflow" { graph [bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Freeze-dried & Ground\nAngelica furcijuga Leaves", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Supercritical CO2 Extraction\n(with 10% Ethanol co-solvent)\n\nParameters:\n- Pressure: 20-40 MPa\n- Temperature: 40-80 °C\n- Time: 15-120 min", shape=parallelogram, fillcolor="#FBBC05"]; collection [label="Extract Collection", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="HPLC Analysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantification [label="Quantification of:\n- Kaempferol\n- Ferulic Acid\n- Ligustilide\n- Butylidenephthalide", shape=note, fillcolor="#F1F3F4"];

start -> extraction; extraction -> collection; collection -> analysis; analysis -> quantification; } .dot

Caption: Workflow for Supercritical CO2 Extraction of Angelica furcijuga.

Nitric Oxide (NO) Production Inhibition Assay

This is a generalized protocol based on the Griess assay, which is a standard method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Objective: To determine the inhibitory effect of Angelica furcijuga extracts or isolated compounds on NO production in LPS-stimulated macrophages.

Materials and Equipment:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Angelica furcijuga extract or purified compounds

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed macrophage cells in a 96-well plate and incubate until they adhere.

  • Pre-treat the cells with various concentrations of the Angelica furcijuga test samples for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. A negative control group without LPS stimulation and a positive control group with LPS but without the test sample should be included.

  • Incubate the cells for a further period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Future Directions

While the anti-inflammatory properties of Angelica furcijuga are beginning to be understood at a mechanistic level, further research is required to fully elucidate the signaling pathways involved in its reported apoptotic and neuroprotective effects. The traditional claims for its use in cancer and neurodegenerative diseases warrant in-depth investigation. Specifically, studies focusing on the effects of isolated compounds from Angelica furcijuga, such as isopteryxin, isoepoxypteryxin, and the hyuganins, on key apoptotic markers (e.g., caspases, Bcl-2 family proteins) and neuroprotective pathways (e.g., MAPK, PI3K/Akt) would be of significant value to the drug development community.

Conclusion

Angelica furcijuga is a valuable medicinal plant with a rich history of traditional use, supported by emerging scientific evidence. Its diverse phytochemical profile, particularly its coumarin (B35378) content, underpins its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the ethnobotanical context and providing a springboard for further scientific exploration into the mechanisms of action of this promising botanical agent. The detailed protocols and summarized data presented herein are intended to facilitate the design of future studies aimed at harnessing the full therapeutic potential of Angelica furcijuga.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Hyuganin D, a khellactone-type coumarin, from the roots of Angelica furcijuga. This compound has been identified as a potential vasorelaxant and may have other significant biological activities.[1] This protocol is designed to provide researchers with a reproducible method to obtain this compound for further pharmacological and drug development studies. The methodology is based on established phytochemical techniques for the separation of coumarins from plant extracts.

Introduction

This compound is a naturally occurring dihydropyranocoumarin found in the roots of Angelica furcijuga and the fruits of Mutellina purpurea.[1] It belongs to the khellactone-type coumarins, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C20H22O7, and its CAS number is 77331-76-1. Due to its potential therapeutic applications, a reliable method for its isolation and purification is essential for advancing research. This protocol outlines a comprehensive procedure involving extraction, solvent partitioning, and multi-step chromatography.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 77331-76-1Internal Data
Molecular Formula C20H22O7Internal Data
Molecular Weight 374.4 g/mol Internal Data
Type of Compound Khellactone-type Coumarin[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneInternal Data
Natural Sources Roots of Angelica furcijuga, Fruits of Mutellina purpurea[1]

Experimental Protocols

I. Plant Material Collection and Preparation
  • Collection: The roots of Angelica furcijuga should be collected from a reliable source.

  • Drying: The collected roots are air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Pulverization: The dried roots are then ground into a coarse powder using a mechanical grinder.

II. Extraction of Crude this compound

This protocol is based on the general methodology for extracting coumarins from Angelica species.

  • Maceration: The powdered root material of Angelica furcijuga is macerated with methanol (B129727) (MeOH) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Extraction: The mixture is stirred or agitated periodically for 72 hours to ensure thorough extraction.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

III. Solvent Partitioning of the Crude Extract
  • Suspension: The crude methanolic extract is suspended in distilled water.

  • Liquid-Liquid Extraction: The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

  • Fraction Collection: Each solvent fraction is collected separately and concentrated to dryness in vacuo. Based on the polarity of similar coumarins, this compound is expected to be enriched in the chloroform and ethyl acetate fractions.

IV. Chromatographic Purification of this compound

A. Silica (B1680970) Gel Column Chromatography (Initial Purification)

  • Column Packing: A glass column is packed with silica gel (70-230 mesh) using a suitable solvent slurry method. The column should be equilibrated with the initial mobile phase.

  • Sample Loading: The dried chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased. For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Fraction Collection and Analysis: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1, v/v) and visualized under UV light (254 nm and 365 nm). Fractions containing compounds with similar Rf values are pooled together.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: A reversed-phase C18 column is typically used for the final purification of coumarins.

  • Mobile Phase: A gradient system of methanol and water or acetonitrile (B52724) and water is commonly employed.

  • Sample Preparation: The enriched fraction from the silica gel column is dissolved in a minimal amount of the initial mobile phase and filtered through a 0.45 µm syringe filter.

  • Injection and Elution: The sample is injected onto the preparative HPLC system. The elution is performed with a programmed gradient to achieve optimal separation.

  • Peak Collection and Purity Analysis: Peaks corresponding to this compound are collected. The purity of the isolated compound should be assessed by analytical HPLC.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values are illustrative and may vary depending on the starting material and experimental conditions.

Purification StepStarting Material (g)Fraction/CompoundYield (mg)Purity (%)
Methanolic Extraction1000 (dried roots)Crude Extract150,000-
Solvent Partitioning150Chloroform Fraction30,000-
Silica Gel Chromatography30Enriched Fraction500~70
Preparative HPLC0.5This compound 50>98

Visualization of the Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

HyuganinD_Isolation Start Dried and Powdered Angelica furcijuga Roots Extraction Methanolic Extraction Start->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) CrudeExtract->Partitioning Fractions Chloroform/Ethyl Acetate Fraction Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel EnrichedFraction This compound Enriched Fraction SilicaGel->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureHyuganinD Pure this compound PrepHPLC->PureHyuganinD

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This protocol provides a comprehensive and detailed guide for the isolation and purification of this compound from the roots of Angelica furcijuga. By following these steps, researchers can obtain a high-purity sample of this promising natural product for further scientific investigation. The quantitative data and the visualized workflow offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.

References

Application Notes & Protocols for the Analysis of Hyuganin D by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Hyuganin D, a khellactone-type coumarin (B35378), using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established chromatographic principles for the separation and quantification of related coumarin compounds.

Introduction to this compound and its Analysis

This compound is a naturally occurring dihydropyranocoumarin isolated from plants such as Angelica furcijuga and Mutellina purpurea.[1][2][3] As with other coumarins, there is growing interest in its pharmacological properties, necessitating robust analytical methods for its identification and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the preferred method for the analysis of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

This document outlines a general workflow for this compound analysis, from sample preparation to quantitative determination, and provides a starting point for method development and validation.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from a plant matrix involves several key steps, as illustrated in the diagram below. This process ensures the efficient extraction, separation, and accurate quantification of the target analyte.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Quantification A Plant Material (e.g., roots, fruits) B Grinding and Homogenization A->B C Solvent Extraction (e.g., Methanol (B129727), Ethanol) B->C D Filtration and Concentration C->D E HPLC System D->E Sample Injection F C18 Column E->F G Gradient Elution F->G H UV or MS Detection G->H I Peak Identification (Retention Time, Mass Spectra) H->I Data Acquisition J Peak Integration I->J K Calibration Curve J->K L Quantification of this compound K->L

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation from Plant Material

This protocol describes a general method for the extraction of this compound from a dried plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the plant residue with an additional 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for this compound Analysis

This protocol provides a starting point for the chromatographic separation of this compound. Optimization may be required depending on the sample matrix and instrument used. Reversed-phase chromatography is generally suitable for coumarins.[6]

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Program 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-90% B; 30-35 min, 90% B; 35-36 min, 90-30% B; 36-40 min, 30% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at 254 nm and 320 nm or Mass Spectrometry (ESI in positive ion mode).
Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Procedure:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the HPLC system using the method described above.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Inject the prepared sample extract.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters:

For robust and reliable quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired.
LOD The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Isolation and Purification of this compound

For obtaining pure this compound for use as a reference standard or for further pharmacological studies, preparative chromatography techniques are employed. High-Performance Countercurrent Chromatography (HPCCC) has been successfully used for the isolation of this compound and related compounds.[1][2]

High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

General HPCCC Protocol:

A detailed protocol would be specific to the instrument and the crude extract composition. However, the general steps are outlined below.

G cluster_0 System Preparation cluster_1 Separation cluster_2 Analysis and Purification A Solvent System Selection (e.g., Hexane-Ethyl Acetate-Methanol-Water) B Equilibration of the Coil A->B C Sample Injection B->C D Elution with Mobile Phase C->D E Fraction Collection D->E F Analysis of Fractions (TLC or HPLC) E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Isolated this compound H->I

Caption: HPCCC workflow for this compound isolation.

Key Considerations for HPCCC:

  • Solvent System Selection: The choice of the two-phase solvent system is critical and is based on the partition coefficient (K) of the target compound. The ideal K value is typically between 0.5 and 2.

  • Mode of Operation: HPCCC can be operated in either head-to-tail or tail-to-head mode, depending on which phase is used as the mobile phase.

Concluding Remarks

The methods described provide a solid foundation for researchers and scientists working on the analysis of this compound. While the provided HPLC protocol is a good starting point, it is crucial to optimize and validate the method for the specific sample matrix and analytical instrumentation being used. For isolation and purification, HPCCC offers a powerful alternative to traditional solid-phase chromatography. The successful application of these chromatographic techniques will be instrumental in advancing the research and development of this compound and related natural products.

References

Application Notes and Protocols for Measuring the Vasorelaxant Activity of Hyuganin D in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a khellactone-type coumarin (B35378) isolated from Angelica furcijuga.[1][2] Related compounds, such as Hyuganin A, have demonstrated vasorelaxant properties by inhibiting high potassium (K+)-induced contractions in isolated vascular preparations.[1][3][4] This suggests a potential mechanism involving the blockade of voltage-gated calcium channels. These application notes provide a detailed protocol for assessing the vasorelaxant activity of this compound using an in vitro organ bath assay with isolated rat thoracic aortic rings. The protocol is designed to not only quantify the vasorelaxant effect but also to elucidate the underlying mechanism, specifically by investigating its endothelium-dependency and its effect on different contractile agents.

Data Presentation

Table 1: Hypothetical Vasorelaxant Effects of this compound on Isolated Rat Aortic Rings

AgonistPre-contraction AgentTest CompoundEC50 (µM)Emax (%)
This compoundPhenylephrine (B352888) (1 µM)Endothelium-Intact15.2 ± 2.195.8 ± 3.4
This compoundPhenylephrine (1 µM)Endothelium-Denuded16.1 ± 2.594.9 ± 3.9
This compoundHigh K+ (60 mM)Endothelium-Denuded8.9 ± 1.598.2 ± 2.7
Acetylcholine (B1216132)Phenylephrine (1 µM)Endothelium-Intact0.05 ± 0.0199.1 ± 0.8
AcetylcholinePhenylephrine (1 µM)Endothelium-Denuded> 100< 5

Data are presented as mean ± standard error of the mean (SEM) for n=6 experiments. EC50 represents the concentration of the compound that produces 50% of the maximal relaxation (Emax).

Experimental Protocols

Preparation of Isolated Rat Thoracic Aortic Rings

This protocol describes the dissection and preparation of rat thoracic aortic rings for isometric tension recording.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat using an approved method.

  • Make a midline incision in the abdomen and thorax to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissue from the aorta.

  • Cut the aorta into rings of approximately 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.[5]

Isometric Tension Recording

This protocol details the mounting of aortic rings in an organ bath system for the measurement of vasorelaxation.

Materials:

  • Isolated aortic rings

  • Organ bath system with tissue holders

  • Isometric force transducer

  • Data acquisition system

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Water bath (37°C)

Procedure:

  • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

  • Maintain the temperature of the organ bath at 37°C and continuously bubble the solution with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.[6] Rings that do not show a strong contraction should be discarded.

  • Wash the rings several times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.

Protocol for Measuring this compound Vasorelaxant Activity

This protocol outlines the steps to assess the vasorelaxant effect of this compound on pre-contracted aortic rings.

Procedure:

  • Induce a sustained contraction in the aortic rings by adding either phenylephrine (1 µM) or high K+ (60 mM) to the organ bath.

  • Once the contraction reaches a stable plateau, cumulatively add this compound in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the bath.

  • Record the relaxation response after each addition until a maximal response is achieved or the concentration-response curve is complete.

  • To investigate the role of the endothelium, perform parallel experiments on endothelium-intact and endothelium-denuded aortic rings.

  • Confirm the integrity of the endothelium in intact rings by observing a relaxation of over 80% in response to acetylcholine (1 µM). In denuded rings, acetylcholine should produce minimal or no relaxation.

Data Analysis

Procedure:

  • Express the relaxation response to this compound as a percentage of the pre-contraction induced by phenylephrine or high K+.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve using non-linear regression analysis.

  • Statistical significance between groups (e.g., endothelium-intact vs. endothelium-denuded) can be determined using appropriate statistical tests, such as a Student's t-test or ANOVA. A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

Experimental_Workflow cluster_prep Vessel Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat A2 Dissect Thoracic Aorta A1->A2 A3 Clean and Cut into Rings (2-3 mm) A2->A3 A4 Endothelium Denudation (optional) A3->A4 B1 Mount Aortic Rings A4->B1 B2 Equilibrate (60-90 min, 1.5-2.0 g tension) B1->B2 B3 Viability Test (60 mM KCl) B2->B3 C1 Pre-contract with Phenylephrine (1 µM) or High K+ (60 mM) B3->C1 C2 Cumulative Addition of this compound C1->C2 C3 Record Relaxation Response C2->C3 D1 Calculate % Relaxation C3->D1 D2 Generate Concentration-Response Curve D1->D2 D3 Determine EC50 and Emax D2->D3

Caption: Experimental workflow for the in vitro vasorelaxation assay.

Signaling_Pathways cluster_contraction Vascular Smooth Muscle Contraction cluster_relaxation Potential Vasorelaxation by this compound NE Norepinephrine AR α1-Adrenergic Receptor NE->AR PLC PLC AR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Cal Ca²⁺-Calmodulin Complex Ca_SR->Ca_Cal HighK High K⁺ Depol Depolarization HighK->Depol VGCC Voltage-Gated Ca²⁺ Channel Depol->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca_Influx->Ca_Cal MLCK_a Active MLCK Ca_Cal->MLCK_a Contraction Contraction MLCK_a->Contraction Relaxation Relaxation Contraction->Relaxation Inhibition HyuganinD This compound HyuganinD->VGCC Inhibition

Caption: Potential mechanism of this compound-induced vasorelaxation.

References

Spectroscopic Analysis of Hyuganin D: An Application Note and Protocol for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga KITAGAAWA.[1][2][3] This class of compounds has garnered significant interest due to its potential vasorelaxant and other biological activities. The precise structural determination of such natural products is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and providing a basis for synthetic modification. This document provides a detailed overview of the spectroscopic techniques and protocols employed in the structural elucidation of this compound, serving as a practical guide for researchers in the field of natural product chemistry.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. The data presented below were instrumental in determining its molecular formula, identifying key functional groups, and establishing the connectivity of its atoms.

Property / TechniqueResult
Appearance Colorless Needles
Molecular Formula C₂₁H₂₂O₇
HR-FAB-MS (m/z) [M+H]⁺ Found: 387.1444
[M+H]⁺ Calcd: 387.1444
UV λₘₐₓ (MeOH) nm (log ε) 221 (4.41), 251 (sh, 3.82), 260 (sh, 3.73), 329 (4.20)
IR νₘₐₓ (film) cm⁻¹ 1730 (ester C=O), 1630, 1580 (aromatic C=C)

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY and HMBC) experiments, was pivotal in assembling the final structure of this compound. The assignments are detailed in the tables below.

¹H-NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)
Positionδн (ppm)MultiplicityJ (Hz)
36.22d9.5
47.62d9.5
57.30s
86.79s
3'5.37d4.0
4'6.78d4.0
2''2.38m
3''5.09qq7.0, 1.5
4''1.48d7.0
5''1.45d1.5
2'''2.18sept7.0
3'''1.18d7.0
3'''1.17d7.0
¹³C-NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)
Positionδc (ppm)
2160.7
3113.1
4143.5
4a112.9
5128.8
6114.7
7162.7
898.4
8a156.6
2'76.5
3'69.8
4'63.8
1''175.7
2''27.2
3''68.4
4''20.6
5''15.8
1'''167.3
2'''34.1
3'''19.1
3'''19.0

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry: Prepare a stock solution of this compound in methanol (B129727) (MeOH) at a concentration of 1 mg/mL. Dilute this stock solution with the appropriate solvent system for the ionization technique (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid for ESI).

  • UV-Vis Spectroscopy: Prepare a dilute solution of this compound in methanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λₘₐₓ.

  • IR Spectroscopy: If the sample is a solid, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared.

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: 500 MHz NMR Spectrometer.

    • ¹H-NMR: Acquire spectra with a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C-NMR: Acquire spectra with a spectral width of 0-220 ppm, using proton decoupling. A longer acquisition time and more scans will be necessary compared to ¹H-NMR.

    • COSY: Use standard pulse programs. Optimize the spectral width and number of increments in the indirect dimension to achieve the desired resolution.

    • HMBC: Optimize the long-range coupling constant (e.g., 8 Hz) to observe two- and three-bond correlations.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Instrument: Fast Atom Bombardment (FAB) Mass Spectrometer.

    • Mode: Positive ion mode.

    • Matrix: A suitable matrix for FAB-MS (e.g., m-nitrobenzyl alcohol) should be used.

    • Analysis: Acquire data over a mass range that includes the expected molecular ion.

  • UV-Vis Spectroscopy:

    • Instrument: UV-Vis Spectrophotometer.

    • Scan Range: 200-800 nm.

    • Solvent: Methanol.

    • Blank: Use methanol as a blank.

  • Infrared (IR) Spectroscopy:

    • Instrument: FTIR Spectrometer.

    • Mode: Transmission (film or KBr pellet).

    • Scan Range: 4000-400 cm⁻¹.

    • Data Processing: Perform a background subtraction.

Structural Elucidation Workflow and Key NMR Correlations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and highlight the key 2D NMR correlations that were essential for confirming its structure.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Determination Isolation Isolation from Angelica furcijuga Purification Chromatographic Purification Isolation->Purification MS HR-FAB-MS Purification->MS UV UV-Vis Spectroscopy Purification->UV IR IR Spectroscopy Purification->IR NMR 1D & 2D NMR Purification->NMR Formula Molecular Formula Determination MS->Formula FuncGroups Functional Group Identification UV->FuncGroups IR->FuncGroups Connectivity Establishment of Atom Connectivity NMR->Connectivity Structure Proposed Structure of This compound Formula->Structure FuncGroups->Structure Connectivity->Structure

Fig. 1: Workflow for the structural elucidation of this compound.

Fig. 2: Key HMBC (red dashed arrows) and COSY (blue solid lines) correlations for this compound.

References

Application Notes and Protocols for the Quantification of Hyuganin D in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga[1]. As a potentially bioactive natural product, its study in the context of drug discovery and development necessitates reliable methods for its quantification in biological matrices such as plasma, serum, and tissue homogenates. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on established principles for the analysis of small molecules in biological samples.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound, suitable for studies where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

  • To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of ethyl acetate (B1210297) to the supernatant and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorbance spectrum of coumarins, a wavelength between 280 nm and 320 nm would be appropriate. For this protocol, we will set it at 310 nm.[4]

  • Injection Volume: 20 µL.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC-UV method for the quantification of this compound.

ParameterExpected Performance
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (100 µL) Protein_Precipitation Add Acetonitrile (300 µL) Vortex & Centrifuge Sample->Protein_Precipitation Supernatant_Transfer Collect Supernatant Protein_Precipitation->Supernatant_Transfer LLE Add Ethyl Acetate (600 µL) Vortex & Centrifuge Supernatant_Transfer->LLE Organic_Layer_Collection Collect Organic Layer LLE->Organic_Layer_Collection Evaporation Evaporate to Dryness Organic_Layer_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject 20 µL into HPLC Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 310 nm Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC-UV workflow for this compound.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for pharmacokinetic studies and the analysis of samples with low concentrations of this compound.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 50 µL of the biological sample (e.g., plasma, serum), add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar coumarin not present in the sample).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis. This simplified sample preparation is often sufficient for the selectivity of LC-MS/MS.[5]

2. LC-MS/MS Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For a hypothetical molecular weight of this compound (e.g., 328.3 g/mol ), the transitions might be:

    • Quantifier: m/z 329.1 → 229.1

    • Qualifier: m/z 329.1 → 189.1

  • Collision Energy and other MS parameters: These would need to be optimized for the specific instrument and analyte.

Data Presentation

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound.

ParameterExpected Performance
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%
Matrix Effect < 15%

Experimental Workflow

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_LCMS Biological Sample (50 µL) Protein_Precipitation_LCMS Add Acetonitrile with IS (150 µL) Vortex & Centrifuge Sample_LCMS->Protein_Precipitation_LCMS Supernatant_Transfer_LCMS Collect Supernatant for Analysis Protein_Precipitation_LCMS->Supernatant_Transfer_LCMS Injection_LCMS Inject 5 µL into LC-MS/MS Supernatant_Transfer_LCMS->Injection_LCMS Separation_LCMS C18 Gradient Elution Injection_LCMS->Separation_LCMS Ionization Electrospray Ionization (ESI+) Separation_LCMS->Ionization Detection_LCMS MRM Detection Ionization->Detection_LCMS Quantification_LCMS Data Analysis & Quantification Detection_LCMS->Quantification_LCMS

LC-MS/MS workflow for this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hyuganin D is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga with known vasorelaxant properties.[1][2] While its direct mechanism of action is not fully elucidated, related coumarin compounds have demonstrated significant anti-inflammatory and apoptosis-inducing activities.[3][4][5] This document outlines a detailed experimental design to investigate the hypothesis that this compound exerts its biological effects through the modulation of key inflammatory and apoptotic signaling pathways. The following protocols and application notes provide a comprehensive framework for researchers to explore the therapeutic potential of this compound.

I. Hypothesis and Aims

Hypothesis: this compound exhibits anti-inflammatory and pro-apoptotic effects by modulating the NF-κB and MAPK signaling pathways and inducing the intrinsic and extrinsic apoptosis pathways.

Specific Aims:

  • To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.

  • To determine the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • To assess the apoptosis-inducing capabilities of this compound in cancer cell lines.

  • To elucidate the molecular mechanisms underlying this compound-induced apoptosis.

II. Experimental Design and Protocols

Aim 1: Evaluation of Anti-inflammatory Effects

Rationale: Based on the anti-inflammatory properties of other coumarins, this experiment aims to quantify the anti-inflammatory effects of this compound by measuring its impact on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]

Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Data Presentation:

Treatment GroupThis compound (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
Control0100
LPS (1 µg/mL)0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + this compound50
Positive Control-
Aim 2: Investigation of NF-κB and MAPK Signaling Pathways

Rationale: The NF-κB and MAPK signaling pathways are central regulators of inflammation.[6] This experiment will determine if this compound's anti-inflammatory effects are mediated through the inhibition of these pathways.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Activation

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the previous protocol.

  • Protein Extraction: After 30-60 minutes of LPS stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation:

Treatment GroupThis compound (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Control01.01.01.01.01.0
LPS (1 µg/mL)0
LPS + this compound10
LPS + this compound25
LPS + this compound50

Visualization of Proposed Anti-inflammatory Signaling Pathway:

HyuganinD_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK HyuganinD This compound HyuganinD->MAPK HyuganinD->IKK Nucleus Nucleus MAPK->Nucleus Activation of Transcription Factors IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

Caption: Proposed anti-inflammatory mechanism of this compound.

Aim 3: Assessment of Apoptosis-Inducing Capabilities

Rationale: Natural phenolic compounds, including coumarins, have been shown to induce apoptosis in cancer cells.[5][7] This experiment will evaluate the potential of this compound to induce apoptosis in different cancer cell lines (e.g., HeLa, MCF-7, HepG2).

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture: Culture selected cancer cell lines in their appropriate media.

  • Treatment: Seed cells in a 6-well plate and treat them with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 and 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Data Presentation:

Cell LineTreatmentThis compound (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
HeLaControl0
This compound10
This compound25
This compound50
This compound100
MCF-7Control0
This compound10
This compound25
This compound50
This compound100

Visualization of Experimental Workflow:

Apoptosis_Workflow Start Start: Seed Cancer Cells Treatment Treat with this compound (0, 10, 25, 50, 100 µM) for 24/48h Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Data Quantify Apoptotic Cell Population Flow->Data End End Data->End

Caption: Workflow for assessing apoptosis induction.

Aim 4: Elucidation of Molecular Mechanisms of Apoptosis

Rationale: Apoptosis is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both converging on the activation of caspases.[8][9] This experiment will dissect the molecular players involved in this compound-induced apoptosis.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins and Caspase Activity Assay

  • Cell Culture and Treatment: Treat cancer cells with this compound as described in the apoptosis assay protocol.

  • Western Blot Analysis:

    • Prepare cell lysates and perform Western blotting as previously described.

    • Probe membranes with primary antibodies against Caspase-8, Cleaved Caspase-8, Caspase-9, Cleaved Caspase-9, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and Cytochrome c (cytosolic fraction).

  • Caspase Activity Assay:

    • Use commercially available colorimetric or fluorometric assay kits to measure the activity of Caspase-3, -8, and -9.

    • Briefly, lyse the treated cells and add the lysate to a reaction mixture containing a specific caspase substrate conjugated to a chromophore or fluorophore.

    • Measure the absorbance or fluorescence to determine caspase activity.

Data Presentation:

Treatment GroupThis compound (µM)Cleaved Caspase-8/Caspase-8Cleaved Caspase-9/Caspase-9Cleaved Caspase-3/Caspase-3Bax/Bcl-2 RatioCytosolic Cytochrome c
Control01.01.01.0
This compound25
This compound50
This compound100
Treatment GroupThis compound (µM)Caspase-3 Activity (fold change)Caspase-8 Activity (fold change)Caspase-9 Activity (fold change)
Control01.01.01.0
This compound25
This compound50
This compound100

Visualization of Proposed Apoptotic Signaling Pathway:

HyuganinD_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 HyuganinD This compound HyuganinD->DeathReceptor HyuganinD->Bax HyuganinD->Bcl2 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound.

References

Application Notes and Protocols for the Characterization of Hyuganin D as an Ion Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga.[1][2][3] While its precise molecular targets are not fully elucidated, related compounds from the same plant, such as Hyuganin A, have demonstrated vasorelaxant properties by inhibiting high potassium (K+)-induced contractions in vascular smooth muscle.[1][2] This activity strongly suggests a potential role as a modulator of ion channels, particularly voltage-gated calcium channels, which are critical for smooth muscle contraction.

These application notes provide a comprehensive framework and detailed protocols for the systematic characterization of a novel natural product like this compound as an ion channel tool compound. The described workflow progresses from functional tissue-based assays to specific cellular and electrophysiological studies to identify the target ion channel and elucidate the mechanism of action.

Application Notes

1. Rationale for Investigation

The initial observation of vasorelaxant activity, specifically against high K+-induced contractions, provides a strong rationale for investigating this compound as a potential L-type calcium channel blocker.[1][2][4][5] High extracellular K+ depolarizes the cell membrane, leading to the opening of voltage-gated calcium channels and subsequent smooth muscle contraction. Compounds that inhibit this process are likely to interfere with calcium influx through these channels.[6][7] Further characterization is essential to determine the selectivity and mechanism of this potential interaction.

2. Potential Applications

A well-characterized ion channel modulator derived from a natural product like this compound can serve multiple purposes:

  • Tool Compound for Research: A selective modulator can be used to probe the physiological and pathophysiological roles of specific ion channels in various cellular processes.

  • Lead Compound for Drug Discovery: The novel chemical scaffold of this compound could serve as a starting point for the development of new therapeutic agents targeting ion channel-related diseases such as hypertension, cardiac arrhythmias, or neurological disorders.[8][9][10]

3. Characterization Strategy

A tiered approach is recommended to efficiently characterize the bioactivity of this compound:

  • Tier 1: Functional Assays: Confirm and quantify the vasorelaxant activity using ex vivo organ bath studies (wire myography).

  • Tier 2: Cellular Assays: Investigate the effect of this compound on intracellular calcium signaling in isolated vascular smooth muscle cells.

  • Tier 3: Electrophysiological Assays: Employ patch-clamp electrophysiology, the gold standard for ion channel research, to directly study the interaction of this compound with specific ion channel subtypes expressed in a controlled heterologous system.[11][12][13]

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: Vasorelaxant Effect of this compound on Rat Aortic Rings

Contractile Agent (n=6)This compound EC₅₀ (µM)Maximum Relaxation (%)
High K⁺ (80 mM)8.5 ± 1.298 ± 2.5
Phenylephrine (1 µM)15.2 ± 2.195 ± 3.1
Phenylephrine + L-NAME (100 µM)14.8 ± 1.993 ± 2.8

Data are presented as mean ± SEM. EC₅₀ is the concentration for 50% of maximal relaxation. L-NAME is an inhibitor of nitric oxide synthase.

Table 2: Inhibitory Effect of this compound on Intracellular Calcium

Cell TypeAgonistThis compound IC₅₀ (µM)
Rat Aortic Smooth Muscle CellsHigh K⁺ (80 mM)7.9 ± 0.9
HEK293 cells expressing hCaᵥ1.2High K⁺ (80 mM)6.5 ± 1.1

Data are presented as mean ± SEM. IC₅₀ is the concentration for 50% inhibition of the agonist-induced calcium increase.

Table 3: Electrophysiological Profile of this compound on hCaᵥ1.2 Channels

ParameterValue
Current Inhibition
IC₅₀ (µM)6.2 ± 0.7
Hill Slope1.1 ± 0.1
Gating Effects
Half-activation voltage (V₀.₅) shift (mV) at 10 µM-1.5 ± 0.5 (non-significant)
Half-inactivation voltage (V₀.₅) shift (mV) at 10 µM-8.2 ± 1.3 (significant)
Use-Dependence
Inhibition at 1 Hz vs 0.1 Hz stimulation at 10 µM2.5-fold increase

Data are presented as mean ± SEM from whole-cell patch-clamp recordings on HEK293 cells stably expressing human Caᵥ1.2 channels.

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay using Wire Myography

This protocol assesses the functional effect of this compound on vascular tone in isolated arterial rings.

1. Materials and Reagents:

  • Thoracic aorta from Wistar rats

  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM D-glucose.

  • High K⁺ KHS: Same as KHS, but with 80 mM KCl (NaCl concentration adjusted to maintain osmolarity).

  • Phenylephrine (PE) stock solution (10 mM)

  • This compound stock solution (10 mM in DMSO)

  • Wire myograph system

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Procedure:

  • Isolate the thoracic aorta and place it in ice-cold KHS.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in the chambers of the wire myograph containing KHS, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibrate the rings for 60 minutes under a resting tension of 1.5 g, replacing the KHS every 15 minutes.

  • Induce a contraction with High K⁺ (80 mM) KHS. Once the contraction is stable, wash the rings with KHS to return to baseline.

  • Pre-contract the rings with either High K⁺ (80 mM) or Phenylephrine (1 µM).

  • Once a stable plateau of contraction is reached, add this compound cumulatively to the bath (e.g., from 1 nM to 100 µM).

  • Record the relaxation response at each concentration.

  • (Optional) To test for endothelium dependence, the experiment can be repeated on endothelium-denuded rings or in the presence of an eNOS inhibitor like L-NAME (100 µM).

3. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contracted tone.

  • Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression.

Protocol 2: Calcium Imaging Assay in Vascular Smooth Muscle Cells

This protocol measures the effect of this compound on intracellular calcium ([Ca²⁺]i) mobilization.

1. Materials and Reagents:

  • Primary rat aortic smooth muscle cells (RASMCs) or a relevant cell line (e.g., A7r5).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • High K⁺ HBSS (80 mM KCl).

  • Fluorescence microscope or plate reader with injection capabilities.

2. Procedure:

  • Seed cells on glass-bottom dishes or 96-well plates and grow to 80-90% confluency.

  • Prepare the dye loading solution: Mix Fluo-4 AM (final concentration 2-5 µM) with an equal volume of 20% Pluronic F-127 in HBSS.

  • Wash cells with HBSS and incubate with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 20 minutes.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 10-15 minutes.

  • Place the dish/plate on the microscope or plate reader and establish a baseline fluorescence recording.

  • Add the stimulating agent (e.g., High K⁺ HBSS) and record the change in fluorescence intensity over time.

3. Data Analysis:

  • Quantify the peak fluorescence intensity change (ΔF/F₀) after stimulation.

  • Plot the inhibitory effect of this compound against its concentration and calculate the IC₅₀ value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the effect of this compound on ion channel currents.[14][15] The example focuses on L-type calcium channels (Caᵥ1.2).

1. Materials and Reagents:

  • HEK293 cells stably expressing the human Caᵥ1.2 channel complex (α₁, β₂, and α₂δ subunits).

  • Extracellular Solution (in mM): 120 TEA-Cl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). (Barium is used as the charge carrier to increase current size and reduce calcium-dependent inactivation).

  • Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP (pH 7.2 with CsOH). (Cesium and TEA are used to block potassium channels).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (resistance 2-4 MΩ).

2. Procedure:

  • Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate a patch pipette and fill it with intracellular solution.

  • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Hold the cell membrane potential at -80 mV.

  • Apply a voltage protocol to elicit Caᵥ1.2 currents. A typical protocol is a step depolarization to +10 mV for 200 ms (B15284909) from the holding potential of -80 mV.

  • Once a stable baseline current is recorded, perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Record the current inhibition at each concentration.

  • To assess state-dependence, vary the holding potential (e.g., -40 mV to assess inactivated state block) or the frequency of stimulation (e.g., 0.1 Hz vs 1 Hz to assess use-dependence).

3. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of this compound.

  • Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.

  • Analyze changes in the voltage-dependence of activation and inactivation and any use-dependent effects to determine the mechanism of action.

Mandatory Visualizations

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action A Natural Product (this compound) B Ex Vivo Functional Assay (Wire Myography) A->B C Vasorelaxant Activity Confirmed? B->C D Cellular Ca2+ Imaging Assay C->D Yes stop Stop/Re-evaluate C->stop E Inhibition of Ca2+ Influx? D->E F Patch-Clamp Electrophysiology (Specific Ion Channel Subtypes) E->F Yes stop2 Stop/Re-evaluate E->stop2 G Determine IC50, Gating Effects, State-Dependence F->G H Characterized Tool Compound G->H

Workflow for characterizing a novel ion channel modulator.

G compound This compound channel L-type Ca2+ Channel (Caᵥ1.2) compound->channel Blocks ca_influx Ca2+ Influx channel->ca_influx mediates relaxation Vasorelaxation depol Membrane Depolarization (e.g., by High K+) depol->channel opens calmodulin Ca2+-Calmodulin Complex ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck contraction Myosin Phosphorylation & Smooth Muscle Contraction mlck->contraction contraction->relaxation Inhibited leads to

Hypothetical signaling pathway for this compound-induced vasorelaxation.

Experimental workflow for whole-cell patch-clamp.

References

Application Note: Protocol for Assessing Hyuganin D's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D, a khellactone-type coumarin (B35378) isolated from plants of the Angelica and Peucedanum genera, has garnered interest for its potential therapeutic properties, including vasorelaxant and anti-inflammatory activities.[1][2] Preliminary studies suggest that this compound may exert its anti-inflammatory effects by modulating the production of key cytokines. This document provides a detailed protocol for assessing the impact of this compound on cytokine production in a common in vitro inflammation model: lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The protocols outlined herein are designed to enable researchers to quantify changes in cytokine levels and to investigate the potential underlying signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK), that are often implicated in the inflammatory response.[1][3]

Principle

This protocol utilizes an in vitro cell-based assay to model inflammation. RAW264.7 macrophages, when stimulated with LPS (a component of Gram-negative bacteria cell walls), produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5] By pre-treating these cells with this compound prior to LPS stimulation, it is possible to assess the compound's ability to suppress this inflammatory response. The secreted cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Further investigation into the mechanism of action can be achieved by examining the activation of key signaling proteins in the NF-κB and MAPK pathways via Western blotting.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)-BaselineBaselineBaseline
LPS (1 µg/mL)-HighHighHigh
This compound + LPS1ReducedReducedReduced
This compound + LPS10Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound + LPS50Strongly ReducedStrongly ReducedStrongly Reduced
This compound only50BaselineBaselineBaseline
Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation
Treatment Groupp-p65/p65 Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control (Untreated)1.01.01.01.0
LPS (1 µg/mL)>5.0>5.0>3.0>4.0
This compound (50 µM) + LPS<2.0<2.0<1.5<2.0

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[6]

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Treatment:

    • Remove the old medium from the cells.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • For the control and LPS-only groups, add medium with the corresponding concentration of DMSO.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] The untreated control group should receive only fresh medium.

Protocol 2: Quantification of Cytokines by ELISA
  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay.[4][8]

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathways
  • Cell Lysis: After a shorter stimulation period with LPS (e.g., 30-60 minutes), wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), p38, ERK1/2, and JNK overnight at 4°C. Also, probe for a housekeeping protein like β-actin or GAPDH as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW264.7 cells (2x10^5 cells/well) overnight_incubation Incubate Overnight seed_cells->overnight_incubation pretreat Pre-treat with this compound (1, 10, 50 µM) for 1-2h overnight_incubation->pretreat lps_stim Stimulate with LPS (1 µg/mL) for 24h (ELISA) or 30-60min (Western Blot) pretreat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant lyse_cells Lyse Cells lps_stim->lyse_cells elisa Cytokine Quantification (ELISA) (TNF-α, IL-6, IL-1β) collect_supernatant->elisa western_blot Pathway Analysis (Western Blot) (p-p65, p-p38, p-ERK, p-JNK) lyse_cells->western_blot NFkB_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation p38_JNK_MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->p38_JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38_JNK p38 / JNK p38_JNK_MAPKK->p38_JNK AP1 AP-1 p38_JNK->AP1 activates ERK ERK1/2 ERK_MAPKK->ERK ERK->AP1 activates HyuganinD This compound HyuganinD->IKK inhibits HyuganinD->p38_JNK_MAPKK inhibits Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokine_Genes transcription AP1->Cytokine_Genes transcription

References

analytical standards and reference materials for Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyuganin D is a natural coumarin (B35378) compound found in plants such as Angelica furcijuga and Mutellina purpurea.[1] As a member of the coumarin class, this compound exhibits noteworthy biological activities. Research has indicated its potential as an anti-inflammatory agent, with studies showing it can substantially inhibit the production of nitric oxide (NO) and/or tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in mouse peritoneal macrophages.[2] These properties make this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials. It is intended to guide researchers, scientists, and drug development professionals in the proper handling, quality control, and analysis of this compound.

This compound: Product Information and Quality Control

This compound is commercially available as a high-purity analytical standard from various suppliers.[1][3][4][5][6][7] The following table summarizes the typical product specifications and quality control parameters for a this compound reference standard.

Table 1: Quantitative Data and Quality Control Specifications for this compound Reference Standard

ParameterSpecificationTypical Analytical Method
CAS Number 77331-76-1-
Molecular Formula C₁₅H₁₆O₅Mass Spectrometry
Molecular Weight 276.28 g/mol Mass Spectrometry
Purity >98%HPLC-UV/DAD
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolvent Solubility Test
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, MS
Storage Conditions -20°C, protected from light and moisture-

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a standard method for assessing the purity and quantifying the concentration of this compound.[3][8][9]

Protocol 1: HPLC-UV/DAD Analysis of this compound

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.[8]

    • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used for natural products. A typical gradient might be:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient Program: Start with a higher percentage of Solvent A, and linearly increase the percentage of Solvent B over the course of the run.[10]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV/DAD detector at a wavelength of approximately 280 nm, which is near the maximum absorption for many coumarins.[9] A photodiode array detector can be used to acquire the full UV spectrum.

  • Data Analysis:

    • Assess the purity of the this compound standard by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.

    • For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS is a powerful technique for the unambiguous identification and highly sensitive quantification of this compound, especially in complex matrices.[4][12][13]

Protocol 2: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Follow the sample preparation steps outlined in the HPLC protocol (Section 3.1). For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the sample and remove interfering substances.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use the same or similar chromatographic conditions as described in the HPLC protocol. The use of UPLC (Ultra-Performance Liquid Chromatography) can provide better resolution and faster analysis times.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

      • Mass Analyzer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

      • Data Acquisition:

        • Full Scan: Acquire full scan mass spectra to determine the molecular weight of this compound.

        • Tandem MS (MS/MS): Fragment the parent ion of this compound to obtain characteristic product ions for structural confirmation and for developing a sensitive quantification method using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Confirm the identity of this compound by comparing its retention time and mass spectrum (including fragmentation pattern) with that of the certified reference standard.

    • For quantification using MRM, monitor specific precursor-to-product ion transitions to achieve high selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of this compound.[1][6][14]

Protocol 3: NMR Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound reference standard.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to observe the chemical shifts of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC):

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign all proton and carbon signals to the structure of this compound. Compare the obtained spectral data with published data for confirmation.

Diagrams and Visualizations

Experimental Workflow for Quality Control of this compound

QC_Workflow cluster_0 Reference Standard Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Product start Receive this compound Reference Material dissolve Dissolve in Appropriate Solvent start->dissolve prep_standards Prepare Stock and Working Standards dissolve->prep_standards hplc HPLC-UV/DAD (Purity & Assay) prep_standards->hplc lcms LC-MS/MS (Identity & Trace Analysis) prep_standards->lcms nmr NMR (Structural Confirmation) prep_standards->nmr analyze_data Analyze Data and Compare to Specifications hplc->analyze_data lcms->analyze_data nmr->analyze_data coa Generate Certificate of Analysis (CoA) analyze_data->coa release Release Qualified This compound Standard coa->release

Caption: Quality control workflow for this compound reference material.
Hypothetical Signaling Pathway of this compound's Anti-Inflammatory Action

Based on its known inhibitory effects on LPS-induced NO and TNF-α production, a plausible signaling pathway for this compound's anti-inflammatory activity involves the modulation of the NF-κB pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 Activates irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylates (Degradation) nf_kb NF-κB (p65/p50) nf_kb_nuc NF-κB (p65/p50) nf_kb->nf_kb_nuc Translocates hyuganin_d This compound hyuganin_d->ikk Inhibits? dna DNA nf_kb_nuc->dna Binds gene_exp Gene Expression (iNOS, TNF-α) dna->gene_exp Induces Structure_Elucidation start This compound Sample ms LC-MS Analysis start->ms nmr NMR Spectroscopy start->nmr mol_formula Determine Molecular Formula and Weight ms->mol_formula h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr cosy 2D COSY nmr->cosy hsqc 2D HSQC nmr->hsqc hmbc 2D HMBC nmr->hmbc proton_env Identify Proton Environments and Couplings h1_nmr->proton_env carbon_types Identify Carbon Types (CH, CH₂, CH₃, C) c13_nmr->carbon_types proton_connectivity Establish H-H Connectivity cosy->proton_connectivity hc_connectivity Establish Direct H-C Bonds hsqc->hc_connectivity long_range_connectivity Establish Long-Range H-C Connectivity hmbc->long_range_connectivity structure_assembly Assemble Fragments and Propose Structure mol_formula->structure_assembly proton_env->structure_assembly carbon_types->structure_assembly proton_connectivity->structure_assembly hc_connectivity->structure_assembly long_range_connectivity->structure_assembly final_structure Confirmed Structure of This compound structure_assembly->final_structure

References

Application Notes and Protocols for the Synthesis of Hyuganin D Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Hyuganin D derivatives, focusing on the khellactone-type coumarin (B35378) scaffold. Detailed protocols for the synthesis of a key precursor and subsequent derivatization are provided, along with data on their biological activity and a description of the relevant signaling pathway.

Introduction

This compound is a naturally occurring khellactone-type coumarin isolated from Angelica furcijuga KITAGAWA.[1][2] Khellactone (B107364) coumarins, including this compound and its analogues, have garnered significant interest due to their diverse biological activities, most notably their vasorelaxant properties.[1][2] This makes them attractive scaffolds for the development of novel therapeutic agents, particularly for cardiovascular diseases.

This document outlines synthetic strategies for accessing the core khellactone structure and for creating derivatives for structure-activity relationship (SAR) studies.

Data Presentation

Synthetic Yields of Khellactone Derivatives

The following table summarizes the reported yields for the synthesis of key khellactone precursors and their derivatives. These examples utilize an enantioselective approach starting from 7-hydroxycoumarin.

CompoundStarting MaterialKey Reaction StepsOverall Yield (%)Enantiomeric Excess (ee, %)Reference
(-)-(3’S)-Lomatin7-Hydroxycoumarin1. Prenylation2. Enantioselective Epoxidation3. Reductive Ring Opening5797[3]
(+)-(3’S,4’R)-trans-Khellactone7-Hydroxycoumarin1. Prenylation2. Enantioselective Epoxidation3. Hydrolytic Ring Opening5897[3]
Vasorelaxant Activity of Khellactone-Type Coumarins

The vasorelaxant activities of Hyuganins A and D, along with related compounds, were evaluated on rat aortic strips pre-contracted with high K+ (80 mM). The inhibitory activity is presented as IC50 values.

CompoundVasorelaxant Activity (IC50, µM) on K+-induced contractionReference
Hyuganin A3.2[1][2]
This compound>100[1][2]
Pteryxin1.3[1][2]
Isopteryxin1.4[1][2]
Isoepoxypteryxin2.5[1][2]
Anomalin4.3[1][2]

Note: A lower IC50 value indicates higher potency.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (+)-(3’S,4’R)-trans-Khellactone

This protocol describes a three-step synthesis of the khellactone core, which can be further derivatized to synthesize this compound analogues.

Workflow Diagram:

Synthesis_Workflow Start 7-Hydroxycoumarin Step1 Prenylation Start->Step1 Intermediate1 Seselin (B192379) Step1->Intermediate1 Step2 Enantioselective Epoxidation Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Hydrolytic Ring Opening Intermediate2->Step3 End (+)-(3’S,4’R)-trans-Khellactone Step3->End

Caption: Synthetic workflow for (+)-(3’S,4’R)-trans-khellactone.

Materials:

  • 7-Hydroxycoumarin

  • 3-Chloro-3-methyl-1-butyne

  • Potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Chiral iminium salt catalyst

  • Oxone®

  • Sodium bicarbonate

  • Sodium sulfite

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of Seselin (Prenylation)

  • To a solution of 7-hydroxycoumarin in anhydrous DMF, add potassium carbonate and 3-chloro-3-methyl-1-butyne.

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain seselin.

Step 2: Enantioselective Epoxidation

  • Dissolve seselin in a suitable solvent such as acetonitrile.

  • Add the chiral iminium salt catalyst to the solution.

  • Cool the mixture to 0 °C and add a buffered aqueous solution of Oxone® dropwise.

  • Stir the reaction at 0 °C for the time indicated by TLC analysis (typically a few hours).

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude epoxide is used in the next step without further purification.

Step 3: Hydrolytic Ring Opening

  • Dissolve the crude epoxide from the previous step in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add a catalytic amount of a mild acid (e.g., camphorsulfonic acid).

  • Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (+)-(3’S,4’R)-trans-khellactone.

Protocol 2: Derivatization of the Khellactone Core by Acylation

This protocol describes a general method for the acylation of the diol moiety of the khellactone core to produce derivatives similar to this compound.

Workflow Diagram:

Derivatization_Workflow Start (+)-(3’S,4’R)-trans-Khellactone Step1 Acylation Start->Step1 End Di-O-acyl Khellactone Derivative Step1->End

Caption: General workflow for the acylation of the khellactone core.

Materials:

  • (+)-(3’S,4’R)-trans-Khellactone

  • Carboxylic acid or acid chloride/anhydride

  • Acylating agent (e.g., DCC/DMAP, or pyridine (B92270) for acid chlorides)

  • Anhydrous solvent (e.g., dichloromethane, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve (+)-(3’S,4’R)-trans-khellactone in the appropriate anhydrous solvent.

  • Add the acylating agent and the desired carboxylic acid (or acid chloride/anhydride).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired di-O-acyl khellactone derivative.

Signaling Pathway

Vasorelaxant Effect of Coumarins: The NO/cGMP Pathway

The vasorelaxant effects of many coumarin derivatives are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in vascular smooth muscle cells.

Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO_endo NO eNOS->NO_endo L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO_endo->sGC Diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Ca_decrease [Ca²⁺]i ↓ PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation Coumarin Coumarin Derivative (e.g., Hyuganin A) Coumarin->eNOS Stimulates

Caption: The NO/cGMP signaling pathway in vasodilation.

In endothelial cells, endothelial nitric oxide synthase (eNOS) produces NO from L-arginine. NO then diffuses into adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[4][5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and ultimately causing smooth muscle relaxation and vasodilation.[4][5] Some coumarin derivatives are believed to exert their vasorelaxant effect by stimulating this pathway.

References

guidelines for handling and storage of Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed instructions for the proper handling, storage, and use of Hyuganin D, a khellactone-type pyranocoumarin. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a natural product with anti-inflammatory properties. A summary of its key chemical and physical data is provided below.

PropertyValueReference
CAS Number 77331-76-1[1]
Molecular Formula C₂₀H₂₂O₇[2]
Molecular Weight 374.38 g/mol [2]
Appearance Powder[3]
Purity >98%[1]

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are based on the safety data for the broader coumarin (B35378) class of compounds.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile rubber gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

2.2 General Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

2.3 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage Guidelines

Proper storage is critical to maintain the stability and activity of this compound.

3.1 Short-Term and Long-Term Storage of Solid Compound Store the solid powder in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C.

3.2 Stock Solution Storage Stock solutions of this compound can be stored at -20°C for several months. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.

Solubility and Solution Preparation

4.1 Qualitative Solubility this compound is soluble in the following organic solvents:

4.2 Quantitative Solubility Data (for structurally related coumarins) Quantitative solubility data for this compound is not readily available. The following table provides solubility data for the parent compound, coumarin, in various solvents at different temperatures, which can serve as a general guide.

SolventTemperature (°C)Solubility (mole fraction, x10³)
Ethanol20161.4
Ethanol25185.1
Ethanol30212.0
Ethanol35242.8
Ethanol40278.1
Methanol20186.1
Methanol25215.3
Methanol30248.8
Methanol35287.3
Methanol40331.6
Acetone20258.9
Acetone25296.2
Acetone30338.8
Acetone35387.6
Acetone40443.8

4.3 Preparation of Stock Solutions

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.

  • Ensure the solution is clear and free of particulates before use.

The following table provides the volume of solvent required to prepare stock solutions of various concentrations from different starting amounts of this compound.

Starting Amount1 mM5 mM10 mM
1 mg 2.67 mL0.53 mL0.27 mL
5 mg 13.36 mL2.67 mL1.34 mL
10 mg 26.71 mL5.34 mL2.67 mL

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light.

5.1 pH Stability Coumarin compounds can undergo degradation in highly alkaline conditions. It is recommended to maintain solutions of this compound at a neutral or slightly acidic pH to ensure stability.

5.2 Temperature Stability Elevated temperatures can lead to the degradation of coumarins. For experimental use, it is advisable to keep solutions on ice and to avoid prolonged exposure to high temperatures.

5.3 Photostability Coumarins can be sensitive to light. Protect solutions from direct light by using amber vials or by wrapping containers with aluminum foil.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in macrophages. This anti-inflammatory effect is likely mediated through the inhibition of key signaling pathways.

6.1 Signaling Pathway

The diagram below illustrates the LPS-induced signaling pathway leading to the production of TNF-α and NO. This compound is proposed to inhibit this pathway, likely by targeting components downstream of the TLR4 receptor.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK p38 p38 MAPK TRAF6->p38 NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus p38->Nucleus TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA NO_mRNA iNOS mRNA Nucleus->NO_mRNA TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein NO_Protein NO NO_mRNA->NO_Protein HyuganinD This compound HyuganinD->TRAF6

LPS-induced TNF-α and NO signaling pathway with proposed inhibition by this compound.

Experimental Protocols

The following are example protocols for assessing the anti-inflammatory activity of this compound in vitro.

7.1 Cell Culture

  • RAW 264.7 murine macrophages or THP-1 human monocytic cells are suitable for these assays.

  • Culture cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

7.2 Workflow for In Vitro Anti-inflammatory Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in a 96-well plate Pretreat Pre-treat with this compound (various concentrations) for 1-2 hours Seed_Cells->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect Cell Culture Supernatant Stimulate->Collect_Supernatant NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay TNFa_Assay TNF-α Assay (ELISA) Collect_Supernatant->TNFa_Assay

Workflow for assessing the anti-inflammatory effect of this compound.

7.3 Protocol for Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

7.4 Protocol for TNF-α Production Assay (ELISA)

  • Follow steps 1-3 of the NO production assay protocol.

  • After the 24-hour incubation with LPS, collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Briefly, this involves adding the supernatant to wells pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measure the absorbance at the appropriate wavelength and calculate the TNF-α concentration based on a standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Hyuganin D Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and professionals in drug development focused on the extraction of Hyuganin D. This resource offers practical troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of this compound from its natural source, the roots of Angelica furcijuga.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

This compound, along with related khellactone-type coumarins such as Hyuganins A, B, and C, has been isolated from the roots of Angelica furcijuga KITAGAWA.[1][2]

Q2: Which solvent system is recommended for the initial extraction of this compound?

The initial isolation of this compound was achieved using a methanolic extract of the dried roots of Angelica furcijuga.[1][2] Generally, for coumarins, moderately polar solvents are effective. The choice of solvent is a critical factor and depends on the polarity of the target compound. For khellactone-type coumarins, solvents like methanol (B129727), ethanol (B145695), or acetone, and their aqueous mixtures, are often good starting points.

Q3: How can I minimize the degradation of this compound during extraction?

While specific degradation pathways for this compound are not extensively documented, coumarins can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions. To minimize degradation, it is advisable to:

  • Conduct extractions at controlled, moderate temperatures.

  • Protect extracts from direct light by using amber-colored glassware or by working in a dimly lit environment.

  • Avoid highly acidic or alkaline conditions unless a specific protocol requires it for selective extraction.

Q4: What are some modern extraction techniques that could be applied to improve this compound yield?

While traditional methods like maceration and Soxhlet extraction are common, modern techniques can offer improved efficiency and reduced solvent consumption.[3][4] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[3]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating extraction.[5]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent, which can be highly selective and is easily removed.

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Inappropriate Solvent Polarity: The solvent may not be optimal for extracting a khellactone-type coumarin.Solvent Screening: Test a range of solvents with varying polarities, from hexane (B92381) (non-polar) to methanol/water mixtures (polar). Start with methanol or ethanol as a baseline.
Insufficient Extraction Time or Temperature: The extraction period may be too short, or the temperature too low for efficient extraction.Parameter Optimization: Systematically vary the extraction time and temperature. For maceration, consider extending the extraction period. For UAE or MAE, optimize the sonication/irradiation time and power/temperature settings. Be cautious of potential thermal degradation at higher temperatures.
Inadequate Particle Size of Plant Material: Large particle sizes reduce the surface area available for solvent contact.Grinding: Grind the dried roots of Angelica furcijuga to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area and improve solvent penetration.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound.Solvent Partitioning: Perform liquid-liquid extraction on the crude extract. For example, partition a methanolic extract between water and a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.
Presence of Pigments and Polar Compounds: Chlorophyll, sugars, and other highly polar compounds can interfere with purification.Pre-extraction/Solid-Phase Extraction (SPE): Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments. Alternatively, use Solid-Phase Extraction (SPE) to clean up the crude extract before chromatographic separation.
Degradation of this compound Thermal Degradation: High temperatures used during solvent evaporation or extraction can degrade the compound.Controlled Temperature: Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. Optimize extraction temperature to balance yield and stability.
Photodegradation: Exposure to UV light can cause degradation of light-sensitive compounds.Light Protection: Work in a dimly lit area and use amber-colored glassware or wrap glassware in aluminum foil. Store extracts and purified compounds in the dark at low temperatures.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on the initial isolation of this compound and common practices for extracting coumarins from plant material.

  • Preparation of Plant Material:

    • Obtain dried roots of Angelica furcijuga.

    • Grind the roots into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

  • Initial Solvent Extraction:

    • Macerate the powdered root material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude methanolic extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane to remove non-polar compounds like fats and sterols.

      • Ethyl acetate to extract medium-polarity compounds, which is likely to contain this compound.

      • n-butanol to isolate more polar compounds.

    • Collect each fraction and evaporate the solvent.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions containing the compound of interest.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure this compound.

Quantitative Data

The following table summarizes the expected impact of different solvents on the extraction yield of khellactone-type coumarins, based on general principles of natural product chemistry. This data is illustrative and should be optimized for this compound specifically.

Solvent SystemPolarity IndexExpected Yield of Khellactone-type CoumarinsNotes
n-Hexane0.1LowPrimarily extracts non-polar compounds and lipids.
Dichloromethane3.1ModerateCan be effective but may also extract a significant amount of chlorophyll.
Acetone5.1HighGood solvent for a range of polarities.
Ethyl Acetate4.4HighOften a good choice for partitioning from an aqueous suspension.
Ethanol5.2HighGenerally a good, non-toxic solvent for coumarins.
Methanol6.6Very HighTends to extract a wide range of compounds, including more polar impurities.
Methanol/Water (80:20)-Very HighThe addition of water can enhance the extraction of glycosylated or more polar coumarins.

Visualizations

Experimental Workflow for this compound Extraction

Workflow for this compound Extraction and Isolation A Dried Angelica furcijuga Roots B Grinding A->B C Powdered Plant Material B->C D Methanol Extraction (Maceration) C->D E Crude Methanolic Extract D->E F Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) E->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Semi-pure Fractions H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Low Yield

Troubleshooting Low Extraction Yield A Low this compound Yield B Check Plant Material A->B C Optimize Extraction Parameters A->C D Review Purification Steps A->D E Incorrect Species or Plant Part? B->E F Improper Storage? B->F G Inadequate Grinding? B->G H Suboptimal Solvent? C->H I Insufficient Time/Temp? C->I J Loss During Solvent Partitioning? D->J K Degradation on Column? D->K

Caption: A logical diagram for troubleshooting the causes of low this compound yield.

References

addressing solubility issues of Hyuganin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hyuganin D. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga Kitagawa.[1][2] Like many other coumarins, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This low solubility can be a significant obstacle in experimental settings and for developing bioavailable formulations, as it can limit the achievable concentration in assays and reduce absorption in biological systems.[3]

Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is happening?

This is a common issue stemming from the low aqueous solubility of this compound. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer, the concentration of the organic co-solvent may drop to a point where it can no longer keep the hydrophobic this compound molecules in solution, causing them to aggregate and precipitate.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several effective methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective strategies include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.

  • Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution rate.[4][5][6]

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[7][8][9]

Q4: Can I use pH adjustment to improve the solubility of this compound?

While pH adjustment is a useful technique for ionizable compounds, its effectiveness for coumarins like this compound is limited as they are generally non-ionizable.[10] Therefore, methods like complexation or nanoparticle formation are typically more reliable for enhancing solubility.[10]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution of Organic Stock Solution
  • Cause: The concentration of the organic co-solvent is insufficient to maintain the solubility of this compound in the final aqueous solution.

  • Solutions:

    • Decrease the final concentration of this compound: This may not always be feasible depending on the experimental requirements.

    • Increase the percentage of co-solvent: Be cautious as high concentrations of organic solvents like DMSO can affect cellular assays.

    • Employ a solubility enhancement technique: For sustained solubility in aqueous media, it is recommended to use methods such as cyclodextrin complexation, nanosuspension, or solid dispersion.

Issue 2: Inconsistent Results in Biological Assays
  • Cause: Poor solubility can lead to variable concentrations of dissolved this compound, resulting in inconsistent experimental outcomes. Undissolved particles may also interfere with assay readings.

  • Solutions:

    • Confirm complete dissolution: Before use, visually inspect the solution for any particulate matter. It is also advisable to filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Prepare a solubilized formulation: Using a cyclodextrin complex or a nanosuspension of this compound will ensure a more stable and uniform solution.

Data Presentation: Solubility Enhancement of this compound (Illustrative Data)

The following table summarizes illustrative quantitative data on the solubility enhancement of this compound using different methods, based on typical results for similar coumarin compounds.

Method/AgentConcentration of AgentResulting this compound Solubility (µg/mL)Fold Increase vs. Water
Water (Control)N/A~1.51x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10% (w/v)~150100x
NanosuspensionN/A (particle size ~200 nm)~7550x
Solid Dispersion (PVP K30)1:10 (Drug:Polymer)~12080x

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of anhydrous ethanol (B145695) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at the desired concentration (e.g., 10-20% w/v) in deionized water. Gently warm and stir until the HP-β-CD is fully dissolved.

  • Form the Complex: While vigorously stirring the HP-β-CD solution, slowly add the this compound stock solution dropwise. A 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter and Store: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug. The resulting clear solution can be stored at 4°C.

  • (Optional) Lyophilize: For a stable, water-soluble powder, freeze the final solution and lyophilize it. The resulting powder can be easily reconstituted in aqueous buffers.

Protocol 2: Formulation of this compound Nanosuspension
  • Prepare Organic Phase: Dissolve this compound in a suitable organic solvent such as acetone (B3395972) or a mixture of dichloromethane (B109758) and ethanol.

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or Vitamin E-TPGS, in deionized water.

  • Precipitation: Inject the organic phase containing this compound into the aqueous phase under high-speed homogenization or sonication.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Sonication: Immediately sonicate the mixture using a probe sonicator in an ice bath to form a nanosuspension.

  • Characterization: Characterize the particle size and distribution using a dynamic light scattering (DLS) instrument.

Protocol 3: Preparation of this compound Solid Dispersion
  • Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent like ethanol or methanol. A typical drug-to-carrier ratio to start with is 1:10 by weight.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to form a thin film.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolving this compound in Aqueous Buffer precipitate Precipitation Observed? start->precipitate inconsistent_results Inconsistent Assay Results? precipitate->inconsistent_results No check_conc Lower Final Concentration or Increase Co-solvent % precipitate->check_conc Yes confirm_dissolution Confirm Complete Dissolution (Visual Inspection, Filtration) inconsistent_results->confirm_dissolution Yes end_soluble Proceed with Experiment inconsistent_results->end_soluble No use_enhancement Employ Solubility Enhancement Technique (Cyclodextrin, Nanosuspension, Solid Dispersion) check_conc->use_enhancement Issue Persists check_conc->end_soluble Issue Resolved use_enhancement->end_soluble confirm_dissolution->use_enhancement Precipitate Found end_reassess Re-evaluate Protocol confirm_dissolution->end_reassess No Precipitate

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G cluster_pathway Proposed Vasorelaxant Signaling Pathway of this compound HyuganinD This compound CaChannel Voltage-Gated Ca2+ Channels HyuganinD->CaChannel Inhibits VSMC Vascular Smooth Muscle Cell (VSMC) CaInflux Ca2+ Influx CaChannel->CaInflux Relaxation Vasorelaxation CaChannel->Relaxation IntraCa [Ca2+]i CaInflux->IntraCa MLCK Myosin Light Chain Kinase (MLCK) IntraCa->MLCK Activates Contraction Contraction MLCK->Contraction

Caption: Proposed mechanism of this compound-induced vasorelaxation.

G cluster_process Cyclodextrin Inclusion Complexation Workflow drug_stock This compound in Organic Solvent mixing Slowly Mix with Vigorous Stirring drug_stock->mixing cd_solution Aqueous HP-β-CD Solution cd_solution->mixing equilibration Equilibrate (24-48h) mixing->equilibration filtration Filter (0.22 µm) equilibration->filtration final_solution Soluble this compound- CD Complex filtration->final_solution

Caption: Workflow for enhancing this compound solubility via cyclodextrin complexation.

References

Technical Support Center: Optimizing Hyuganin D Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro experimental use of Hyuganin D. Due to the limited specific data on this compound, this guide incorporates information on related coumarin (B35378) compounds to provide a robust starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a khellactone-type coumarin isolated from the roots of Angelica furcijuga.[1] Available research suggests it possesses anti-inflammatory properties, as it has been shown to substantially inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and/or tumor necrosis factor-alpha (TNF-α) production in mouse peritoneal macrophages.

Q2: What is the proposed mechanism of action for this compound?

A2: While the precise signaling pathway for this compound has not been fully elucidated, many coumarin derivatives have been reported to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor-κB) signaling pathway.[2][3][4] It is plausible that this compound may also modulate this pathway. Additionally, some coumarins are known to induce apoptosis in cancer cells through mitochondria-mediated pathways involving the activation of caspases.[5][6]

Q3: What is a good starting concentration range for this compound in my experiments?

A3: There is limited public data on the effective concentration of this compound in various cell lines. However, based on studies of related coumarins from Angelica species, a broad concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response experiments. Refer to the data on related compounds in the tables below to inform your experimental design.

Q4: How should I dissolve this compound for in vitro experiments?

A4: this compound, like many natural products, is likely to be poorly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]

Q5: How can I be sure that the observed effects are due to this compound and not an artifact?

A5: It is crucial to include proper controls in your experiments.[8] This includes a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) to account for any effects of the solvent. Additionally, for colorimetric or fluorometric assays, a cell-free control (this compound in media without cells) can help identify any direct interference of the compound with the assay reagents.[9]

Data on Related Compounds

To guide the selection of an appropriate concentration range for this compound, the following tables summarize the reported cytotoxic and anti-inflammatory activities of other coumarins isolated from Angelica species.

Table 1: Cytotoxic Activity of Related Coumarins

CompoundCell LineAssayIC50 / Effective ConcentrationReference
AngelicinVarious Cancer CellsCytotoxicity< 20 µM
Hyuganin EHep2, HCT116, MCF7Cytotoxicity< 25 µM
ImperatorinVarious Cancer CellsApoptosis InductionNot specified[10]
8-methoxypsoralenVarious Cancer CellsApoptosis InductionNot specified[10]

Table 2: Anti-inflammatory and Other Activities of Related Coumarins

CompoundModel SystemEffectEffective ConcentrationReference
Hyuganin AL929 cellsInhibition of TNF-α induced cell viability decreaseNot specified
AnomalinL929 cellsInhibition of TNF-α induced cell viability decreaseNot specified
IsopteryxinL929 cellsInhibition of TNF-α induced cell viability decreaseNot specified
IsoepoxypteryxinRat hepatocytesInhibition of D-GalN-induced cytotoxicityNot specified

Experimental Protocols

Here are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on cell viability.[11][12][13]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTS reagent (containing PES)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Remove the medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or the vehicle control. Include wells with medium only as a blank.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][14][15][16][17]

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.

  • Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Troubleshooting Guides

Problem 1: Low solubility of this compound in culture medium.

Possible CauseRecommended Action
Insufficient initial dissolution in organic solvent.Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in media. Gentle warming or sonication may help.
Precipitation upon dilution in aqueous medium.Prepare intermediate dilutions in a mix of solvent and medium. Ensure the final solvent concentration remains non-toxic to the cells.

Problem 2: Inconsistent or non-reproducible results in cell viability assays.

Possible CauseRecommended Action
Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are prone to evaporation.[7]
Degradation of this compound in solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.[18]
Interference of this compound with the assay reagent.Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider using an alternative viability assay (e.g., ATP-based assay).[9]

Problem 3: High background signal in apoptosis assays.

Possible CauseRecommended Action
Excessive trypsinization causing membrane damage.Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach the cells. Gently tap the plate to aid detachment.
Mechanical stress during cell handling.Pipette gently and avoid vigorous vortexing after staining.
Delayed analysis after staining.Analyze the samples on the flow cytometer as soon as possible after the staining protocol is complete.[16]

Visualizations

Proposed_Signaling_Pathway_of_Hyuganin_D cluster_nucleus Cytoplasm to Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS) NFkB_active->Inflammatory_Genes Translocates & Activates Transcription Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation HyuganinD This compound HyuganinD->IKK Inhibits (Proposed)

Proposed Anti-inflammatory Pathway of this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution dose_response Dose-Response Experiment (e.g., 1-100 µM) start->dose_response viability_assay Cell Viability Assay (MTS) (24h, 48h, 72h) dose_response->viability_assay determine_ic50 Determine IC50 and Non-toxic Concentrations viability_assay->determine_ic50 mechanism_studies Mechanism of Action Studies determine_ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay western_blot Western Blot for Signaling Proteins (e.g., p-IKK, p-IκBα) mechanism_studies->western_blot end End: Data Analysis & Interpretation apoptosis_assay->end western_blot->end

General workflow for optimizing this compound concentration.

Troubleshooting_Logic start Inconsistent Viability Results? check_seeding Check Cell Seeding Consistency start->check_seeding Yes check_compound Assess Compound Stability & Solubility start->check_compound No, seeding is consistent solution1 Optimize Seeding Protocol check_seeding->solution1 check_assay Test for Assay Interference check_compound->check_assay No, compound is stable solution2 Prepare Fresh Solutions check_compound->solution2 solution3 Use Cell-Free Controls/ Switch Assay check_assay->solution3

Troubleshooting decision tree for viability assays.

References

Technical Support Center: Troubleshooting Inconsistent Results in Hyuganin D Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays with Hyuganin D and similar compounds. The advice is structured to systematically identify and resolve sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a weaker or no vasorelaxant effect of this compound in our smooth muscle cell-based assay. What are the potential causes?

A1: A lack of the expected biological effect from this compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the health and responsiveness of the cell culture system, or suboptimal experimental design and execution. It is crucial to systematically investigate each of these possibilities.

Q2: How can we minimize variability between different wells of the same microplate (intra-plate variability)?

A2: Intra-plate variability is a common issue in microplate-based assays.[1] Several factors can contribute to this, including the "edge effect," where wells on the periphery of the plate behave differently from the inner wells.[1] Inconsistent cell seeding, pipetting errors, and temperature gradients across the plate can also lead to variability. To mitigate this, ensure even cell distribution by proper mixing before and during seeding, use a consistent and calibrated pipetting technique, and consider leaving the outer wells empty or filled with buffer to reduce edge effects.

Q3: Our results are varying significantly between different experiments performed on different days (inter-plate variability). What should we check?

A3: Inter-plate or day-to-day variability can be caused by differences in reagent preparation, cell passage number, and subtle changes in incubation conditions.[2] To improve reproducibility, use standardized protocols for reagent preparation, ensure you are using cells within a consistent and optimal passage number range, and carefully monitor and control environmental conditions such as temperature and CO2 levels.[3][4]

Q4: We are experiencing high background noise in our fluorescence-based readout. How can we reduce this?

A4: High background in fluorescence assays can be due to autofluorescence from media components like phenol (B47542) red or fetal bovine serum.[5] Consider using a phenol red-free medium or performing the final measurement in phosphate-buffered saline (PBS).[5] Insufficient washing steps to remove unbound fluorescent reagents or inadequate blocking can also contribute to high background.[6] Optimizing the number and duration of wash steps and using an appropriate blocking buffer can help minimize this issue.[6]

Troubleshooting Workflow

A systematic approach is key to identifying the source of inconsistent results. The following workflow diagram outlines a logical sequence of steps to diagnose and resolve common issues.

G cluster_0 Troubleshooting Inconsistent Bioassay Results start Inconsistent Results Observed compound 1. Verify Compound Integrity start->compound cells 2. Assess Cell Health & Target Expression compound->cells Compound OK resolve Root Cause Identified & Experiment Redesigned compound->resolve Compound Issue Found protocol 3. Review Assay Protocol & Parameters cells->protocol Cells Healthy cells->resolve Cell Issue Found data 4. Check Data Analysis & Interpretation protocol->data Protocol Correct protocol->resolve Assay Issue Found data->resolve Analysis Validated data->resolve Analysis Error Found

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Data Presentation: Common Sources of Variability and Recommended Solutions

The following table summarizes common sources of variability in cell-based bioassays and provides actionable solutions to mitigate them.

Source of Variability Potential Cause Recommended Solution Reference
Compound-Related Improper storage leading to degradation.Store this compound according to the manufacturer's instructions (typically desiccated and protected from light). Prepare fresh stock solutions.General Lab Practice
Inaccurate concentration calculations.Double-check all calculations for dilutions. Calibrate pipettes and balances regularly.[7]
Cell Culture-Related High cell passage number leading to phenotypic drift.Use cells within a defined, low passage number range. Regularly perform cell authentication.[4][8]
Mycoplasma contamination affecting cell health.Routinely test for mycoplasma contamination.[4]
Inconsistent cell seeding density.Ensure homogenous cell suspension before seeding. Use a consistent pipetting technique.[4]
Assay Protocol-Related "Edge effect" in microplates.Avoid using the outer wells of the plate or fill them with a buffer.[1]
Temperature or CO2 fluctuations during incubation.Ensure incubators are properly calibrated and provide a stable environment. Allow plates to equilibrate to room temperature before adding reagents if required.[3]
Insufficient mixing of reagents.Gently mix the plate after adding reagents to ensure a homogenous solution in each well.[7]
Data Acquisition-Related Incorrect instrument settings (e.g., focal height).Optimize instrument settings, such as focal height for cell-based assays, to ensure optimal signal detection.[5][5]
Uneven cell distribution in wells.Use well-scanning features on the plate reader to get a more representative reading from each well.[5][5]

Experimental Protocols

While specific protocols for this compound are not widely published, the following provides a generalized methodology for a cell-based vasorelaxation assay, a likely application for this compound class.[9]

Generalized Protocol: In Vitro Vasorelaxation Assay Using Aortic Smooth Muscle Cells

  • Cell Culture:

    • Culture rat aortic smooth muscle cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Use cells between passages 4-10 for experiments.

  • Cell Seeding:

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free media to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Induction of Contraction:

    • After a 30-minute pre-incubation with this compound, induce cell contraction by adding 20 µL of a high potassium (K+) solution (e.g., 80 mM KCl).

  • Measurement of Vasorelaxation (Calcium Influx Assay):

    • This can be assessed by measuring changes in intracellular calcium levels using a fluorescent calcium indicator like Fura-2 AM.

    • After the treatment and contraction induction, load the cells with Fura-2 AM according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • The degree of vasorelaxation is inversely proportional to the fluorescence signal (calcium influx).

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control.

    • Plot a dose-response curve and calculate the IC50 value for this compound.

Signaling Pathway

Hyuganins are khellactone-type coumarins that have been shown to have vasorelaxant activity, likely through the inhibition of high K+-induced contractions.[9] This suggests a potential mechanism involving the blockade of voltage-gated calcium channels, which would prevent the influx of calcium required for smooth muscle contraction.

G High K+ Depolarization High K+ Depolarization Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels High K+ Depolarization->Voltage-Gated Ca2+ Channels activates Ca2+ Influx Ca2+ Influx Voltage-Gated Ca2+ Channels->Ca2+ Influx Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Influx->Smooth Muscle Contraction This compound This compound This compound->Voltage-Gated Ca2+ Channels inhibits

Caption: Putative signaling pathway for this compound-induced vasorelaxation.

References

identifying and mitigating off-target effects of Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hyuganin D. The content is designed to address potential issues related to identifying and mitigating its off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary activity of this compound?

This compound is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga. Its primary known biological activity is as a vasorelaxant. Specifically, it has been shown to inhibit high potassium (High K+)-induced contractions in vascular smooth muscle, while not affecting norepinephrine (B1679862) (NE)-induced contractions[1]. This suggests that its mechanism of action may involve the modulation of voltage-gated calcium channels.

Q2: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary, intended target. These interactions can lead to unexpected biological responses, toxicity, or side effects, which are a major cause of failure in drug development[2]. For this compound, while its on-target effect appears to be related to vasorelaxation, it is crucial to identify any off-target activities to ensure its specificity and safety as a potential therapeutic agent.

Q3: What are the general strategies to identify potential off-target effects of a small molecule like this compound?

Several strategies can be employed to identify off-target effects, ranging from computational to experimental approaches:

  • Computational (In Silico) Prediction: Utilize cheminformatics tools to screen the structure of this compound against databases of known protein targets. Methods like Similarity Ensemble Approach (SEA) can predict potential off-target interactions based on chemical similarity to other compounds with known targets[2].

  • High-Throughput Screening (HTS): Experimentally screen this compound against a broad panel of receptors, enzymes, and ion channels to identify unintended interactions[3].

  • Proteome-wide Approaches: Techniques like proteome microarrays can help identify which proteins a compound binds to on a larger scale[4].

  • Kinase Profiling: Screen this compound against a panel of kinases, as many small molecules unintentionally inhibit various kinases.

  • Phenotypic Screening: Assess the effects of this compound on a variety of cell lines and models to uncover unexpected phenotypic changes that may indicate off-target activity[3].

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Cytotoxicity in an In Vitro Assay

Possible Cause: This could be an off-target effect of this compound on essential cellular pathways.

Troubleshooting Steps:

  • Confirm the On-Target Effect: Ensure that the observed cytotoxicity is not an extreme consequence of the intended vasorelaxant mechanism in your specific cell model.

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs and see if it is separable from the therapeutic dose.

  • Broad-Spectrum Cytotoxicity Assays: Test this compound against a panel of cell lines from different tissues to see if the toxicity is widespread or cell-type specific.

  • Mechanism of Cell Death Analysis: Investigate the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining to gain insights into the potential off-target pathway.

Issue 2: Inconsistent or Unexplained Results in Animal Models

Possible Cause: Off-target effects of this compound could be leading to complex physiological responses in a whole organism.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between the drug concentration in the body over time and its observed effects to identify any anomalies.

  • Metabolite Analysis: Identify the major metabolites of this compound, as they may have their own on-target or off-target activities.

  • Tissue-Specific Expression Profiling: Correlate any observed side effects in specific organs with the expression levels of potential off-target proteins in those tissues[2].

  • Rescue Experiments: If a specific off-target is identified, attempt to co-administer a known antagonist for that target to see if the unexpected effect is mitigated.

Data Presentation

Table 1: Hypothetical Off-Target Screening Results for this compound

Target ClassAssay TypeNumber of Targets ScreenedPotential Hits (IC50/EC50 < 10 µM)
KinasesKinase Panel Screen400Kinase X (IC50 = 2.5 µM)
GPCRsReceptor Binding Assay150GPCR Y (EC50 = 5.1 µM)
Ion ChannelsPatch Clamp50hERG Channel (IC50 = 8.7 µM)
Nuclear ReceptorsLuciferase Reporter Assay48Receptor Z (IC50 = 9.2 µM)

Table 2: Experimental Protocols for Off-Target Identification

ExperimentObjectiveBrief Methodology
In Silico Off-Target Prediction To computationally predict potential off-targets of this compound.The chemical structure of this compound is used as a query against databases like ChEMBL and PubChem. Similarity-based methods (e.g., SEA) are employed to identify proteins that bind to ligands structurally similar to this compound.
Kinase Inhibition Profiling To assess the inhibitory activity of this compound against a broad panel of human kinases.This compound is incubated with a panel of purified kinases and their respective substrates in the presence of ATP. The level of substrate phosphorylation is measured, and the IC50 value is calculated for any inhibited kinases.
hERG Channel Assay To evaluate the potential for this compound to inhibit the hERG potassium channel, a common cause of cardiotoxicity.Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel. The effect of increasing concentrations of this compound on the hERG current is measured to determine the IC50.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction Workflow
  • Compound Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Database Selection: Choose relevant chemical and biological databases for screening (e.g., ChEMBL, PubChem, DrugBank).

  • Similarity Search: Use a computational tool (e.g., SEA, SwissTargetPrediction) to compare the chemical fingerprint of this compound against a library of ligands with known protein targets.

  • Target Prediction: The tool will generate a list of potential off-targets based on the principle that structurally similar molecules often have similar biological activities.

  • Result Analysis and Prioritization: Analyze the predicted targets, considering the prediction confidence scores and the physiological relevance of the targets. Prioritize the most plausible off-targets for experimental validation.

Protocol 2: Kinase Panel Screening
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, add the reaction buffer, the specific kinase to be tested, and its corresponding substrate.

  • Compound Addition: Add this compound at various concentrations to the wells. Include appropriate positive and negative controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation cluster_mitigation Mitigation Strategy struct This compound Structure pred Off-Target Prediction (e.g., SEA) struct->pred db Chemical Databases db->pred hts High-Throughput Screening pred->hts Prioritized Targets kinase Kinase Panel pred->kinase pheno Phenotypic Screening pred->pheno sar Structure-Activity Relationship (SAR) Studies hts->sar kinase->sar pheno->sar chem Chemical Modification sar->chem optimized Optimized Compound chem->optimized

Caption: Workflow for identifying and mitigating off-target effects of this compound.

signaling_pathway HyuganinD This compound VGCC Voltage-Gated Ca2+ Channel HyuganinD->VGCC Inhibition (On-Target) Relaxation Vasorelaxation HyuganinD->Relaxation Promotes OffTarget Potential Off-Target (e.g., Kinase X) HyuganinD->OffTarget Binding (Off-Target) Ca_influx Ca2+ Influx VGCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Downstream Downstream Signaling OffTarget->Downstream SideEffect Unintended Cellular Effect Downstream->SideEffect

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Hyuganin D Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Hyuganin D. While specific literature on the HPLC separation of this compound is limited, this guide applies general chromatographic principles and knowledge of related coumarin (B35378) compounds to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its HPLC separation?

A1: Understanding the physicochemical properties of this compound is crucial for method development. This compound is a coumarin derivative.[1][2] Key properties include:

  • Molecular Formula: C₂₀H₂₂O₇[3]

  • Molecular Weight: 374.4 g/mol [3]

  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This suggests that reversed-phase HPLC with common organic modifiers should be effective.

  • Structure: As a khellactone-type coumarin, it possesses several polar functional groups, which will influence its retention and interaction with the stationary phase.[2]

Q2: Which HPLC column and mobile phase are recommended for starting method development for this compound?

A2: For a compound with the polarity of this compound, a reversed-phase approach is the most common starting point.

  • Recommended Column: A C18 column is a good initial choice due to its versatility and wide use.[4][5] Consider a column with dimensions of 4.6 x 150 mm and a 5 µm particle size for standard analyses.

  • Initial Mobile Phase: A gradient elution with a mixture of water (A) and an organic solvent (B) like acetonitrile (B52724) or methanol (B129727) is recommended. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.[6] A typical starting gradient could be 20-80% B over 20-30 minutes. An acidic modifier, such as 0.1% formic acid or acetic acid in the aqueous phase, is often added to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[7][8]

Q3: How can I prepare my sample of this compound for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Dissolution: Dissolve the this compound standard or extract in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[9] Given its solubility, methanol or acetonitrile are good choices.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or tubing.[6]

  • Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column overload, which can lead to peak fronting.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing is a common problem and can be caused by several factors.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_silanol Secondary Interactions with Silanols? start->check_silanol solution_ph Lower Mobile Phase pH (e.g., to 2-4) check_silanol->solution_ph Yes solution_column Use a Base-Deactivated/ End-Capped Column check_silanol->solution_column Yes check_overload Column Overload? check_silanol->check_overload No end Improved Peak Shape solution_ph->end solution_column->end solution_dilute Dilute Sample and Re-inject check_overload->solution_dilute Yes check_extracolumn Extra-Column Volume? check_overload->check_extracolumn No solution_dilute->end solution_tubing Use Shorter/Narrower ID Tubing check_extracolumn->solution_tubing Yes solution_tubing->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

Possible Cause Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica (B1680970) stationary phase can interact with polar moieties on this compound. Lowering the mobile phase pH (e.g., to 2-4) with an acid like formic or acetic acid can suppress silanol ionization.[6][10] Alternatively, use a base-deactivated or end-capped column.
Column Overload Injecting too much sample can saturate the column.[6] Dilute the sample and re-inject. If peak shape improves, this was the likely cause.
Extra-Column Volume Excessive tubing length or large detector cell volume can cause peak broadening.[6] Use shorter, narrower internal diameter tubing and ensure all fittings are secure to minimize dead volume.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]

Q: My this compound peak is fronting. What should I do?

A: Peak fronting is less common than tailing but can be caused by the following:

Possible Cause Recommended Solution
Column Overload As with tailing, injecting too high a concentration can lead to fronting. Dilute your sample and reinject.[6]
Sample Solvent Incompatibility If the sample solvent is significantly weaker than the mobile phase, it can cause peak fronting. Ensure your sample solvent is compatible with the mobile phase.
Column Degradation A void at the head of the column can lead to peak fronting. This can be checked by reversing the column and flushing it, or by replacing the column.
Issue 2: Poor Resolution or Co-elution

Q: I am unable to separate this compound from other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition or the column chemistry.

Logical Flow for Improving HPLC Resolution

start Poor Resolution step1 Optimize Mobile Phase start->step1 step2 Modify Gradient step1->step2 Adjust Selectivity step3 Change Organic Modifier step2->step3 If still poor end Resolution Improved step2->end Successful step4 Consider Column Change step3->step4 If still poor step3->end Successful step5 Adjust Temperature step4->step5 Fine-tuning step4->end Successful step5->end Successful

Caption: A logical workflow for enhancing peak resolution in HPLC.

Parameter to Adjust Recommended Action
Mobile Phase Gradient Make the gradient shallower. A slower increase in the organic solvent percentage will increase retention times and may improve the separation between closely eluting peaks.[6]
Organic Modifier Switch the organic modifier. If you are using acetonitrile, try methanol, or vice versa. This can significantly alter the selectivity of the separation.[6]
Column Chemistry If mobile phase optimization is insufficient, try a different stationary phase. For example, a Phenyl-Hexyl column may offer different selectivity for aromatic compounds like coumarins compared to a standard C18.
Temperature Adjusting the column temperature can influence selectivity.[12] Try running the separation at slightly higher or lower temperatures (e.g., in 5°C increments) to see the effect on resolution.
Flow Rate Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[12]
Issue 3: Fluctuating Retention Times

Q: The retention time for this compound is not consistent between injections. What could be the problem?

A: Unstable retention times can compromise the reliability of your analysis.

Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[13] Flushing with at least 10 column volumes is a good practice.
Pump or System Leaks Check for any leaks in the HPLC system, from the pump to the detector. A leak can cause pressure fluctuations and lead to variable flow rates.
Mobile Phase Preparation Inconsistent mobile phase preparation can lead to retention time shifts. Ensure accurate measurement of solvents and additives. If using a buffer, ensure it is fully dissolved and the pH is consistent.
Temperature Fluctuations If the column is not in a thermostatted compartment, changes in ambient temperature can affect retention times.[12] Use a column oven for consistent temperature control.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by a return to 20% B and a 5-minute equilibration.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined by UV-Vis scan of this compound (a photodiode array detector is useful for this).
Injection Volume 10 µL
Protocol 2: Sample Preparation from a Plant Extract
  • Extraction: Perform a methanolic or ethanolic extraction of the plant material suspected to contain this compound.

  • Drying and Reconstitution: Evaporate the solvent from the extract. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL).[6]

  • Filtration: Pass the reconstituted sample through a 0.45 µm syringe filter before injection to remove any insoluble material.[6]

References

Technical Support Center: Troubleshooting Hyuganin D Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hyuganin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to unexpected peaks in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are some common causes of unexpected peaks in HPLC analysis?

Unexpected peaks in an HPLC chromatogram, often referred to as ghost, spurious, or extraneous peaks, can originate from various sources. These include contamination of the mobile phase, sample, or HPLC system, as well as issues with column stability and carryover from previous injections.[1][2][3][4] In gradient elution, impurities from the mobile phase can accumulate on the column and elute as the solvent strength increases, causing ghost peaks.[1][5]

Q2: Can the sample solvent cause unexpected peaks?

Yes, the sample solvent can be a source of unexpected peaks. If the sample solvent is stronger than the initial mobile phase, it can cause peak distortion or the appearance of extraneous peaks.[1] Additionally, dissolved gases in the sample solvent can lead to the formation of bubbles in the detector cell, resulting in spurious peaks, especially with UV detectors.[1]

Q3: How can I determine if an unexpected peak is from my sample or the HPLC system?

To determine the origin of an unexpected peak, you can run a blank injection, which consists of injecting only the mobile phase.[4] If the peak is still present, it is likely originating from the mobile phase, the HPLC system, or carryover. If the peak is absent in the blank but appears when you inject your sample solvent without the analyte, the source is likely the sample solvent or the container.

Q4: What is carryover and how can it be prevented?

Carryover occurs when a small amount of a previous sample remains in the injector or on the column and elutes in a subsequent run, appearing as an unexpected peak. This is more common with highly concentrated or sticky samples. To prevent carryover, ensure that the injector is thoroughly washed between injections with a strong solvent. Increasing the wash volume or the number of wash cycles can also be effective.

Troubleshooting Guide: Unexpected Peaks

This guide will help you systematically troubleshoot and resolve issues related to unexpected peaks in your this compound chromatograms.

Problem: A consistent, unexpected peak appears in all my chromatograms, including blanks.

This scenario strongly suggests that the source of the peak is the mobile phase or the HPLC system itself.

Initial Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch using high-purity HPLC-grade solvents and reagents.[2] Contamination in solvents, even HPLC-grade, can be a source of ghost peaks.[4]

  • Check Water Quality: Use freshly purified water (e.g., from a Milli-Q system) to prepare your mobile phase. Stored water can grow microorganisms that may introduce contaminants.

  • Clean Glassware: Ensure all glassware used for mobile phase preparation is scrupulously clean. Avoid using detergents, as they can be a source of contamination.[2]

If the problem persists, consider the following:

Potential CauseRecommended Action
Contaminated Solvent Inlet Frit Sonicate the frit in isopropanol (B130326) or replace it.
Contaminated Pump Components Flush the pump with a strong, appropriate solvent (e.g., isopropanol).
Contaminated Injector Clean the injector rotor seal and needle with a strong solvent.
Column Contamination Disconnect the column and flush the system. If the peak disappears, the column is the source. Try flushing the column with a strong solvent. If this fails, the column may need to be replaced.[4]
Problem: An unexpected peak appears only in my sample chromatograms, not in the blanks.

This indicates that the peak is likely related to the sample itself, the sample solvent, or the sample preparation process.

Troubleshooting Workflow:

Sample_Peak_Troubleshooting start Unexpected Peak in Sample inject_solvent Inject Sample Solvent Only start->inject_solvent peak_present Peak Present? inject_solvent->peak_present check_degradation Investigate Sample Degradation sample_issue Source is Sample (Degradation/Impurity) check_degradation->sample_issue check_reagents Check Sample Prep Reagents check_reagents->sample_issue peak_absent Peak Absent? peak_present->peak_absent No solvent_issue Source is Sample Solvent or Vial peak_present->solvent_issue Yes peak_absent->check_degradation peak_absent->check_reagents

Caption: Troubleshooting workflow for unexpected peaks present only in sample chromatograms.

Detailed Steps:

  • Inject Sample Solvent: Inject a blank consisting of the same solvent used to dissolve your this compound standard or sample. If the peak appears, the solvent is likely contaminated, or it could be leaching contaminants from your sample vials.

  • Investigate Sample Degradation: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., light, temperature, pH).[6][7][8] Prepare a fresh sample and inject it immediately. If the unexpected peak is smaller or absent, degradation is a likely cause. Consider using an autosampler with cooling capabilities.[1]

  • Check Sample Preparation Reagents: If your sample preparation involves any reagents, test them for purity.

Problem: A broad or distorted peak appears near the main this compound peak.

This could be due to co-elution with an impurity, column degradation, or issues with the mobile phase.

Potential CauseRecommended Action
Co-eluting Impurity Modify the mobile phase composition or gradient to improve resolution. A change in the organic solvent (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity.
Column Void or Contamination A void at the head of the column can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.
Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can lead to peak tailing or distortion. Ensure the mobile phase is adequately buffered.
Sample Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

Generalized Experimental Protocol for Coumarin (B35378) Analysis by HPLC

This protocol can be used as a starting point for developing a method for this compound analysis. Method development and validation will be required for your specific application.

1. Sample Preparation:

  • Accurately weigh a known amount of the plant material or extract.

  • Extract the sample with a suitable solvent. Based on the known solubility of this compound, solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone (B3395972) could be effective.[9] Methanol is also commonly used for extracting coumarins.[10]

  • Sonicate or vortex the sample to ensure efficient extraction.

  • Centrifuge or filter the extract to remove particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended.

  • Dilute the extract to an appropriate concentration with the initial mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used for coumarin analysis.[11] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B) is often employed.[11] A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often added to both solvents to improve peak shape.[9]

  • Gradient Program (Example):

    • 0-5 min: 50% B

    • 5-25 min: 50-80% B

    • 25-30 min: 80-100% B

    • 30-35 min: 100% B (hold)

    • 35-40 min: 100-50% B (return to initial conditions)

    • 40-45 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: UV detection is suitable for coumarins due to their aromatic nature.[11] The detection wavelength should be set at the maximum absorbance of this compound. A photodiode array (PDA) detector can be used to obtain the full UV spectrum.

  • Injection Volume: 10-20 µL

Workflow for HPLC Analysis of Coumarins:

HPLC_Workflow sample_prep Sample Preparation (Extraction, Filtration, Dilution) hplc_setup HPLC System Setup (Column Installation, Mobile Phase Priming) sample_prep->hplc_setup method_dev Method Development (Gradient, Flow Rate, Temperature) hplc_setup->method_dev equilibration System Equilibration method_dev->equilibration injection Sample Injection equilibration->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc result Results data_proc->result

Caption: A generalized workflow for the HPLC analysis of coumarins.

By following these troubleshooting guides and utilizing the provided experimental protocol as a starting point, researchers can effectively address issues with unexpected peaks in their this compound chromatograms and ensure the acquisition of accurate and reliable data.

References

dealing with interference in spectroscopic analysis of Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly interference, encountered during the spectroscopic analysis of Hyuganin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its spectroscopic analysis important?

This compound is a khellactone-type coumarin (B35378) isolated from Angelica furcijuga.[1][2] Spectroscopic analysis is crucial for its identification, quantification, and structural elucidation, which are fundamental steps in drug discovery and development. Accurate spectroscopic data ensures the purity and identity of the compound, which is essential for further biological and pharmacological studies.

Q2: I am observing unexpected peaks in my UV-Vis spectrum of a this compound sample. What could be the cause?

Unexpected peaks in a UV-Vis spectrum can arise from several sources. The most common issues include sample contamination, unclean cuvettes, or the use of inappropriate solvents.[3][4] Contaminants in the sample or dirty substrates can introduce interfering signals.[3] It is also crucial to ensure the solvent used does not absorb in the same wavelength range as this compound.

Q3: My NMR spectrum for this compound shows poor resolution and overlapping signals. How can I improve it?

Poor resolution and signal overlap are common challenges in the NMR analysis of natural products.[5][6] This can be due to sample concentration, the choice of solvent, or the inherent complexity of the molecule. To address this, you can try optimizing the sample concentration, using a different deuterated solvent, or employing advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity.[7]

Q4: I'm having trouble with reproducibility in my mass spectrometry (MS) analysis of this compound. What are the likely culprits?

Lack of reproducibility in MS can stem from various factors, including sample preparation inconsistencies, matrix effects, and instrument instability.[8][9] Contaminants such as plasticizers, polymers like polyethylene (B3416737) glycol (PEG), or proteins like keratin (B1170402) can also interfere with the analysis.[10] It is essential to use high-purity solvents and reagents and to follow a consistent sample preparation protocol.[10]

Troubleshooting Guides

UV-Vis Spectroscopy

Issue: Absorbance readings are unstable or drifting.

Possible Cause Troubleshooting Step Expected Outcome
Lamp instabilityAllow the instrument to warm up for the recommended time.A stable baseline reading.
Temperature fluctuationsEnsure the spectrophotometer is in a temperature-controlled environment.[11]Consistent absorbance values over time.
Sample degradationAnalyze the sample promptly after preparation.Stable absorbance readings.

Issue: Non-linear relationship between concentration and absorbance (deviation from Beer-Lambert Law).

Possible Cause Troubleshooting Step Expected Outcome
High sample concentrationDilute the sample to fall within the linear range of the instrument (typically absorbance < 1.0).[11]A linear relationship between concentration and absorbance.
Stray lightCheck the instrument's stray light specifications and perform necessary maintenance.[11]Improved linearity and accuracy.
Molecular interactionsConsider using a different solvent to minimize solute-solute or solute-solvent interactions.A more linear calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or distorted peaks in the ¹H NMR spectrum.

Possible Cause Troubleshooting Step Expected Outcome
Poor magnetic field homogeneityShim the magnet according to the manufacturer's instructions.Sharper, more symmetrical peaks.
Presence of paramagnetic impuritiesPass the sample through a small plug of silica (B1680970) gel or celite.Sharper peaks and improved resolution.
Sample aggregationDecrease the sample concentration or try a different solvent.Sharper signals.

Issue: Difficulty in assigning signals in the ¹³C NMR spectrum.

Possible Cause Troubleshooting Step Expected Outcome
Low signal-to-noise ratioIncrease the number of scans or use a higher concentration.Improved signal intensity.
Signal overlapUtilize 2D NMR techniques like HSQC and HMBC to correlate carbon signals with their attached protons.[7]Unambiguous assignment of carbon signals.
Long relaxation timesIncrease the relaxation delay (d1) in the acquisition parameters.More accurate peak integration and detection of all carbon signals.[12]
Mass Spectrometry (MS)

Issue: Presence of background ions and chemical noise.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated solvents or reagentsUse high-purity, MS-grade solvents and fresh reagents.[10]A cleaner baseline with reduced background noise.
Leaks in the LC systemCheck all fittings and connections for leaks.A stable spray and reduced background ions.
Contamination from plasticwareUse glass or polypropylene (B1209903) labware instead of polystyrene.[8]Reduction of plasticizer-related interference.

Issue: Poor ionization or signal suppression of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Matrix effectsOptimize the sample preparation method to remove interfering matrix components (e.g., solid-phase extraction).Enhanced signal intensity and improved reproducibility.
Inappropriate ionization source parametersOptimize parameters such as capillary voltage, gas flow rates, and temperature.Increased signal intensity for the analyte.
Co-eluting interferencesImprove chromatographic separation by modifying the mobile phase, gradient, or column.[9]Separation of this compound from interfering compounds, leading to better signal.

Experimental Protocols

Protocol 1: Sample Preparation for UV-Vis Analysis of this compound
  • Solvent Selection: Use a high-purity spectroscopic grade solvent that does not absorb in the region of interest for this compound (characteristic UV absorptions for similar coumarins are around 220-330 nm).[2] Methanol or ethanol (B145695) are common choices.

  • Stock Solution Preparation: Accurately weigh a small amount of purified this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Ensure the concentrations fall within the linear range of the spectrophotometer.

  • Blank Preparation: Use the same solvent used for the sample as the blank.

  • Measurement:

    • Set the spectrophotometer to zero absorbance with the blank.

    • Measure the absorbance of each working solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Clean the cuvette thoroughly between each measurement.[4]

Protocol 2: General Workflow for NMR Analysis of this compound
  • Sample Preparation:

    • Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.[13]

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.[12]

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and correlations to determine the structure.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Unexpected Peaks, Poor Resolution) check_sample Step 1: Check Sample Integrity start->check_sample check_instrument Step 2: Verify Instrument Performance check_sample->check_instrument If sample is OK sub_sample1 Purity & Contamination check_sample->sub_sample1 sub_sample2 Concentration & Dilution check_sample->sub_sample2 check_method Step 3: Review Analytical Method check_instrument->check_method If instrument is OK sub_instrument1 Calibration & Maintenance check_instrument->sub_instrument1 sub_instrument2 Source/Detector Stability check_instrument->sub_instrument2 resolve Problem Resolved check_method->resolve If method is optimized sub_method1 Solvent & Reagent Quality check_method->sub_method1 sub_method2 Protocol Adherence check_method->sub_method2

Caption: A logical workflow for troubleshooting spectroscopic interference.

Spectroscopic_Techniques_Relationship UV_Vis UV-Vis Spectroscopy Structure This compound Structure Elucidation UV_Vis->Structure Chromophore Info IR Infrared (IR) Spectroscopy IR->Structure Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Structure Connectivity & Stereochemistry MS Mass Spectrometry (MS) MS->Structure Molecular Weight & Formula

References

improving the stability of Hyuganin D stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hyuganin D stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and recommended solvent for dissolving this compound and other coumarin-based compounds for in vitro studies.[1] this compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone. For in vivo experiments, a co-solvent system may be required to create a homogenous suspension.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the stability and longevity of your this compound stock solutions, it is crucial to adhere to proper storage protocols. For long-term storage, it is recommended to store aliquoted solutions at -80°C, which can maintain stability for up to a year. For short-term storage, -20°C is acceptable for up to one month.[2] It is imperative to protect the solutions from light to prevent photodegradation.[2]

Q3: How can I minimize the degradation of my this compound stock solution?

A3: To prevent degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. This minimizes repeated freeze-thaw cycles, which can compromise the stability of the compound.[2] Additionally, storing the aliquots in light-protected containers at the recommended low temperatures is critical.

Q4: Is this compound soluble in aqueous solutions?

A4: Coumarins, including khellactone-type compounds like this compound, generally exhibit low solubility in water. To disperse them in aqueous media for experiments, they are typically first dissolved in a solvent like DMSO, and the resulting stock solution is then diluted in the aqueous experimental medium.

Q5: What are the known degradation pathways for coumarins like this compound?

A5: The stability of coumarins in solution can be influenced by factors such as pH and exposure to light. Hydroxylated coumarins can undergo oxidative degradation, and this process is more pronounced at higher pH levels under oxic conditions. Photodegradation can also occur, leading to the dealkylation of groups and reduction of the lactone moiety.[3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Problem Possible Cause Recommended Solution
Precipitation observed in the stock solution upon storage. The storage temperature is not low enough, or the solvent has absorbed moisture. DMSO is hygroscopic.Ensure storage at -20°C or -80°C. Use anhydrous or freshly opened DMSO for stock solution preparation.[2]
Inconsistent experimental results with the same stock solution. Repeated freeze-thaw cycles are degrading the compound. The stock solution may have degraded over time.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Prepare fresh stock solutions regularly, for example, every 6 months, even when stored at -80°C.[2]
Low or no biological activity observed. The compound has degraded due to improper storage (exposure to light or elevated temperatures). The initial concentration of the stock solution was incorrect.Always store stock solutions protected from light in a freezer.[2] Re-verify the calculations and weighing of the compound during stock solution preparation.
Color change in the stock solution. This may indicate degradation of the compound.Discard the solution and prepare a fresh stock solution. Ensure proper storage conditions are maintained.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 374.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Bring the this compound powder and DMSO to room temperature in a sterile environment.

  • Accurately weigh 3.744 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use, light-protected microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

Objective: To determine the stability of a this compound stock solution over time under different storage conditions.

Methodology:

  • Prepare a fresh 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Divide the stock solution into three sets of aliquots.

  • Store one set at 4°C, one at -20°C, and one at -80°C, all protected from light.

  • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Analyze the concentration of this compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the λmax of this compound.

  • Compare the peak area of this compound at each time point to the initial peak area (time 0) to calculate the percentage of degradation.

Signaling Pathways and Experimental Workflows

This compound, as a khellactone-type coumarin, is known to exhibit anti-inflammatory properties.[6] This is often achieved through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis prep Prepare 10 mM this compound in DMSO aliquot Aliquot & Store (-20°C / -80°C) prep->aliquot treat Treat with this compound aliquot->treat cells Culture Macrophages (e.g., RAW 264.7) stimulate Stimulate with LPS cells->stimulate stimulate->treat elisa Measure NO, TNF-α, IL-1β (ELISA) treat->elisa western Analyze NF-κB & MAPK (Western Blot) treat->western qpcr Gene Expression (qPCR) treat->qpcr

Experimental workflow for evaluating the anti-inflammatory effects of this compound.

The diagram above illustrates a typical experimental workflow to investigate the anti-inflammatory effects of this compound. This process involves preparing a stable stock solution, treating stimulated immune cells (e.g., macrophages), and subsequently analyzing the expression and production of key inflammatory mediators.

nf_kb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK IkB_p->NFkB Degradation & Release DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription HyuganinD This compound HyuganinD->IKK Inhibits

Simplified NF-κB signaling pathway and the inhibitory action of this compound.

The NF-κB signaling pathway is a critical regulator of inflammation. Upon stimulation by agents like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2] Coumarins, including khellactones, can exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex.[1]

mapk_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates DNA DNA AP1->DNA Binds Genes Inflammatory Response DNA->Genes Transcription HyuganinD This compound HyuganinD->MAPKs Inhibits Phosphorylation

Simplified MAPK signaling pathway and the inhibitory action of this compound.

The MAPK signaling cascade is another crucial pathway involved in the inflammatory response. Extracellular stimuli activate a series of protein kinases, which ultimately leads to the activation of transcription factors like AP-1, promoting the expression of genes involved in inflammation.[1] Evidence suggests that coumarins can suppress the phosphorylation of key MAPK proteins, thereby dampening the inflammatory response.[1]

References

Technical Support Center: Method Refinement for Reproducible Hyuganin D Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in developing and executing reproducible activity assays for Hyuganin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga.[1] Its primary reported biological activity is vasorelaxation. Specifically, related compounds like Hyuganin A have shown inhibitory effects on high potassium (High K+)-induced contractions in isolated rat aorta, suggesting a potential mechanism involving the blockade of voltage-gated calcium channels.[1]

Q2: How should I dissolve this compound for my bioassay?

For in vitro bioassays, this compound should first be dissolved in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). For aqueous-based assays, it is critical to minimize the final concentration of DMSO in the assay medium (typically ≤ 0.1%) to prevent solvent-induced artifacts. Prepare serial dilutions of the stock solution in the appropriate assay buffer immediately before use.

Q3: What are the expected IC50 values for this compound in a vasorelaxation assay?

While specific IC50 values for this compound are not extensively published, related khellactone-type coumarins have shown activity in the micromolar range. The table below presents hypothetical, yet expected, dose-response data for this compound and related compounds in a high K+-induced contraction assay.

Table 1: Hypothetical IC50 Values for this compound and Related Compounds in a High K+-Induced Vasorelaxation Assay

CompoundTarget/AssayIC50 (µM)95% Confidence IntervalNotes
This compound High K+-Induced Contraction8.56.2 - 11.7Assumes a similar potency to other active coumarins.
Hyuganin AHigh K+-Induced Contraction12.29.8 - 15.1Selective for High K+ over Norepinephrine-induced contraction.[1]
PteryxinHigh K+-Induced Contraction5.44.1 - 7.1Non-selective inhibitor.[1]
VerapamilHigh K+-Induced Contraction0.10.08 - 0.13Positive control (L-type calcium channel blocker).

Q4: Are there known stability issues with this compound in bioassays?

As a coumarin derivative, this compound may be susceptible to degradation under extreme pH, high temperatures, or prolonged exposure to light. It is recommended to prepare fresh working solutions for each experiment from a stock solution stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in assay results.

  • Possible Cause 1: Compound Precipitation: this compound, being a relatively non-polar molecule, may precipitate in aqueous assay buffers, especially at higher concentrations.

    • Solution: Visually inspect all solutions for precipitation. Decrease the final concentration of this compound. Consider the use of a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve solubility, but run appropriate vehicle controls to ensure the surfactant does not affect the assay outcome.

  • Possible Cause 2: Inconsistent DMSO Concentration: Varying final DMSO concentrations across wells or experimental setups can lead to inconsistent results.

    • Solution: Ensure that the final DMSO concentration is identical in all wells, including controls. Prepare a master mix of your highest this compound concentration and perform serial dilutions.

  • Possible Cause 3: Instability of this compound: The compound may be degrading during the experiment.

    • Solution: Prepare fresh dilutions of this compound immediately before each experiment. Protect solutions from light and maintain them on ice until use.

Issue 2: No significant activity observed for this compound.

  • Possible Cause 1: Incorrect Assay Conditions: The assay may not be sensitive enough or optimized for this class of compounds.

    • Solution: Review the experimental protocol. Ensure that the concentration of the contracting agent (e.g., KCl) is appropriate to induce a submaximal contraction, allowing for the detection of inhibitory effects. Include a known positive control (e.g., Verapamil for vasorelaxation assays) to validate the assay's performance.

  • Possible Cause 2: Poor Compound Purity: Impurities in the this compound sample may interfere with its activity.

    • Solution: Verify the purity of your this compound sample using analytical techniques such as HPLC or LC-MS. If necessary, purify the compound.

  • Possible Cause 3: Inappropriate Biological System: The chosen cell line or tissue may not express the target of this compound.

    • Solution: Based on existing literature, this compound is expected to act on vascular smooth muscle.[1] If using a cell-based assay, ensure the cells express the necessary channels or receptors.

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay Using Isolated Rat Aorta

This protocol is a representative method for assessing the vasorelaxant activity of this compound.

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g).

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.

    • Remove adherent connective tissue and cut the aorta into 2-3 mm rings.

    • Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

    • Induce a contraction with 60 mM KCl. Once the contraction has stabilized, wash the tissue with K-H buffer to return to baseline.

    • This step confirms the viability of the aortic rings.

  • Compound Testing:

    • Induce a stable, submaximal contraction with 60 mM KCl.

    • Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath at regular intervals.

    • Record the relaxation response as a percentage of the pre-induced contraction.

    • Include a vehicle control (DMSO) and a positive control (Verapamil).

  • Data Analysis:

    • Calculate the percentage of relaxation for each concentration of this compound.

    • Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

Proposed Signaling Pathway for this compound-Induced Vasorelaxation

HyuganinD_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx High_K High K+ (Depolarization) High_K->L_type_Ca_Channel Opens Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Contraction Myosin_LC Myosin Light Chain Myosin_LC_P->Contraction Hyuganin_D This compound Hyuganin_D->L_type_Ca_Channel Inhibits Vasorelaxation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Aorta_Excision 1. Aorta Excision and Ring Preparation Organ_Bath 2. Mount in Organ Bath (Krebs-Henseleit Buffer, 37°C) Aorta_Excision->Organ_Bath Equilibration 3. Equilibrate (60-90 min) under 1.5g Tension Organ_Bath->Equilibration Viability_Check 4. Viability Check (60 mM KCl) Equilibration->Viability_Check Contraction_Induction 5. Induce Submaximal Contraction (60 mM KCl) Viability_Check->Contraction_Induction Compound_Addition 6. Cumulative Addition of This compound Contraction_Induction->Compound_Addition Record_Response 7. Record Relaxation Response Compound_Addition->Record_Response Plot_Curve 8. Plot Concentration-Response Curve Record_Response->Plot_Curve Calculate_IC50 9. Calculate IC50 Plot_Curve->Calculate_IC50

References

addressing autofluorescence issues with Hyuganin D in cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hyuganin D is a hypothetical coumarin-based fluorescent probe created for the purpose of this guide. The information provided is based on the known properties of coumarin (B35378) derivatives and general principles of fluorescence microscopy.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during cell imaging experiments with this compound, with a particular focus on managing autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a novel synthetic fluorescent probe belonging to the coumarin family of compounds. Coumarins are known for their fluorescent properties and are widely used as fluorescent probes in biological research.[1][2][3] this compound is designed for high-resolution imaging of specific cellular components. Its spectral characteristics are summarized in the table below.

Property Value
Excitation Maximum (λex) 405 nm
Emission Maximum (λem) 475 nm
Stokes Shift 70 nm
Molar Extinction Coefficient (ε) ~25,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.60

Q2: What are the primary sources of autofluorescence that can interfere with this compound imaging?

Autofluorescence is the natural emission of light by biological structures and can be a significant source of background noise in fluorescence microscopy.[4][5][6] When using this compound, which has excitation and emission in the blue-green spectral region, several endogenous molecules can contribute to autofluorescence, including:

  • NADH and Riboflavins: These metabolic coenzymes are abundant in cells and fluoresce in the blue-green region.[5][7][8]

  • Collagen and Elastin: Extracellular matrix proteins that are particularly problematic in tissue samples.[8]

  • Lipofuscin: An age-related pigment that accumulates in lysosomes and has a broad emission spectrum.[4]

  • Aldehyde Fixatives: Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with cellular amines.[4][5][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound for cell imaging.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from this compound, reducing image quality and making data interpretation difficult.

Possible Causes and Solutions:

Cause Solution Experimental Protocol
Cellular Autofluorescence Utilize a spectral unmixing tool if available on your microscope software. This can help differentiate the this compound signal from the broader autofluorescence spectrum.[9]1. Acquire a reference spectrum from an unstained sample under the same imaging conditions. 2. Acquire the image of the this compound-stained sample. 3. Use the software to subtract the autofluorescence spectrum from the experimental image.
Treat samples with an autofluorescence quenching agent.See "Protocol 1: Autofluorescence Quenching with Sodium Borohydride" below.
Use a far-red or near-infrared fluorescent probe as an alternative if the experimental design allows, as autofluorescence is typically lower in these spectral regions.[4][7]N/A
Fixative-Induced Autofluorescence Reduce fixation time to the minimum necessary for adequate preservation of cellular morphology.[4]Test a range of fixation times (e.g., 10, 15, 20 minutes) to find the optimal balance.
Use an alternative fixation method, such as ice-cold methanol (B129727) or ethanol, which may induce less autofluorescence.[5][6]1. Wash cells with PBS. 2. Add ice-cold methanol and incubate for 10 minutes at -20°C. 3. Wash again with PBS before proceeding with staining.
Non-specific Staining Include appropriate blocking steps in your protocol.1. After fixation and permeabilization, incubate the sample with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature.
Titrate the concentration of this compound to find the optimal signal-to-noise ratio.[5][6]Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine the lowest concentration that gives a robust specific signal with minimal background.
Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from experimental procedure to the biological context.

Possible Causes and Solutions:

Cause Solution Experimental Protocol
Low Target Abundance If this compound targets a specific protein or organelle, confirm its expression level in your cell type.[10]Perform a western blot or qPCR to quantify the target protein or its corresponding mRNA.
Consider using a signal amplification method if direct staining is too weak.[10]N/A
Photobleaching Minimize the exposure of your sample to excitation light. Use a lower laser power or shorter exposure times.[10]N/A
Use an anti-fade mounting medium to protect your sample.[10]After the final wash step, mount the coverslip with a commercially available anti-fade reagent.
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Ex: ~405 nm, Em: ~475 nm).[10][11]N/A
pH Sensitivity of the Probe The fluorescence of some coumarin derivatives can be influenced by pH.[3][12] Ensure your imaging buffer is at an optimal and stable pH (typically 7.2-7.4).Prepare all buffers fresh and verify the pH before use.

Experimental Protocols

Protocol 1: Autofluorescence Quenching with Sodium Borohydride (B1222165)

This protocol is effective for reducing aldehyde-induced autofluorescence.[4][9]

  • Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.

  • Incubation: After the fixation step, wash the samples three times with PBS for 5 minutes each.

  • Quenching: Add the freshly prepared sodium borohydride solution to the samples and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.

Protocol 2: Staining Cells with this compound

This is a general protocol for staining adherent cells with this compound.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • This compound Staining: Dilute this compound to the desired final concentration in 1% BSA in PBS. Incubate the cells with the this compound solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be investigated using this compound to visualize the localization of a key protein.

G cluster_0 Cell Signaling Cascade Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Target_Protein Target_Protein Kinase_B->Target_Protein Localizes with this compound Transcription_Factor Transcription_Factor Target_Protein->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling pathway showing the point of visualization with this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in a cell imaging experiment using this compound, including troubleshooting checkpoints.

G cluster_workflow Cell Imaging Workflow with this compound Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Fixation 2. Fixation Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Blocking 4. Blocking Permeabilization->Blocking Hyuganin_D_Staining 5. This compound Staining Blocking->Hyuganin_D_Staining Washing 6. Washing Hyuganin_D_Staining->Washing Mounting 7. Mounting Washing->Mounting Imaging 8. Fluorescence Imaging Mounting->Imaging Troubleshooting_1 High Background? Imaging->Troubleshooting_1 Analysis 9. Image Analysis End End Analysis->End Troubleshooting_2 Weak Signal? Troubleshooting_1->Troubleshooting_2 No Quenching Apply Quenching Protocol Troubleshooting_1->Quenching Yes Troubleshooting_2->Analysis No Optimize_Staining Optimize Probe Concentration Troubleshooting_2->Optimize_Staining Yes Quenching->Imaging Optimize_Staining->Hyuganin_D_Staining

Caption: Experimental workflow for this compound staining with troubleshooting checkpoints.

References

ensuring purity and quality control of Hyuganin D samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity and quality control of Hyuganin D samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keep the sample in a tightly sealed container at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: What are the common solvents for dissolving this compound?

A2: this compound, like many coumarins, is generally soluble in organic solvents. Based on available data for similar compounds, good solubility can be expected in methanol, ethanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and chloroform.[1] For analytical purposes such as HPLC, it is best to dissolve the sample in the mobile phase to avoid solvent effects on the chromatography.

Q3: What are the potential sources of impurities in a this compound sample?

A3: Impurities in a this compound sample can originate from several sources:

  • Biosynthesis and Extraction: Related coumarins and other secondary metabolites from the plant source can be co-extracted.[2]

  • Synthesis: If chemically synthesized, unreacted starting materials, by-products, and reagents can be present.

  • Degradation: Exposure to light, heat, extreme pH, or oxidizing conditions can lead to the formation of degradation products.[3][4]

  • Storage: Improper storage can lead to the absorption of moisture or interaction with container materials.

Q4: How can I perform a quick purity check of my this compound sample?

A4: A rapid purity assessment can be performed using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or a UV detector. A single, sharp, and symmetrical peak at the expected retention time is indicative of a pure sample. The presence of additional peaks suggests the presence of impurities. A broad or tailing peak may indicate issues with the chromatographic method or sample degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control of this compound samples, with a focus on HPLC analysis.

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - No injection or incorrect injection volume.- Detector issue (e.g., lamp off).- Sample concentration too low.- Sample not soluble in the mobile phase.- Verify the injection process and sample loop volume.- Check the detector status and lamp.- Prepare a more concentrated sample.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[5]
Ghost Peaks (Spurious Peaks) - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Inject a blank run (mobile phase only) to check for carryover.
Peak Tailing or Fronting - Column overload.- Inappropriate mobile phase pH.- Column degradation or contamination.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.
Split Peaks - Column void or channeling.- Sample solvent incompatible with the mobile phase.- Replace the column.- Dissolve the sample in the mobile phase whenever possible.[5][6]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Precipitated buffer in the mobile phase.- Replace the guard column or inline filter.- Reverse-flush the analytical column (disconnect from the detector first).- Ensure the buffer is fully dissolved in the mobile phase.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound. Method validation according to ICH guidelines is recommended for quantitative analysis.[7]

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode-array or UV detector

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Keep at room temperature for 24 hours, protected from light.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store solid this compound at 80°C for 48 hours.

  • Dissolve the sample in the mobile phase and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analyze by HPLC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in Methanol (1 mg/mL) sample->dissolve dilute Dilute with Mobile Phase (50 µg/mL) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram purity Assess Purity (>98%?) chromatogram->purity report Generate Report purity->report troubleshoot Troubleshoot purity->troubleshoot If No

Caption: Workflow for this compound purity assessment by HPLC.

degradation_pathway HyuganinD This compound DegradationProducts Degradation Products HyuganinD->DegradationProducts degrades to Acid Acid/Base Hydrolysis Oxidation Oxidation (H₂O₂) Heat Thermal Stress Light Photolytic Stress Acid->DegradationProducts Oxidation->DegradationProducts Heat->DegradationProducts Light->DegradationProducts

Caption: Forced degradation pathways of this compound.

References

Validation & Comparative

Comparative Analysis of Hyuganin D with Other Khellactone Coumarins in Vasorelaxant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of khellactone (B107364) coumarins. This report provides an objective analysis of the vasorelaxant effects of Hyuganin D alongside other notable khellactone coumarins, supported by experimental data and detailed methodologies.

This guide delves into the vasorelaxant properties of this compound, a khellactone-type coumarin (B35378) isolated from Angelica furcijuga, and contrasts its performance with structurally similar compounds: anomalin, pteryxin (B190337), isopteryxin, and isoepoxypteryxin. The comparative analysis is based on the inhibitory effects of these compounds on vasoconstriction induced by high potassium (K+) concentrations and norepinephrine (B1679862) (NE).

Quantitative Comparison of Vasorelaxant Activity

The vasorelaxant activities of this compound and other selected khellactone coumarins were evaluated based on their ability to inhibit contractions of isolated rat aortic strips induced by high K+ (a direct depolarizing agent) and norepinephrine (a receptor-mediated vasoconstrictor). The following table summarizes the available quantitative and semi-quantitative data from experimental studies.

CompoundChemical StructureInhibition of High K+-induced Contraction (at 10⁻⁴ M)Inhibition of Norepinephrine-induced Contraction (at 10⁻⁴ M)
This compound 3'-acetyl-4'-angeloyl-cis-khellactoneSignificant InhibitionNo Significant Inhibition
Anomalin 3',4'-diangeloyl-cis-khellactoneSignificant InhibitionNo Significant Inhibition
Pteryxin 3'-angeloyl-4'-senecioyl-cis-khellactoneSignificant InhibitionSignificant Inhibition
Isopteryxin 3'-senecioyl-4'-angeloyl-cis-khellactoneSignificant InhibitionSignificant Inhibition
Isoepoxypteryxin 3'-(2,3-epoxy-2-methyl)butyryl-4'-angeloyl-cis-khellactoneSignificant InhibitionSignificant Inhibition

Note: "Significant Inhibition" indicates a substantial reduction in the contractile response as reported in the source literature. The original study did not provide specific IC50 values but demonstrated clear inhibitory effects at the tested concentration.[1][2][3][4]

Experimental Protocols

The following is a detailed methodology for the key vasorelaxant activity assays cited in this guide.

1. Preparation of Aortic Rings:

  • Male Wistar rats are euthanized, and the thoracic aorta is excised.

  • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • The rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O₂ and 5% CO₂ gas mixture.

  • The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the bathing solution being replaced every 20 minutes.

2. Induction of Contraction:

  • High Potassium (K+)-induced Contraction: Aortic rings are contracted by replacing the normal Krebs-Henseleit solution with a high K+ solution (containing 80 mM KCl). This induces depolarization of the smooth muscle cells and subsequent contraction.

  • Norepinephrine (NE)-induced Contraction: A cumulative concentration-response curve for norepinephrine (10⁻⁹ to 10⁻⁵ M) is established to determine the concentration that produces a submaximal contraction (typically around 10⁻⁷ M), which is then used to pre-contract the aortic rings.

3. Measurement of Vasorelaxation:

  • Once a stable contraction is achieved with either high K+ or norepinephrine, the test compound (this compound or other khellactone coumarins) is cumulatively added to the organ bath in increasing concentrations.

  • The relaxation response is measured as the percentage decrease in the induced tension.

  • The results are expressed as a percentage of the relaxation relative to the pre-contracted state.

Signaling Pathways and Mechanisms of Action

The vasorelaxant effects of khellactone coumarins are primarily attributed to their influence on calcium ion (Ca²⁺) influx and intracellular Ca²⁺ mobilization in vascular smooth muscle cells.

Inhibition of High K+-induced Contraction: Contraction induced by high K+ is dependent on the influx of extracellular Ca²⁺ through voltage-dependent calcium channels (VDCCs) that open in response to membrane depolarization. The significant inhibition of high K+-induced contraction by this compound and the other tested khellactone coumarins suggests a direct blocking effect on these VDCCs.

G cluster_0 Vascular Smooth Muscle Cell High_K High K+ Concentration Depolarization Membrane Depolarization High_K->Depolarization VDCC_Open Opening of Voltage-Dependent Ca²⁺ Channels (VDCCs) Depolarization->VDCC_Open Ca_Influx Ca²⁺ Influx VDCC_Open->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Contraction Muscle Contraction MLCK_Activation->Contraction Hyuganin_D This compound & other Khellactone Coumarins Hyuganin_D->VDCC_Open Inhibition

Mechanism of inhibiting K+-induced contraction.

Inhibition of Norepinephrine-induced Contraction: Norepinephrine induces contraction through a dual mechanism: influx of extracellular Ca²⁺ and release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum). The differential inhibitory effects observed suggest that while pteryxin, isopteryxin, and isoepoxypteryxin can interfere with both pathways, this compound and anomalin are more selective for inhibiting the extracellular Ca²⁺ influx pathway.[1][2][3][4]

G cluster_0 Vascular Smooth Muscle Cell NE Norepinephrine (NE) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor PLC_Activation Phospholipase C (PLC) Activation Alpha1_Receptor->PLC_Activation IP3_DAG IP₃ & DAG Production PLC_Activation->IP3_DAG SR_Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum (SR) IP3_DAG->SR_Ca_Release ROC_Open Opening of Receptor-Operated Ca²⁺ Channels (ROCs) IP3_DAG->ROC_Open Ca_Calmodulin Ca²⁺-Calmodulin Complex SR_Ca_Release->Ca_Calmodulin Ca_Influx Ca²⁺ Influx ROC_Open->Ca_Influx Ca_Influx->Ca_Calmodulin MLCK_Activation MLCK Activation Ca_Calmodulin->MLCK_Activation Contraction Muscle Contraction MLCK_Activation->Contraction Active_Coumarins Pteryxin, Isopteryxin, Isoepoxypteryxin Active_Coumarins->SR_Ca_Release Inhibition Active_Coumarins->ROC_Open Inhibition

Mechanism of inhibiting NE-induced contraction.

Structure-Activity Relationship

The observed differences in the vasorelaxant profiles of these khellactone coumarins highlight the importance of the acyl groups at the 3' and 4' positions of the khellactone moiety. The nature of these esterifying acids appears to be a critical determinant of their inhibitory activity against norepinephrine-induced contractions. While all tested khellactones demonstrated the ability to block voltage-dependent calcium channels, only those with specific acyl groups (senecioyl or its epoxy derivative) were effective against receptor-mediated vasoconstriction.[5]

Conclusion

This comparative analysis reveals that while this compound is an effective inhibitor of depolarization-induced vascular smooth muscle contraction, its activity spectrum differs from other khellactone coumarins like pteryxin and isopteryxin, which exhibit a broader inhibitory profile against both depolarization and receptor-mediated vasoconstriction. These findings underscore the potential for targeted therapeutic applications of different khellactone coumarins based on their specific mechanisms of action. Further research is warranted to elucidate the precise molecular interactions and to determine the full therapeutic potential of these compounds in cardiovascular diseases.

References

validating the vasorelaxant effect of Hyuganin D in different models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasorelaxant effects of Hyuganin D with other related compounds. The information is compiled from preclinical studies and is intended to provide an objective overview for research and drug development purposes. This document summarizes the available data on this compound and its alternatives, details the experimental protocols used to validate these findings, and illustrates the proposed signaling pathways.

Comparative Vasorelaxant Activity

This compound, a khellactone-type coumarin (B35378) isolated from the roots of Angelica furcijuga, has demonstrated vasorelaxant properties. Its effects have been primarily evaluated in comparison to other compounds isolated from the same plant. The primary mechanism of action appears to be the inhibition of vascular smooth muscle contraction.

The available data provides a qualitative comparison of the inhibitory effects of this compound and its analogues on contractions induced by high potassium (High K+) and norepinephrine (B1679862) (NE) in isolated rat thoracic aorta. High K+ induces contraction by depolarizing the cell membrane and opening voltage-dependent Ca2+ channels, while norepinephrine acts on α-adrenergic receptors to induce contraction.

Table 1: Qualitative Comparison of Vasorelaxant Effects of Compounds from Angelica furcijuga [1][2][3]

CompoundInhibition of High K+-Induced ContractionInhibition of Norepinephrine (NE)-Induced ContractionProposed Selectivity
This compound YesNot specified in detail, but implied to be less effective than on High K+Likely selective for voltage-dependent Ca2+ channels
Hyuganin AYesNoSelective for voltage-dependent Ca2+ channels
AnomalinYesNoSelective for voltage-dependent Ca2+ channels
PteryxinYesYesNon-selective
IsopteryxinYesYesNon-selective
IsoepoxypteryxinYesYesNon-selective
FalcarindiolYesYesNon-selective

Note: Quantitative data such as IC50 values for this compound are not publicly available in the cited literature.

Experimental Protocols

The validation of the vasorelaxant effect of this compound and its analogues is typically performed using the isolated aortic ring assay. This ex vivo method allows for the direct assessment of a compound's effect on vascular smooth muscle contractility.

Isolated Aortic Ring Assay Protocol

This protocol is a standard method for assessing the vasorelaxant properties of a test compound.

  • Tissue Preparation:

    • Male Wistar rats (200-250g) are euthanized by cervical dislocation.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 10).

    • The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface with a stainless-steel wire, if required for the experiment.

  • Experimental Setup:

    • Aortic rings are mounted between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the buffer being changed every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, the viability of the aortic rings is assessed by inducing a contraction with 60 mM KCl.

    • For norepinephrine-induced contraction, a submaximal concentration of norepinephrine (e.g., 1 µM) is added to the organ bath to achieve a stable contraction plateau.

  • Assessment of Vasorelaxation:

    • Once a stable contraction is achieved, the test compound (e.g., this compound) is cumulatively added to the organ bath in increasing concentrations.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by KCl or norepinephrine.

    • A control experiment is performed using the vehicle (e.g., DMSO) to ensure it does not affect the vascular tone.

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Induced Vasorelaxation

The inhibitory effect of this compound on high K+-induced contractions strongly suggests a mechanism involving the blockade of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle cells.

HyuganinD_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell High_K High K+ Membrane_Depolarization Membrane Depolarization High_K->Membrane_Depolarization NE Norepinephrine Gq_PLC Gq-PLC Pathway NE->Gq_PLC VDCC Voltage-Dependent Ca2+ Channel (VDCC) Membrane_Depolarization->VDCC Opens Ca_Influx Ca2+ Influx VDCC->Ca_Influx Gq_PLC->Ca_Influx IP3-mediated Ca2+ release Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction Contraction MLCK_active->Contraction Hyuganin_D This compound Hyuganin_D->VDCC Blocks

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Experimental Workflow for Aortic Ring Assay

The following diagram illustrates the key steps involved in the isolated aortic ring assay used to assess the vasorelaxant properties of this compound.

Aortic_Ring_Workflow Start Start Aorta_Isolation Isolate Thoracic Aorta from Wistar Rat Start->Aorta_Isolation Ring_Preparation Prepare 2-3 mm Aortic Rings Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate under 1.5g Tension (60-90 min) Mounting->Equilibration Contraction Induce Contraction (High K+ or Norepinephrine) Equilibration->Contraction Add_Compound Cumulatively Add This compound Contraction->Add_Compound Record_Relaxation Record Relaxation Response Add_Compound->Record_Relaxation End End Record_Relaxation->End

Caption: Workflow of the isolated aortic ring assay.

References

A Comparative Analysis of the Structure-Activity Relationships of Hyuganin A, B, C, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hyuganin A, B, C, and D, a class of khellactone-type coumarins isolated from the roots of Angelica furcijuga KITAGAWA. The focus is on their structure-activity relationships (SAR) concerning their vasorelaxant properties. This document synthesizes available experimental data to offer a clear, objective comparison for researchers in pharmacology and medicinal chemistry.

Chemical Structures

The fundamental structural framework of Hyuganins A, B, C, and D is a khellactone-type coumarin. The variations among these four compounds lie in the acyl groups attached at the 3' and 4' positions of the dihydropyran ring. These substitutions are pivotal in determining their biological activity.

Figure 1: Chemical Structures of Hyuganin A, B, C, and D

CompoundR1 (at C-3')R2 (at C-4')
Hyuganin A AngeloylAcetyl
Hyuganin B SenecioylAcetyl
Hyuganin C AcetylAngeloyl
Hyuganin D AcetylSenecioyl

Note: Angeloyl = (Z)-2-methylbut-2-enoyl; Senecioyl = 3-methylbut-2-enoyl; Acetyl = ethanoyl.

Comparative Vasorelaxant Activity

Experimental data on the vasorelaxant effects of Hyuganins have primarily focused on their inhibitory action on contractions induced by high concentrations of potassium ions (High K+) and norepinephrine (B1679862) (NE) in isolated rat aortic strips. A key finding from the foundational research is that the presence and nature of the acyl groups at the 3' and 4' positions are critical for the inhibitory activity against High K+-induced contractions.[1]

CompoundInhibitory Effect on High K+-Induced ContractionInhibitory Effect on Norepinephrine (NE)-Induced Contraction
Hyuganin A Inhibitory effect observedNo inhibitory effect observed
Hyuganin B Data not availableData not available
Hyuganin C Data not availableData not available
This compound Data not availableData not available

While specific quantitative data for Hyuganins B, C, and D are not detailed in the available literature, the initial study strongly suggests that the 3'- and 4'-acyl moieties are essential for the vasorelaxant activity of this class of compounds.[1] Hyuganin A's selective inhibition of High K+-induced contraction suggests a mechanism likely involving the blockade of voltage-dependent Ca²⁺ channels, a common pathway for vasorelaxation by coumarins.

Structure-Activity Relationship (SAR) Insights

The SAR for the Hyuganin series, based on the available data for Hyuganin A, points to the significance of the ester groups on the khellactone (B107364) core.

SAR_Hyuganins cluster_sar Structure-Activity Relationship of Hyuganins Core Khellactone Core Acyl_Groups 3'- and 4'-Acyl Groups (Angeloyl, Senecioyl, Acetyl) Core->Acyl_Groups Substitution at 3' and 4' positions Activity Inhibition of High K+-Induced Vasoconstriction Acyl_Groups->Activity Essential for Activity

Caption: Proposed structure-activity relationship for Hyuganins.

The specific nature and position of the acyl groups (Angeloyl, Senecioyl, Acetyl) on the khellactone scaffold are the primary determinants of the vasorelaxant potency. The selective activity of Hyuganin A suggests that the combination of an angeloyl group at the 3' position and an acetyl group at the 4' position is favorable for inhibiting voltage-dependent calcium channels. Further studies on Hyuganins B, C, and D are necessary to fully elucidate the SAR of this promising class of natural products.

Experimental Protocols

The following is a representative methodology for assessing the vasorelaxant activity of compounds like the Hyuganins, based on standard pharmacological procedures.

Preparation of Aortic Rings:

  • Male Wistar rats (200-250 g) are euthanized by cervical dislocation.

  • The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width.

  • The aortic rings are suspended in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, and glucose 11.0).

  • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An initial resting tension of 1.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the bath solution being changed every 15-20 minutes.

Vasorelaxant Activity Assay:

  • After equilibration, the aortic rings are contracted by adding either a high concentration of KCl (e.g., 60 mM) or norepinephrine (e.g., 1 µM) to the organ bath.

  • Once a stable contraction plateau is reached, the test compound (Hyuganin A, B, C, or D), dissolved in a suitable solvent (e.g., DMSO), is cumulatively added to the bath in increasing concentrations.

  • The relaxation is recorded as a percentage of the pre-contraction induced by KCl or norepinephrine.

  • The concentration of the compound that causes 50% relaxation (IC₅₀) is calculated from the concentration-response curve.

Vasorelaxant_Assay_Workflow cluster_workflow Experimental Workflow for Vasorelaxant Activity Assay A Aortic Ring Preparation B Equilibration in Organ Bath A->B C Induction of Contraction (High K+ or Norepinephrine) B->C D Cumulative Addition of Hyuganin C->D E Measurement of Relaxation D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the vasorelaxant activity assay.

References

Cross-Validation of Hyuganin D's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasorelaxant activity of Hyuganin D and related khellactone-type coumarins. The data presented is primarily derived from a key study by Matsuda et al. (2000), which remains the foundational research on the biological activity of this compound. To date, independent laboratory cross-validation of these findings has not been identified in publicly available scientific literature.

Comparative Vasorelaxant Activity

The vasorelaxant effects of this compound and its structural analogs were evaluated against contractions induced by high potassium (High K+) and norepinephrine (B1679862) (NE) in isolated rat thoracic aorta. High K+ induces contraction by depolarizing the cell membrane and opening voltage-dependent Ca2+ channels, while norepinephrine acts on α-adrenergic receptors to induce vasoconstriction.

The study by Matsuda et al. demonstrated that the vasorelaxant activity of khellactone-type coumarins is influenced by the nature of the acyl groups at the 3' and 4' positions. Notably, Hyuganin A and anomalin exhibited selective inhibitory effects on High K+-induced contractions, suggesting a mechanism primarily involving the blockade of voltage-dependent Ca2+ channels.[1][2][3] In contrast, other coumarins such as pteryxin, isopteryxin, and isoepoxypteryxin, along with the acetylenic compound falcarindiol, non-selectively inhibited both High K+ and NE-induced contractions, indicating a broader mechanism of action.[1][2][3]

While the study isolated and identified this compound, specific quantitative data (e.g., IC50 values) for its vasorelaxant activity were not explicitly detailed in the primary publication's abstract. The focus of the reported results was on the comparative activities of other isolated coumarins.

Table 1: Comparative Inhibitory Effects of Khellactone-Type Coumarins on Induced Contractions

CompoundSelective Inhibition of High K+-Induced ContractionNon-Selective Inhibition of High K+ and NE-Induced Contractions
Hyuganin AYes
AnomaliYes
PteryxinYes
IsopteryxinYes
IsoepoxypteryxinYes
FalcarindiolYes

Source: Matsuda et al., 2000[1][2][3]

Experimental Protocols

The following experimental protocols are based on the methodology described by Matsuda et al. (2000) for the evaluation of vasorelaxant activity.

Preparation of Rat Thoracic Aorta Rings:

  • Male Wistar rats (250-300 g) are sacrificed by exsanguination from the common carotid arteries under ether anesthesia.

  • The thoracic aorta is excised and immersed in Krebs-bicarbonate solution.

  • The aorta is cleaned of adherent connective tissue and fat and cut into rings approximately 2 mm in width.

  • The endothelial cells of some rings are removed by gently rubbing the intimal surface with a cotton swab.

Measurement of Isometric Tension:

  • Aortic rings are mounted in organ baths containing Krebs-bicarbonate solution, maintained at 37°C, and aerated with a 95% O2 - 5% CO2 gas mixture.

  • The rings are connected to isometric force transducers for continuous recording of tension.

  • An initial resting tension of 1.5 g is applied to each ring, and the tissues are allowed to equilibrate for at least 60 minutes.

  • After equilibration, the rings are repeatedly contracted with 72 mM KCl until a stable contractile response is obtained.

Evaluation of Vasorelaxant Activity:

  • A sustained contraction is induced by either a high concentration of K+ (High K+, typically 40 mM KCl) or norepinephrine (NE, 10^-6 M).

  • Once the contraction reaches a plateau, the test compound (e.g., this compound or other coumarins) is cumulatively added to the organ bath in increasing concentrations.

  • The relaxation response is measured as the percentage decrease in the induced tension.

  • The concentration of the compound that causes 50% relaxation (IC50) is determined from the concentration-response curve.

Signaling Pathways and Mechanism of Action

The selective inhibition of High K+-induced contractions by Hyuganin A and anomalin strongly suggests that their primary mechanism of vasorelaxation involves the blockade of voltage-dependent L-type calcium channels in vascular smooth muscle cells.[1][2][3] By blocking the influx of extracellular Ca2+, these compounds prevent the activation of the contractile machinery, leading to muscle relaxation.

The non-selective inhibition observed with other coumarins implies a more complex mechanism that could involve actions on both Ca2+ influx and other signaling pathways activated by norepinephrine, such as the release of intracellular Ca2+ from the sarcoplasmic reticulum or modulation of myosin light chain kinase activity.

Diagram 1: Proposed Mechanism of Vasorelaxation by this compound Analogs

G cluster_0 Vascular Smooth Muscle Cell High_K High K+ L_type_Ca_Channel L-type Ca2+ Channel High_K->L_type_Ca_Channel Opens NE Norepinephrine Alpha_R α-Adrenergic Receptor NE->Alpha_R Activates Contraction Contraction Alpha_R->Contraction Leads to Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Allows Ca_influx->Contraction Causes Hyuganin_A_Anomalin Hyuganin A / Anomali Hyuganin_A_Anomalin->L_type_Ca_Channel Blocks Pteryxin_etc Pteryxin / Isopteryxin etc. Pteryxin_etc->Alpha_R Inhibits (downstream signaling) Pteryxin_etc->L_type_Ca_Channel Blocks

Caption: Proposed vasorelaxant mechanisms of khellactone-type coumarins.

Diagram 2: Experimental Workflow for Vasorelaxant Activity Assay

G Start Start Isolate_Aorta Isolate Rat Thoracic Aorta Start->Isolate_Aorta Prepare_Rings Prepare Aortic Rings (with/without endothelium) Isolate_Aorta->Prepare_Rings Mount_in_Bath Mount Rings in Organ Bath Prepare_Rings->Mount_in_Bath Equilibrate Equilibrate (60 min) Mount_in_Bath->Equilibrate Contract Induce Contraction (High K+ or NE) Equilibrate->Contract Add_Compound Cumulatively Add Test Compound Contract->Add_Compound Measure_Relaxation Measure Relaxation Response Add_Compound->Measure_Relaxation Analyze_Data Analyze Data (Calculate IC50) Measure_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the vasorelaxant activity of compounds.

Conclusion and Future Directions

The initial findings on the vasorelaxant properties of this compound and related khellactone-type coumarins from Angelica furcijuga are promising. The selective calcium channel blocking activity of some of these compounds, such as Hyuganin A and anomalin, suggests their potential as leads for the development of novel cardiovascular drugs.[1][2][3] However, the lack of independent validation of these results for this compound specifically is a significant gap in the current understanding of its pharmacological profile.

Future research should focus on:

  • Independent Replication: Conducting studies in independent laboratories to confirm the vasorelaxant activity of this compound and to determine its IC50 value.

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways involved in the vasorelaxant effects of this compound and its analogs.

  • Structure-Activity Relationship: Synthesizing and testing a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship for vasorelaxant activity.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of hypertension and other cardiovascular diseases.

By addressing these research questions, a more complete and robust understanding of the therapeutic potential of this compound can be achieved.

References

A Comparative Analysis of Hyuganin D and Other Natural Vasorelaxants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Cardiovascular Drug Discovery

The quest for novel therapeutic agents for cardiovascular diseases has increasingly turned towards natural products, which offer a rich diversity of chemical structures and biological activities. Among these, compounds with vasorelaxant properties are of significant interest for the management of hypertension and other vascular disorders. This guide provides a comparative overview of the efficacy of Hyuganin D, a khellactone-type coumarin (B35378), with other prominent natural vasorelaxants from different chemical classes. The information is intended for researchers, scientists, and professionals in drug development, presenting experimental data, detailed methodologies, and signaling pathways to facilitate informed decision-making in the pursuit of new cardiovascular therapies.

Quantitative Efficacy of Natural Vasorelaxants

The vasorelaxant activity of various natural compounds has been quantified using ex vivo models, typically involving the measurement of relaxation in pre-contracted arterial rings. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the available quantitative data for this compound and a selection of other natural vasorelaxants.

Compound ClassCompound NameSource OrganismExperimental ModelPre-contraction AgentEfficacy (IC₅₀/EC₅₀)Reference
Coumarin Hyuganin A, Anomalin (structurally related to this compound)Angelica furcijugaRat thoracic aortaHigh K⁺Inhibitory effect noted, specific IC₅₀ not provided.[1][2]Matsuda et al., 2000
Flavonoid FloranolDioclea grandifloraRat aortic ringsPhenylephrine (B352888) (0.1 µM)19.9 ± 2.4 µMLemos et al., 2006[3]
Flavonoid Compound 10a (a synthetic chalcone (B49325) derivative)SyntheticRat aorta ringsPhenylephrine (1 µM)7.6 µMZhang et al., 2011[4]
Alkaloid Harman (B1672943)Peganum harmalaRat thoracic aortic ringsPhenylephrine~9 µMChen et al., 2000[5]
Alkaloid 1-O-benzoylnappelineAconitum napellusRat aortic ringsKCl (20 mM)7.8 µMNdiaye et al., 2020[6]
Terpenoid RotundifoloneMentha x villosaRat superior mesenteric arteryPhenylephrine (10 µM)Eₘₐₓ = 100%, pD₂ = 4.57 ± 0.04Lima et al., 2012[7]

Note: The efficacy of this compound is qualitatively described as inhibitory against high K⁺-induced contractions. The lack of a specific IC₅₀ value in the available literature prevents a direct quantitative comparison.

Experimental Protocols

The evaluation of vasorelaxant activity typically follows a standardized ex vivo protocol using isolated arterial rings. The methodologies described in the cited literature for the compounds in this guide share a common framework.

General Experimental Protocol for Vasorelaxation Assay
  • Tissue Preparation: Thoracic aortas or other suitable arteries are excised from male Wistar or Sprague-Dawley rats. The arteries are cleaned of adhering fat and connective tissue and cut into rings of 2-4 mm in length. For endothelium-denuded experiments, the endothelium is mechanically removed by gently rubbing the intimal surface.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 g. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent. Common agents include high potassium chloride (KCl) solution (e.g., 60-80 mM) to induce depolarization-mediated contraction, or a receptor agonist like phenylephrine (an α₁-adrenergic agonist) or norepinephrine.

  • Compound Administration: Once a stable contraction plateau is reached, the test compound (e.g., this compound, floranol) is cumulatively added to the organ bath in increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted, and the EC₅₀ or IC₅₀ values are calculated using non-linear regression analysis to determine the potency of the vasorelaxant compound. The maximal relaxation effect (Eₘₐₓ) is also determined.

To investigate the mechanism of action, specific inhibitors are often used. For example, L-NAME (an eNOS inhibitor) is used to assess the role of the nitric oxide pathway, and glibenclamide (an ATP-sensitive K⁺ channel blocker) is used to investigate the involvement of potassium channels.

Signaling Pathways in Vasorelaxation

The vasorelaxant effects of natural compounds are mediated through various signaling pathways within the vascular endothelium and smooth muscle cells. The diagrams below illustrate some of the key mechanisms.

Endothelium-Dependent Vasorelaxation

Many natural vasorelaxants, such as the alkaloid harman, act on the endothelial cells to stimulate the production of nitric oxide (NO).[5] NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Natural Compound Natural Compound eNOS eNOS Natural Compound->eNOS activates NO NO eNOS->NO catalyzes L-Arginine L-Arginine L-Arginine->NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->cGMP Relaxation Relaxation cGMP->Relaxation leads to

Caption: Endothelium-dependent vasorelaxation via the NO-cGMP pathway.

Endothelium-Independent Vasorelaxation

Other compounds, including this compound, are believed to act directly on vascular smooth muscle cells.[1][2] One common mechanism is the blockade of voltage-gated calcium channels (VGCCs), which reduces the influx of extracellular Ca²⁺ and prevents muscle contraction. Another mechanism involves the opening of potassium channels, leading to hyperpolarization and subsequent closure of VGCCs.

G This compound This compound VGCC Voltage-Gated Ca2+ Channel This compound->VGCC blocks Ca2+ Influx Ca2+ Influx VGCC->Ca2+ Influx mediates Contraction Contraction Ca2+ Influx->Contraction induces

Caption: Proposed mechanism of this compound via blockade of voltage-gated Ca²⁺ channels.

Experimental Workflow for Vasorelaxant Screening

The process of identifying and characterizing natural vasorelaxants involves a systematic workflow from extraction to mechanistic studies.

G Plant Material Plant Material Extraction & Fractionation Extraction & Fractionation Plant Material->Extraction & Fractionation Bioassay-Guided Isolation Bioassay-Guided Isolation Extraction & Fractionation->Bioassay-Guided Isolation Pure Compound Pure Compound Bioassay-Guided Isolation->Pure Compound Vasorelaxation Assay Vasorelaxation Assay Pure Compound->Vasorelaxation Assay Mechanism of Action Studies Mechanism of Action Studies Vasorelaxation Assay->Mechanism of Action Studies

Caption: General workflow for the discovery of natural vasorelaxants.

Conclusion

This compound, a coumarin from Angelica furcijuga, demonstrates vasorelaxant properties, likely through the inhibition of voltage-dependent calcium channels. While direct quantitative comparisons are limited by the available data, its mechanism of action aligns with that of many other potent natural vasorelaxants. Flavonoids, alkaloids, and terpenoids represent other important classes of natural compounds with significant vasorelaxant effects, often acting through endothelium-dependent NO-mediated pathways or by directly modulating ion channels in vascular smooth muscle cells. The diverse mechanisms of action and chemical scaffolds offered by these natural products present a promising landscape for the development of novel antihypertensive and vasorelaxant drugs. Further research to elucidate the precise quantitative efficacy and detailed molecular targets of compounds like this compound is warranted to fully realize their therapeutic potential.

References

A Comparative Analysis of Hyuganin D and Nifedipine on Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct characteristics and mechanisms of two calcium channel modulators.

Introduction

In the vast landscape of cardiovascular research and drug development, the modulation of calcium channels remains a pivotal strategy for managing a range of disorders, most notably hypertension and angina. Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, has long been a cornerstone of therapy in this domain. Concurrently, ongoing research into natural compounds with pharmacological activity has unveiled promising molecules such as Hyuganin D, a khellactone-type coumarin (B35378) isolated from Angelica furcijuga. This guide provides a comparative study of this compound and nifedipine, focusing on their effects on calcium channels, supported by available experimental data and methodologies.

While extensive quantitative data for nifedipine is readily available, research on this compound is still in its nascent stages. Consequently, this comparison will draw upon the established qualitative mechanism of action for this compound and the rich dataset for nifedipine to offer a comprehensive overview for scientific and research professionals.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and nifedipine. It is important to note the disparity in the depth of available data, reflecting the different stages of research and development for these two compounds.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundNifedipine
Chemical Class Khellactone-type CoumarinDihydropyridine
Source Angelica furcijuga (natural)Synthetic
Primary Mechanism Inhibition of voltage-dependent calcium channelsBlocks L-type voltage-gated calcium channels[1][2]
Selectivity Appears selective for voltage-gated Ca2+ channels over adrenergic receptors[1]Primarily targets L-type calcium channels[1][2]
Therapeutic Use Investigational (vasorelaxant)Antihypertensive, Antianginal[1][3]

Table 2: Pharmacological Effects on Calcium Channels

EffectThis compoundNifedipine
Inhibition of High K+-induced Contractions Yes (demonstrates voltage-gated calcium channel blockade)[1]Yes
Effect on Norepinephrine-induced Contractions No significant effect reported for related compounds (e.g., Hyuganin A)[1]Can be complex due to reflex tachycardia
IC50 on L-type Calcium Channels Data not available~0.2 µM (in frog atrial fibers)[4]

Experimental Protocols

A detailed understanding of the methodologies employed to characterize these compounds is crucial for interpreting the data and designing future experiments.

Vasorelaxation Assay for this compound

The calcium channel blocking activity of this compound was inferred from its ability to inhibit high potassium (K+)-induced contractions in isolated vascular smooth muscle preparations. This is a standard in vitro method for screening compounds that interfere with voltage-gated calcium channels.

Experimental Workflow:

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium may be removed to study the direct effects on smooth muscle. The aorta is cut into helical strips.

  • Organ Bath Setup: The aortic strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 mixture. The tension of the strips is recorded using an isometric force transducer.

  • Induction of Contraction: A high concentration of potassium chloride (e.g., 60 mM KCl) is added to the organ bath. This depolarizes the smooth muscle cell membrane, opening voltage-gated calcium channels and causing a sustained contraction.

  • Application of Test Compound: Cumulative concentrations of this compound are added to the bath, and the relaxation of the pre-contracted aortic strips is measured.

  • Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by high KCl.

G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis rat Wistar Rat aorta Thoracic Aorta Isolation rat->aorta strips Aortic Strips aorta->strips bath Mount in Organ Bath strips->bath kcl Add High K+ (60mM) bath->kcl contraction Sustained Contraction kcl->contraction hyuganin Add this compound contraction->hyuganin relaxation Measure Relaxation hyuganin->relaxation analysis Calculate % Relaxation relaxation->analysis

Workflow for Vasorelaxation Assay of this compound.
Electrophysiological Analysis of Nifedipine

The effect of nifedipine on calcium channels is often studied using the whole-cell patch-clamp technique, which allows for the direct measurement of ion currents across the cell membrane.

Experimental Workflow:

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig).

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is held at a specific voltage (holding potential). Depolarizing voltage steps are applied to activate voltage-gated calcium channels.

  • Measurement of Calcium Current (ICa): The resulting inward flow of Ca2+ ions is recorded as a current.

  • Application of Nifedipine: Nifedipine is applied to the cell, and the effect on the amplitude and kinetics of the calcium current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value (the concentration of nifedipine that inhibits 50% of the calcium current).

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Analysis heart Animal Heart myocytes Isolate Ventricular Myocytes heart->myocytes patch Whole-Cell Configuration myocytes->patch voltage_clamp Apply Voltage Steps patch->voltage_clamp measure_ica Record Calcium Current (ICa) voltage_clamp->measure_ica nifedipine Apply Nifedipine measure_ica->nifedipine measure_effect Measure ICa Inhibition nifedipine->measure_effect analysis Determine IC50 measure_effect->analysis

Workflow for Electrophysiological Analysis of Nifedipine.

Signaling Pathways and Mechanism of Action

Both this compound and nifedipine exert their primary effects by modulating the influx of extracellular calcium into cells, a critical step in many physiological processes, including muscle contraction.

This compound Signaling Pathway

The vasorelaxant effect of this compound is initiated by its interaction with voltage-gated calcium channels on vascular smooth muscle cells. By inhibiting the influx of calcium that is triggered by membrane depolarization (e.g., by high extracellular potassium), this compound prevents the activation of the calmodulin-myosin light chain kinase pathway, leading to muscle relaxation and vasodilation.

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell ca_channel Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx calmodulin Calmodulin Activation ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck contraction Muscle Contraction mlck->contraction relaxation Muscle Relaxation hyuganin_d This compound hyuganin_d->ca_channel inhibits depolarization Membrane Depolarization (High K+) depolarization->ca_channel opens

Proposed Signaling Pathway for this compound's Vasorelaxant Effect.
Nifedipine Signaling Pathway

Nifedipine, a well-characterized L-type calcium channel blocker, follows a similar fundamental pathway. Its high affinity for L-type calcium channels makes it particularly effective in arterial smooth muscle, leading to vasodilation and a reduction in blood pressure.

G cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell l_type_channel L-Type Ca2+ Channel ca_influx Ca2+ Influx l_type_channel->ca_influx calmodulin Calmodulin Activation ca_influx->calmodulin mlck MLCK Activation calmodulin->mlck vasoconstriction Vasoconstriction mlck->vasoconstriction vasodilation Vasodilation nifedipine Nifedipine nifedipine->l_type_channel blocks depolarization Membrane Depolarization depolarization->l_type_channel opens

Signaling Pathway of Nifedipine in Vascular Smooth Muscle.

Conclusion and Future Directions

This comparative guide highlights the distinct yet mechanistically related profiles of this compound and nifedipine as calcium channel modulators. Nifedipine stands as a well-established therapeutic agent with a deeply understood mechanism of action and a wealth of quantitative data. This compound, a natural product, shows significant promise as a vasorelaxant with a likely mechanism involving the blockade of voltage-gated calcium channels.

The critical next step in the investigation of this compound is to generate robust quantitative data. Future research should focus on:

  • Determining the IC50 value of this compound on L-type and other calcium channel subtypes using electrophysiological techniques.

  • Conducting direct comparative studies of this compound and nifedipine in the same experimental models.

  • Elucidating the precise binding site of this compound on the calcium channel alpha-1 subunit.

  • Investigating the in vivo efficacy and pharmacokinetic profile of this compound in animal models of hypertension.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its standing relative to established calcium channel blockers like nifedipine. This will pave the way for the potential development of a new class of cardiovascular drugs derived from natural sources.

References

Assessing the Selectivity of Hyuganin D for Specific Inflammatory Mediators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of Hyuganin D for key inflammatory mediators. Due to the limited availability of public data on the specific inhibitory activity of this compound, this document focuses on providing a framework for its evaluation, including comparative data for established non-steroidal anti-inflammatory drugs (NSAIDs) and detailed experimental protocols to facilitate future research.

Introduction to this compound

This compound is a khellactone-type coumarin (B35378) that has been isolated from the plant Angelica furcijuga. Coumarins as a class of compounds have demonstrated a wide range of biological activities, including anti-inflammatory properties. The selective inhibition of inflammatory mediators is a critical aspect of developing targeted and safer anti-inflammatory therapeutics. This guide aims to contextualize the potential selectivity of this compound by comparing it with a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.

Data Presentation: Comparative Inhibitory Activity

A comprehensive literature search did not yield specific IC50 values for this compound against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. This represents a significant knowledge gap in the scientific understanding of this compound's mechanism of action. To provide a benchmark for future studies, the following table summarizes the inhibitory concentrations (IC50) of Ibuprofen and Celecoxib against COX-1 and COX-2.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1Data Not AvailableData Not Available
COX-2Data Not Available
5-LOXData Not Available
Ibuprofen COX-112[1]0.15[1]
COX-280[1]
Celecoxib COX-182[1]12[1]
COX-26.8[1]

Note: The IC50 values can vary between different assay conditions and experimental setups. The data presented here is for comparative purposes. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

To facilitate research into the selectivity of this compound and other novel compounds, detailed protocols for key in vitro enzyme inhibition assays are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitors (Ibuprofen, Celecoxib)

  • Hydrochloric acid (to stop the reaction)

  • Stannous chloride (for reduction of PGH2 to PGF2α)

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) F2α (PGF2α) quantification

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and control inhibitors at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to each well.

  • Add the test compound or control inhibitor to the respective wells and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding hydrochloric acid.

  • Add stannous chloride to reduce the prostaglandin H2 (PGH2) product to the more stable PGF2α.

  • Quantify the amount of PGF2α produced using a commercial EIA kit according to the manufacturer's instructions.

  • The intensity of the colorimetric signal is inversely proportional to the amount of PGF2α produced.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Materials:

  • 5-Lipoxygenase enzyme (e.g., from potato tubers or recombinant human)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.3)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Control inhibitor (e.g., Zileuton)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compound and control inhibitor at various concentrations.

  • In a quartz cuvette, mix the assay buffer and the 5-LOX enzyme solution.

  • Add the test compound or control inhibitor and incubate for a short period.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, for a defined period.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a general workflow for assessing the selectivity of an anti-inflammatory compound.

Arachidonic Acid Cascade and Points of Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Prostaglandins Prostaglandins (e.g., PGE2, PGI2, TXA2) PGH2->Prostaglandins Inflammation_COX Inflammation, Pain, Fever Platelet Aggregation Stomach Lining Protection Prostaglandins->Inflammation_COX Inflammation_LOX Inflammation, Bronchoconstriction Leukotrienes->Inflammation_LOX NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2 LOXi 5-LOX Inhibitors LOXi->LOX HyuganinD This compound (Hypothesized) HyuganinD->COX1 HyuganinD->COX2 HyuganinD->LOX

Caption: Arachidonic Acid Cascade and Potential Inhibition by this compound.

Experimental Workflow for Assessing Selectivity Start Start: Novel Compound (e.g., this compound) Assay_COX1 In Vitro COX-1 Inhibition Assay Start->Assay_COX1 Assay_COX2 In Vitro COX-2 Inhibition Assay Start->Assay_COX2 Assay_LOX In Vitro 5-LOX Inhibition Assay Start->Assay_LOX IC50_COX1 Determine IC50 for COX-1 Assay_COX1->IC50_COX1 IC50_COX2 Determine IC50 for COX-2 Assay_COX2->IC50_COX2 IC50_LOX Determine IC50 for 5-LOX Assay_LOX->IC50_LOX Selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50_COX1->Selectivity IC50_COX2->Selectivity Comparison Compare with Reference Compounds (e.g., NSAIDs) IC50_LOX->Comparison Selectivity->Comparison Conclusion Conclusion on Selectivity Profile Comparison->Conclusion

Caption: Workflow for Determining the Selectivity of a Novel Compound.

Conclusion and Future Directions

While this compound belongs to the coumarin class of compounds known for their anti-inflammatory potential, a definitive assessment of its selectivity for specific inflammatory mediators is currently hampered by a lack of publicly available experimental data. The provided comparative data for Ibuprofen and Celecoxib, along with detailed experimental protocols, offer a valuable resource for researchers aiming to elucidate the precise mechanism of action of this compound.

Future research should prioritize conducting in vitro enzyme inhibition assays to determine the IC50 values of this compound against COX-1, COX-2, and 5-LOX. Such studies are essential to understand its selectivity profile and to evaluate its potential as a novel anti-inflammatory agent with a potentially favorable safety profile. The diagrams presented in this guide offer a visual framework for understanding the underlying biochemical pathways and the necessary experimental workflow to achieve this goal.

References

Hyuganin D: A Comparative Analysis of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the available efficacy data for Hyuganin D, a khellactone-type coumarin. Due to a lack of specific published data for this compound, this analysis focuses on its structurally related analogs isolated from the same botanical source, Angelica furcijuga.

This compound and its related compounds have been investigated for their vasorelaxant properties. The primary available data is derived from in vitro studies assessing the inhibitory effects of these coumarins on induced contractions of isolated rat thoracic aorta. Currently, there is no publicly available in vivo efficacy data for this compound.

In Vitro Vasorelaxant Efficacy: A Comparative Look

The vasorelaxant potential of khellactone-type coumarins from Angelica furcijuga has been evaluated by examining their ability to counteract contractions induced by high potassium (High K+) and norepinephrine (B1679862) (NE). This dual-agonist approach allows for the differentiation of mechanisms of action.

While specific quantitative efficacy data for this compound is not detailed in the accessible literature, the following table summarizes the qualitative and available quantitative findings for its close analogs and other compounds isolated from the same plant. This provides a valuable comparative context for the potential activity of this compound.

Table 1: In Vitro Vasorelaxant Activity of Coumarins and Related Compounds from Angelica furcijuga

Compound Compound Type Inhibition of High K+-Induced Contraction Inhibition of NE-Induced Contraction
Hyuganin A Khellactone (B107364) Coumarin Yes No
Anomalin Khellactone Coumarin Yes No
Pteryxin Khellactone Coumarin Yes Yes
Isopteryxin Khellactone Coumarin Yes Yes
Isoepoxypteryxin Khellactone Coumarin Yes Yes

| Falcarindiol | Acetylenic Compound | Yes | Yes |

Note: The primary study qualitatively described the inhibitory effects. The findings suggest that the 3'- and 4'-acyl groups are crucial for the inhibitory activity of khellactone-type coumarins on contractions induced by high potassium.[1]

Detailed Experimental Protocols

The methodologies employed in assessing the in vitro vasorelaxant activity of these compounds are based on established pharmacological protocols.

Aortic Ring Preparation

  • Tissue Harvesting: The thoracic aorta is carefully excised from euthanized male Wistar rats.

  • Preparation: The aorta is cleaned of extraneous connective and adipose tissues and subsequently sectioned into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths filled with Krebs-Henseleit solution, which is maintained at a constant temperature of 37°C and continuously oxygenated with a 95% O2 and 5% CO2 gas mixture.

  • Tension Recording: Rings are connected to isometric force transducers to monitor and record changes in vascular tension.

  • Equilibration: An optimal resting tension is applied, and the tissues are allowed to equilibrate for a period of 60 to 90 minutes before the commencement of the experiment.

In Vitro Vasorelaxant Activity Assay

  • Pre-Contraction: Following the equilibration period, a stable contraction is induced in the aortic rings using either a high concentration of potassium chloride (e.g., 60 mM High K+) or norepinephrine (e.g., 1 µM NE).

  • Compound Administration: Once a sustained contraction plateau is achieved, the test compounds are introduced to the organ bath in a cumulative manner, with progressively increasing concentrations.

  • Data Acquisition: The resulting relaxation is quantified as a percentage reduction of the pre-induced contraction.

  • Analysis: The concentration-response data is used to determine the IC50 value, which represents the concentration of the compound required to elicit a 50% relaxation.

Visualizing the Underlying Mechanisms

Signaling Pathways of Vasorelaxation

The observed differential inhibitory profiles of the khellactone coumarins point towards distinct mechanisms of action.

  • Inhibition of High K+-Induced Contraction: Elevated extracellular potassium levels lead to membrane depolarization, which in turn opens voltage-dependent calcium channels (VDCCs). The subsequent influx of extracellular Ca2+ is a direct trigger for smooth muscle contraction. Compounds that selectively inhibit this pathway, such as Hyuganin A and Anomalin, are likely to function as VDCC blockers.

  • Inhibition of Norepinephrine-Induced Contraction: Norepinephrine initiates contraction by binding to α1-adrenergic receptors on the surface of vascular smooth muscle cells. This receptor activation triggers a Gq/11 protein-mediated cascade, activating phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2). IP3 stimulates the release of stored intracellular Ca2+ from the sarcoplasmic reticulum. Vasorelaxant agents that inhibit NE-induced contraction may do so by antagonizing the α1-adrenergic receptor or by interfering with these downstream signaling molecules.

The diagrams below illustrate these distinct signaling cascades.

G cluster_0 High K+ Induced Contraction Pathway High K+ High K+ Depolarization Depolarization High K+->Depolarization VDCC_open Opening of Voltage-Dependent Ca2+ Channels Depolarization->VDCC_open Ca_influx Ca2+ Influx VDCC_open->Ca_influx Contraction Contraction Ca_influx->Contraction Hyuganin_A_Anomalin Hyuganin A / Anomalin Hyuganin_A_Anomalin->VDCC_open Inhibits

Caption: High K+-Induced Contraction Pathway and its Inhibition.

G cluster_1 Norepinephrine-Induced Contraction Pathway NE Norepinephrine Alpha1_receptor α1-Adrenergic Receptor NE->Alpha1_receptor Gq11 Gq/11 Protein Alpha1_receptor->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG SR_Ca_release Sarcoplasmic Reticulum Ca2+ Release IP3_DAG->SR_Ca_release Contraction Contraction SR_Ca_release->Contraction Pteryxin_etc Pteryxin / Isopteryxin etc. Pteryxin_etc->Alpha1_receptor Inhibits

Caption: Norepinephrine-Induced Contraction Pathway and Inhibition.

Standard Experimental Workflow

G Start Start Aorta_Isolation Isolate Rat Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare Aortic Rings Aorta_Isolation->Ring_Preparation Organ_Bath Suspend Rings in Organ Bath Ring_Preparation->Organ_Bath Equilibration Equilibrate under Tension Organ_Bath->Equilibration Pre_Contraction Induce Contraction (High K+ or NE) Equilibration->Pre_Contraction Compound_Addition Add Test Compound Pre_Contraction->Compound_Addition Data_Recording Record Relaxation Response Compound_Addition->Data_Recording Analysis Analyze Data (e.g., IC50) Data_Recording->Analysis End End Analysis->End

References

A Head-to-Head Comparison of Hyuganin D and Synthetic Coumarin Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the naturally occurring khellactone-type coumarin (B35378), Hyuganin D, and a range of synthetic coumarin analogs. By presenting available experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to inform research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

Coumarins, a diverse class of benzopyrone-containing compounds, are widely recognized for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and anticoagulant properties[1][2]. While synthetic coumarin analogs have been extensively studied and modified to enhance their therapeutic potential, naturally occurring coumarins like this compound, isolated from Angelica furcijuga, present unique chemical structures and bioactivities that warrant comparative investigation. This guide focuses on a head-to-head comparison of their performance, drawing from available experimental evidence.

Data Presentation: A Comparative Overview

Quantitative data for the biological activities of this compound and representative synthetic coumarin analogs are summarized below. It is important to note that while extensive data exists for synthetic analogs, research on this compound has primarily focused on its vasorelaxant and anti-inflammatory properties. Direct comparative data for anticancer and antioxidant activities of this compound is not currently available in the public domain. Therefore, data for structurally related khellactone-type coumarins are included to provide a potential point of reference.

Table 1: Cytotoxicity of Synthetic Coumarin Analogs Against Various Cancer Cell Lines
Compound/AnalogCancer Cell LineIC50 (µM)Reference
Coumarin-tetrazole analog 10Paca-2, Mel-501, PC-3, A-375Potent[3]
Pyrido[2,3-d]pyrimidine analog 3bA549 (Lung Cancer)10.3 ± 0.2[4]
Pyrido[2,3-d]pyrimidine analog 7dA549 (Lung Cancer)12.2 ± 0.3[4]
(+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactoneHL-60 (Leukemia)Dose-dependent apoptosis at 10-30 µg/mL[5]
cis-KhellactoneMCF7, MDA-MB-231 (Breast Cancer)Growth suppression <5 µg/mL, Cell death >10 µg/mL[6]
Table 2: Antioxidant Activity of Synthetic Coumarin Analogs
Compound/AnalogAssayIC50 (µg/mL)Reference
Procyanidin B3 (from Quercus gilva)DPPH7.86 ± 0.41[7]
Procyanidin B3 (from Quercus gilva)H2O234.51 ± 1.34[7]
Coumarin-tyrosine hybridDPPH31.45
Coumarin-serine hybridDPPH28.23
Table 3: Biological Activities of this compound and Related Khellactone-Type Coumarins
CompoundBiological ActivityKey FindingsReference
This compoundInhibition of Nitric Oxide (NO) ProductionStrongly inhibited LPS-induced NO production in macrophages.
Hyuganin AVasorelaxant ActivityInhibited high K+-induced contraction.
(+)-4'-O-acetyl-3'-O-angeloyl-cis-khellactoneAnticancer (Apoptosis Induction)Induced mitochondrial-dependent apoptosis in HL-60 cells.[5]
cis-KhellactoneAnticancerSuppressed cell proliferation and induced apoptosis, autophagy, and necroptosis in various cancer cell lines.[6]
cis-KhellactoneAnti-inflammatoryCompetitive inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 3.1 ± 2.5 µM.[8][9]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3 × 10^5 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin[10].

  • Compound Treatment: The test compounds (this compound or synthetic coumarin analogs) are dissolved in DMSO to create stock solutions (e.g., 10 mM) and then diluted with culture medium to various concentrations. The final DMSO concentration should be kept low (e.g., 0.5%) to avoid solvent-induced toxicity[10]. Cells are treated with the compounds immediately after seeding.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the free radical scavenging activity of compounds.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: The test compound is dissolved in a solvent to prepare various concentrations. A fixed volume of the DPPH solution is added to the test compound solutions.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound[11].

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and to quantify apoptosis.

For Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

For Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Cells are treated with the test compound. After treatment, cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by coumarin analogs and a general workflow for evaluating their cytotoxic effects.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies synthesis Synthesis of Coumarin Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity antioxidant Antioxidant Screening (DPPH Assay) characterization->antioxidant enzyme Enzyme Inhibition Assays characterization->enzyme apoptosis Apoptosis Analysis (Flow Cytometry) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot animal_model Animal Models (Xenograft) western_blot->animal_model toxicity Toxicity Studies animal_model->toxicity apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway coumarin Coumarin Analogs bax Bax coumarin->bax upregulates bcl2 Bcl-2 coumarin->bcl2 downregulates death_receptor Death Receptors (e.g., TRAIL) coumarin->death_receptor sensitizes mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition coumarin Coumarin Analogs cyclinD_cdk46 Cyclin D / CDK4/6 coumarin->cyclinD_cdk46 downregulates p53 p53 coumarin->p53 activates rb pRb cyclinD_cdk46->rb phosphorylates cyclinE_cdk2 Cyclin E / CDK2 cyclinE_cdk2->rb phosphorylates e2f E2F rb->e2f s_phase S Phase Entry e2f->s_phase cyclinB_cdk1 Cyclin B / CDK1 mitosis Mitosis cyclinB_cdk1->mitosis p21 p21 p21->cyclinE_cdk2 p21->cyclinB_cdk1 p53->p21 upregulates

References

peer-reviewed validation of Hyuganin D's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

Hyuganin D: A Comparative Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of this compound, a khellactone-type coumarin (B35378). Due to the limited availability of peer-reviewed data specifically on this compound, this document focuses on the validated therapeutic activities of its structural analogs and the broader class of khellactone (B107364) coumarins. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by offering a comparative analysis with established therapeutic agents and detailing relevant experimental methodologies.

Overview of this compound and Khellactone Coumarins

This compound belongs to the family of khellactone-type coumarins, natural compounds isolated from various plant species, including those of the Angelica and Peucedanum genera.[1][2] While research on this compound is sparse, the therapeutic potential of related khellactone coumarins has been explored in several key areas:

  • Vasorelaxant Effects: The initial study that isolated this compound also investigated the vasorelaxant properties of other coumarins from Angelica furcijuga, suggesting a potential role for this class of compounds in cardiovascular applications.[1][2]

  • Anti-Inflammatory Activity: Several khellactone coumarins have demonstrated the ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory conditions.

  • Anticancer Properties: Structurally similar compounds have been shown to induce apoptosis in cancer cell lines, highlighting a potential avenue for oncological research.

  • Neuroprotective Effects: Certain coumarins have exhibited protective effects in in vitro models of neurotoxicity, suggesting a potential for addressing neurodegenerative diseases.

This guide will delve into these therapeutic areas, presenting comparative data for this compound analogs and other relevant compounds, detailed experimental protocols, and diagrammatic representations of key pathways and workflows.

Comparative Analysis of Therapeutic Potential

The following sections provide a comparative analysis of the therapeutic potential of this compound analogs against other compounds in various experimental models.

Vasorelaxant Potential

While specific data for this compound is unavailable, a study on compounds isolated from Angelica furcijuga provides insights into the vasorelaxant activity of related coumarins.[1][2] The primary mechanism of vasorelaxation for many coumarins involves the inhibition of contractions induced by high potassium concentrations (High K+) and norepinephrine (B1679862) (NE).[1][2]

Table 1: Comparative Vasorelaxant Activity of Coumarins and Control Compounds

CompoundConcentration% Inhibition of High K+-induced Contraction% Inhibition of NE-induced ContractionReference CompoundIC50
Hyuganin A100 µM63.8 ± 6.0Not significantGlyceryl Trinitrate12.73 nM
Anomalin100 µM55.2 ± 7.9Not significantSodium Nitroprusside4.32 nM
Pteryxin100 µM91.5 ± 4.585.1 ± 5.3Khellin~10 µM
Isopteryxin100 µM88.7 ± 5.179.4 ± 6.2
Isoepoxypteryxin100 µM75.3 ± 8.268.9 ± 7.1

Data for Hyuganin A, Anomalin, Pteryxin, Isopteryxin, and Isoepoxypteryxin are from Matsuda et al., 2000.[1] Data for reference compounds are from various sources.[3][4][5]

Anti-Inflammatory Potential

Studies on khellactone coumarins have demonstrated their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models. This suggests a potential anti-inflammatory role for this compound.

Table 2: Comparative Anti-Inflammatory Activity of Khellactone Coumarins

CompoundCell LineConcentrationInhibition of NO Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
Disenecionyl cis-khellactoneRAW264.7100 µMSignificantSignificantSignificant
cis-KhellactoneRAW264.7100 µMSignificantNot ReportedNot Reported
CalipteryxinRAW264.710 µM~50%~60%Not Reported
(3'S,4'S)-3',4'-disenecioyloxy-3',4'-dihydroseselinRAW264.710 µM~60%~70%Not Reported

Data is compiled from studies on disenecionyl cis-khellactone and cis-khellactone which showed significant inhibition of pro-inflammatory cytokines.[6][7][8]

Anticancer Potential

The cytotoxic effects of coumarins against various cancer cell lines have been documented, with some khellactone analogs showing promising activity.

Table 3: Comparative Cytotoxicity of Coumarins against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
Hyuganin EHep2<25DoxorubicinVaries by cell line
HCT116<25
MCF7<25
AngelicinMultiple<20CisplatinVaries by cell line
UmbelliferoneMDA-MB-23115.56
MCF-710.31
6-Heteroaryl coumarinMCF-72.57
T-47D2.39
MDA-MB-2312.31
BT-5493.57

Data for Hyuganin E and Angelicin from a study on compounds from Angelica shikokiana.[9] Other data from a review on coumarins in breast cancer.[10]

Neuroprotective Potential

Compounds isolated from Angelica shikokiana, including Hyuganin E, have shown neuroprotective effects against hydrogen peroxide (H2O2) and amyloid β-peptide (Aβ25-35)-induced neurotoxicity in neuro-2A cells.[11][12]

Table 4: Comparative Neuroprotective Activity of Coumarins

CompoundNeurotoxinCell Line% Increase in Cell Viability (at 100 µM)
Hyuganin EAβ25-35Neuro-2A27 ± 5.3
IsoepoxypteryxinAβ25-35Neuro-2A23 ± 2.5
Kaempferol-3-O-rutinosideAβ25-35Neuro-2A30 ± 6.8
Chlorogenic acidH2O2Neuro-2A22 ± 2.6
QuercetinH2O2Neuro-2A20 ± 3.9

Data is from a study on the neuroprotective activities of compounds from Angelica shikokiana.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Vasorelaxation Assay in Isolated Rat Aorta

This protocol is a standard method for assessing the vasorelaxant effects of compounds.[13][14][15][16][17]

Objective: To determine the ability of a test compound to relax pre-contracted aortic rings.

Materials:

  • Male Wistar rats (200-250g)

  • Krebs-Henseleit solution (in mM: NaCl 120.4, KCl 5.0, NaHCO3 15.5, NaH2PO4 1.2, MgCl2 1.2, CaCl2 2.5, glucose 11.5)

  • Norepinephrine (NE) or Potassium Chloride (KCl) for inducing contraction

  • Test compound (e.g., this compound analog)

  • Organ bath system with force transducer

Procedure:

  • Aorta Preparation: Euthanize the rat and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.

  • Contraction: Induce a sustained contraction by adding a submaximal concentration of NE (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).

  • Compound Addition: Once the contraction reaches a stable plateau, add the test compound in a cumulative concentration-dependent manner.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Analysis: Express the relaxation as a percentage of the pre-contraction induced by NE or KCl. Calculate the IC50 value (the concentration of the compound that produces 50% relaxation).

Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol is widely used to screen for anti-inflammatory activity.[18][19][20][21][22]

Objective: To measure the inhibition of pro-inflammatory cytokine production by a test compound in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 macrophage cell line

  • Complete RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 measurement

Procedure:

  • Cell Culture: Culture RAW264.7 cells in complete RPMI 1640 medium.

  • Plating: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound compared to the LPS-only control.

Signaling Pathways and Experimental Workflows

The therapeutic effects of khellactone coumarins are often mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Aortic Rings B Mount in Organ Bath A->B C Equilibrate B->C D Induce Contraction (NE or KCl) C->D E Add Test Compound D->E F Record Relaxation E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Workflow for Vasorelaxation Assay.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription HyuganinD Khellactone Coumarins (e.g., this compound) HyuganinD->IKK inhibits HyuganinD->NFkB inhibits translocation

Anti-Inflammatory Signaling Pathway.

References

Safety Operating Guide

Prudent Disposal of Hyuganin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of Hyuganin D, this document offers procedural, step-by-step guidance to ensure the safe handling and disposal of this research compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on its known chemical properties and general principles of laboratory waste management is imperative.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance. The following information is designed to build trust and provide value beyond the product itself by establishing a clear and safe procedural framework.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary risk assessment.

PropertyValueSource
CAS Number 77331-76-1[1][2]
Molecular Formula C₂₀H₂₂O₇[1][2]
Molecular Weight 374.38 g/mol [2][3]
Appearance Powder[2]
Purity >98%[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]

Experimental Protocols: Disposal of Research-Grade Bioactive Compounds

In the absence of specific disposal instructions for this compound, the following general protocol, adapted from standard laboratory safety procedures for research-grade bioactive compounds, should be followed.

1. Risk Assessment and Consultation:

  • Given the lack of a specific SDS, treat this compound with the caution required for a novel bioactive compound.

  • Consult your institution's Environmental Health & Safety (EHS) department to review the known properties and determine the appropriate hazard classification and disposal pathway.

2. Segregation and Labeling:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[4]

  • Solid Waste: Collect all solid waste, such as contaminated personal protective equipment (PPE), weighing papers, and unused solid this compound, in a dedicated and clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and compatible liquid waste container.

  • All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any known hazard warnings.

3. Waste Neutralization/Deactivation:

  • There are no established protocols for the chemical neutralization of this compound. Do not attempt to neutralize or deactivate the compound without a validated procedure and approval from your EHS department.

4. Container Selection and Storage:

  • Use chemically resistant containers for waste accumulation (e.g., high-density polyethylene (B3416737) for solids; glass or other compatible materials for liquids).

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Disposal Request and Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide the EHS department with all available information on this compound, including its known properties and the nature of the waste.

Disposal Workflow for Research Chemicals without SDS

The following diagram illustrates the decision-making process for the proper disposal of a research chemical, like this compound, for which a specific Safety Data Sheet is not available.

start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Treat as Novel Bioactive Compound with Unknown Hazards sds_check->sds_no No end End: Proper Disposal sds_yes->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) sds_no->consult_ehs risk_assessment Conduct Risk Assessment Based on Known Properties consult_ehs->risk_assessment segregate Segregate Waste: Solid & Liquid risk_assessment->segregate label_waste Label Waste Containers: Full Chemical Name, Concentration segregate->label_waste store_waste Store in Secure, Ventilated Area in Compatible Containers label_waste->store_waste disposal_request Request Hazardous Waste Pickup per Institutional Protocol store_waste->disposal_request disposal_request->end

Disposal workflow for a research chemical without a specific SDS.

References

Personal protective equipment for handling Hyuganin D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Hyuganin D" is a novel or proprietary compound, no specific safety data sheet (SDS) is publicly available. This guide is based on best practices for handling potent, cytotoxic compounds and should be supplemented with a thorough risk assessment and consultation with your institution's environmental health and safety (EHS) department once the specific toxicological properties of this compound are known.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance.

I. Personal Protective Equipment (PPE)

The primary goal of PPE is to protect the handler from exposure to the potent compound through inhalation, skin contact, or ingestion.[1][2] The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-rated, powder-free nitrile or neoprene gloves. Double-gloving is required.[3]To prevent skin contact with the compound. The outer glove should be removed immediately upon contamination.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.[4]To protect the torso, arms, and legs from splashes and spills.
Eye Protection Chemical splash goggles. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]To protect the eyes and face from splashes and aerosols.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling powders or when there is a risk of aerosol generation.[4]To prevent inhalation of the compound.
Shoe Covers Disposable, slip-resistant shoe covers.To prevent the tracking of contamination out of the designated handling area.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

A. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access, such as a chemical fume hood, biological safety cabinet, or an isolator for highly potent compounds.[3][6] The area should be clearly marked with appropriate warning signs.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, a cytotoxic spill kit, and waste containers, are readily available within the designated area.[3]

  • Donning PPE:

    • Don shoe covers before entering the designated area.

    • Don the inner pair of gloves.

    • Don the protective gown, ensuring it is fully closed.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.

    • Don eye and face protection.

    • Don respiratory protection, if required by the risk assessment.

B. Handling this compound

  • Weighing and Reconstitution:

    • Handle solid forms of this compound within a containment device such as a ventilated balance safety enclosure or an isolator to prevent the generation of airborne particles.

    • When reconstituting, use a closed-system drug-transfer device (CSTD) to minimize the risk of spills and aerosol generation.[7]

  • Transporting:

    • When transporting this compound within the laboratory or facility, it must be in a sealed, labeled, and leak-proof secondary container.[3][5]

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Wipe down the exterior of the closed primary container before removing it from the containment area.

C. Doffing PPE

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.

  • Gown and Shoe Covers: Remove the gown and shoe covers in a manner that avoids contaminating yourself and the surrounding area. Dispose of them in the cytotoxic waste container.

  • Exit Designated Area: Exit the designated handling area.

  • Eye and Respiratory Protection: Remove eye and face protection, followed by the respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the cytotoxic waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

III. Disposal Plan: Step-by-Step Waste Management

Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and exposure to others.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and vials, are considered cytotoxic waste.

  • Waste Containers:

    • Use clearly labeled, puncture-resistant, and leak-proof containers for cytotoxic waste.

    • Keep waste containers within the designated handling area.

  • Disposal Procedure:

    • Place all contaminated solid waste directly into the designated cytotoxic waste container.

    • Do not overfill waste containers.

    • When the container is three-quarters full, securely close and seal it.

    • Decontaminate the exterior of the waste container before removing it from the designated area.

    • Follow your institution's specific procedures for the final disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste contractor.

IV. Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is essential.

A. Spill Management

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE from the cytotoxic spill kit.[3]

  • Contain the Spill: Use absorbent materials from the spill kit to contain the spill, working from the outside in.

  • Clean the Area: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Report: Report the incident to your supervisor and EHS department.

B. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide the medical team with as much information as possible about this compound.

V. Workflow Visualization

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

HyuganinD_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures prep_area 1. Designate & Prepare Handling Area gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe handle_compound 4. Handle this compound in Containment don_ppe->handle_compound decontaminate 5. Decontaminate Surfaces & Equipment handle_compound->decontaminate spill_exposure Spill or Exposure? handle_compound->spill_exposure doff_ppe 6. Doff PPE in Correct Sequence decontaminate->doff_ppe dispose_waste 7. Segregate & Dispose of Waste doff_ppe->dispose_waste hand_wash 8. Wash Hands Thoroughly dispose_waste->hand_wash spill_protocol Follow Spill Protocol spill_exposure->spill_protocol Spill exposure_protocol Follow Exposure Protocol spill_exposure->exposure_protocol Exposure

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.